molecular formula C9H8F3NO2 B1272825 3-(Trifluoromethyl)-DL-phenylglycine CAS No. 242475-26-9

3-(Trifluoromethyl)-DL-phenylglycine

货号: B1272825
CAS 编号: 242475-26-9
分子量: 219.16 g/mol
InChI 键: SRHNOGZIXICHOU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Trifluoromethyl)-DL-phenylglycine is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHNOGZIXICHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380597
Record name Amino[3-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242475-26-9
Record name Amino[3-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)-DL-phenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)-DL-phenylglycine is a non-proteinogenic amino acid characterized by the presence of a trifluoromethyl group at the meta position of the phenyl ring. This substitution significantly influences the molecule's electronic properties and lipophilicity, making it a compound of interest in medicinal chemistry and drug discovery. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of molecules to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, intended to serve as a technical resource for professionals in research and development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in chemical synthesis and biological assays.

PropertyValueSource
Molecular Formula C₉H₈F₃NO₂--INVALID-LINK--, --INVALID-LINK--[1]
Molecular Weight 219.16 g/mol --INVALID-LINK--, --INVALID-LINK--[1]
CAS Number 242475-26-9--INVALID-LINK--, --INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--
Melting Point 231-237 °C--INVALID-LINK--[2]
Boiling Point 274 °C (predicted)--INVALID-LINK--[3]
Density 1.4 ± 0.1 g/cm³ (predicted)--INVALID-LINK--[3]
Solubility Soluble in Methanol--INVALID-LINK--[2]
XLogP3 -0.8 (predicted)--INVALID-LINK--[3]
InChI Key SRHNOGZIXICHOU-UHFFFAOYSA-N--INVALID-LINK--
SMILES NC(C(O)=O)c1cccc(c1)C(F)(F)F--INVALID-LINK--

Spectroscopic Data

Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺220.05800142.0
[M+Na]⁺242.03994149.3
[M-H]⁻218.04344140.1
[M+NH₄]⁺237.08454159.0
[M+K]⁺258.01388146.7
[M+H-H₂O]⁺202.04798134.0
[M+HCOO]⁻264.04892159.3
[M+CH₃COO]⁻278.06457187.0
Data obtained from PubChemLite, calculated using CCSbase.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly detailed in the readily available scientific literature. However, established methods for the synthesis of related phenylglycine derivatives can be adapted.

Synthesis

The synthesis of this compound can be approached through classical amino acid synthesis routes such as the Strecker synthesis or the Bucherer-Bergs reaction, starting from 3-(trifluoromethyl)benzaldehyde.

Conceptual Strecker Synthesis Workflow:

Strecker_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product reactant1 3-(Trifluoromethyl)benzaldehyde intermediate1 α-aminonitrile reactant1->intermediate1 Reaction with NH₄Cl and NaCN reactant2 Ammonium Chloride (NH₄Cl) reactant2->intermediate1 reactant3 Sodium Cyanide (NaCN) reactant3->intermediate1 product This compound intermediate1->product Acid Hydrolysis Bucherer_Bergs_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product reactant1 3-(Trifluoromethyl)benzaldehyde intermediate1 Hydantoin derivative reactant1->intermediate1 Reaction with (NH₄)₂CO₃ and KCN reactant2 Ammonium Carbonate ((NH₄)₂CO₃) reactant2->intermediate1 reactant3 Potassium Cyanide (KCN) reactant3->intermediate1 product This compound intermediate1->product Hydrolysis Chiral_HPLC_Workflow start Racemic this compound Sample step1 Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->step1 step2 Select Mobile Phase System (e.g., Hexane/Ethanol) step1->step2 step3 Optimize Mobile Phase Composition (Vary % of alcohol) step2->step3 step4 Optimize Flow Rate and Temperature step3->step4 step5 Analyze Separation (Resolution, Tailing Factor) step4->step5 step5->step3 Resolution < 1.5 end Validated Chiral Separation Method step5->end Resolution ≥ 1.5

References

An In-depth Technical Guide to 3-(Trifluoromethyl)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 242475-26-9

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature extensively detailing the specific biological activity, experimental protocols, and mechanisms of action for 3-(Trifluoromethyl)-DL-phenylglycine (CAS 242475-26-9) is limited. This guide provides a comprehensive overview of its known properties and contextualizes its potential applications based on the well-established roles of trifluoromethylated compounds and phenylglycine derivatives in medicinal chemistry and drug discovery. The experimental protocols and pathway diagrams presented are representative examples based on analogous molecules and should be adapted and validated for specific research applications.

Executive Summary

This compound is a non-proteinogenic amino acid that has garnered interest in the field of medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group onto the phenyl ring of DL-phenylglycine significantly alters its physicochemical properties, offering potential advantages in drug design. The -CF3 group is known to enhance metabolic stability, improve lipophilicity, and increase the binding affinity of molecules to their biological targets.[1][2] Phenylglycine derivatives, in general, are crucial building blocks in the synthesis of various pharmaceuticals. This guide serves to consolidate the available information on this compound and to provide a framework for its potential application in research and development.

Physicochemical and Spectroscopic Data

The structural and property data for this compound are summarized below. This information is critical for its handling, formulation, and application in experimental settings.

PropertyValueReference
CAS Number 242475-26-9[3]
Molecular Formula C₉H₈F₃NO₂[3]
Molecular Weight 219.16 g/mol [3]
Appearance Solid[4]
Purity ≥98.0%[4]
SMILES NC(C(O)=O)c1cccc(c1)C(F)(F)F[4]
InChI 1S/C9H8F3NO2/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)[4]
InChI Key SRHNOGZIXICHOU-UHFFFAOYSA-N[4]

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest several potential applications.

Peptide Synthesis

Non-natural amino acids like this compound are valuable reagents in peptide synthesis.[5] Their incorporation can lead to peptides with enhanced properties such as:

  • Increased Metabolic Stability: The trifluoromethyl group can shield adjacent peptide bonds from enzymatic degradation, prolonging the peptide's half-life.[5]

  • Modulated Bioactivity: The electronic and steric properties of the trifluoromethyl group can alter the peptide's conformation and its binding affinity to biological targets.[5]

Medicinal Chemistry

The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to improve a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][6] this compound can serve as a key building block in the synthesis of novel small molecule drug candidates. The trifluoromethyl moiety can enhance membrane permeability and metabolic stability.[2]

Experimental Protocols

The following are representative experimental protocols. These should be considered as starting points and will require optimization for specific applications.

Hypothetical Synthesis of this compound

A plausible synthetic route for this compound could involve a Strecker synthesis, a well-established method for producing α-amino acids.

Reaction Scheme:

  • Starting Material: 3-(Trifluoromethyl)benzaldehyde

  • Step 1: Reaction with ammonia and hydrogen cyanide to form the corresponding α-aminonitrile.

  • Step 2: Hydrolysis of the α-aminonitrile to yield this compound.

Detailed Protocol:

  • To a solution of 3-(trifluoromethyl)benzaldehyde (1 equivalent) in ethanol, add an aqueous solution of ammonium chloride (1.2 equivalents) and sodium cyanide (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the formation of the α-aminonitrile intermediate by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add a solution of hydrochloric acid (6 M) to the residue and reflux for 6 hours to hydrolyze the nitrile.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the amino acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

  • Purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol).

Representative Protocol for Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted from general Fmoc-based solid-phase peptide synthesis procedures.

Materials:

  • Fmoc-protected this compound

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vial, dissolve Fmoc-protected this compound (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Hypothetical Drug Discovery Workflow

The following diagram illustrates a potential workflow for utilizing this compound in a drug discovery program.

G cluster_0 Compound Synthesis & Library Generation cluster_1 Screening & Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical Development A 3-(Trifluoromethyl) -DL-phenylglycine C Combinatorial Chemistry A->C B Scaffold Synthesis B->C D Compound Library C->D E High-Throughput Screening D->E F Hit Compounds E->F G Structure-Activity Relationship (SAR) F->G H ADME/Tox Profiling G->H I Lead Compound H->I J In Vivo Efficacy I->J K Candidate Drug J->K

Caption: A potential drug discovery workflow.

Hypothetical Signaling Pathway Inhibition

Given that many small molecules derived from amino acids act as enzyme inhibitors, the diagram below illustrates a hypothetical scenario where a derivative of this compound could inhibit a kinase signaling pathway, a common target in oncology.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor Derivative of 3-(CF3)-DL-Phg Inhibitor->Kinase1 Inhibits

Caption: A hypothetical kinase signaling pathway.

Safety Information

Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/eye protection/face protection.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

An In-Depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3-(Trifluoromethyl)-DL-phenylglycine, a valuable non-proteinogenic amino acid analog. The trifluoromethyl group imparts unique properties, making this compound a significant building block in the development of novel pharmaceuticals and agrochemicals. This document details the core synthetic methodologies, including the Strecker synthesis and the Bucherer-Bergs reaction, providing experimental protocols and quantitative data to support research and development efforts.

Introduction

This compound is a derivative of the amino acid phenylglycine, characterized by the presence of a trifluoromethyl (-CF3) group at the meta position of the phenyl ring. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the physicochemical properties of molecules into which it is incorporated, including metabolic stability, lipophilicity, and binding affinity to biological targets. As such, this compound serves as a crucial intermediate for the synthesis of a wide array of biologically active molecules. This guide will focus on the two most classical and adaptable methods for its preparation: the Strecker synthesis and the Bucherer-Bergs reaction, both commencing from the readily available starting material, 3-(trifluoromethyl)benzaldehyde.

Synthetic Pathways

The synthesis of this compound predominantly follows two well-established multicomponent reactions. Both pathways utilize 3-(trifluoromethyl)benzaldehyde as the key starting material and proceed through key intermediates—an α-aminonitrile in the Strecker synthesis and a hydantoin in the Bucherer-Bergs reaction—which are subsequently hydrolyzed to yield the final amino acid.

Logical Flow of Synthetic Routes

Synthesis_Flow cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Reaction start 3-(Trifluoromethyl)benzaldehyde strecker_reagents NH₃, KCN/NaCN bucherer_reagents (NH₄)₂CO₃, KCN/NaCN aminonitrile 2-Amino-2-(3-(trifluoromethyl)phenyl)acetonitrile strecker_reagents->aminonitrile Formation of α-aminonitrile hydrolysis_strecker Acid Hydrolysis (e.g., HCl) final_product This compound hydrolysis_strecker->final_product Hydrolysis hydantoin 5-(3-(Trifluoromethyl)phenyl)hydantoin bucherer_reagents->hydantoin Formation of Hydantoin hydrolysis_bucherer Alkaline Hydrolysis (e.g., NaOH) hydrolysis_bucherer->final_product Hydrolysis Strecker_Workflow A Combine 3-(trifluoromethyl)benzaldehyde, ammonium chloride, and sodium cyanide in a suitable solvent (e.g., aqueous ethanol). B Stir the reaction mixture at room temperature. A->B C Monitor the formation of 2-amino-2-(3-(trifluoromethyl)phenyl)acetonitrile. B->C D Isolate the crude α-aminonitrile intermediate. C->D E Subject the α-aminonitrile to acidic hydrolysis (e.g., reflux with concentrated HCl). D->E F Neutralize the reaction mixture to precipitate the amino acid. E->F G Isolate and purify this compound by recrystallization. F->G Bucherer_Bergs_Workflow A Combine 3-(trifluoromethyl)benzaldehyde, ammonium carbonate, and potassium cyanide in a pressure vessel with a solvent (e.g., aqueous ethanol). B Heat the reaction mixture at a specified temperature (e.g., 60-80°C). A->B C Monitor the formation of 5-(3-(trifluoromethyl)phenyl)hydantoin. B->C D Cool the reaction mixture and acidify to precipitate the hydantoin. C->D E Isolate and purify the hydantoin intermediate. D->E F Hydrolyze the hydantoin with a strong base (e.g., NaOH or Ba(OH)₂). E->F G Acidify the reaction mixture to precipitate the amino acid. F->G H Isolate and purify this compound. G->H

Technical Guide: (±)-2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid is a non-proteinogenic α-amino acid derivative of glycine.[1] Its structure, featuring a trifluoromethyl group on the phenyl ring, makes it a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl moiety is a key functional group in many active pharmaceutical ingredients, known for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential biological relevance.

Chemical Structure and Properties

The core structure consists of an acetic acid backbone with an amino group and a 3-(trifluoromethyl)phenyl group attached to the alpha-carbon. The "(±)" designation indicates that the compound is a racemic mixture of its (R) and (S) enantiomers.

Chemical Identifiers

Identifier Value
IUPAC Name 2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid
Molecular Formula C₉H₈F₃NO₂
Molecular Weight 219.16 g/mol [1]
CAS Number 242475-26-9 (for racemic mixture)[1]
(R)-enantiomer CAS 1228548-29-5[2]

| (S)-enantiomer CAS | 1228568-48-6 |

Physicochemical Properties

Property Value Source
Appearance White to off-white solid [1]
Solubility DMSO: 10 mg/mL (45.63 mM) [1]

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |[1] |

Synthesis Protocol: Strecker Synthesis

The most common and versatile method for synthesizing α-amino acids like (±)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid is the Strecker synthesis.[4][5] This three-component reaction involves the condensation of an aldehyde, an amine source (ammonia), and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[4][6]

Materials and Reagents
  • 3-(Trifluoromethyl)benzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Experimental Procedure

Step 1: Formation of α-Aminonitrile [4][6]

  • In a well-ventilated fume hood, dissolve 3-(trifluoromethyl)benzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add an aqueous solution of ammonium chloride, followed by the slow, portion-wise addition of sodium cyanide. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. The reaction is exothermic and should be cooled in an ice bath.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-amino-2-[3-(trifluoromethyl)phenyl]acetonitrile.

Step 2: Hydrolysis of the α-Aminonitrile [5][6]

  • To the crude α-aminonitrile, add concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours. This step hydrolyzes the nitrile to a carboxylic acid.

  • Monitor the completion of the hydrolysis by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a sodium hydroxide solution to precipitate the amino acid.

  • Collect the solid product by filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to obtain pure (±)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid.

Synthesis Workflow Diagram

Strecker_Synthesis cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Hydrolysis A 3-(Trifluoromethyl)benzaldehyde C Reaction in MeOH/H₂O A->C B NH₄Cl + NaCN B->C D α-Aminonitrile Intermediate C->D Stir 12-24h F Reaction Mixture D->F Input for Hydrolysis E Conc. HCl E->F Reflux 4-6h G Final Product F->G Neutralization & Purification

Caption: Workflow for the Strecker synthesis of the target amino acid.

Spectroscopic Data

While specific spectra for (±)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid are not widely published, data for structurally related compounds can provide an expected profile. For instance, the ¹H NMR spectrum of the related m-(trifluoromethyl)phenylacetic acid in DMSO-d₆ shows characteristic peaks for the aromatic protons between 7.5-7.7 ppm and a singlet for the benzylic CH₂ protons around 3.7 ppm.[7] For the target molecule, one would expect the disappearance of the CH₂ singlet and the appearance of a singlet for the α-CH proton, along with signals for the amino and carboxylic acid protons.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the aromatic protons (multiplets), a singlet for the α-proton, and broad singlets for the amine (NH₂) and carboxylic acid (COOH) protons.

  • ¹³C NMR: Resonances for the trifluoromethyl carbon, aromatic carbons, the α-carbon, and the carbonyl carbon.

  • ¹⁹F NMR: A singlet corresponding to the CF₃ group.

  • IR Spectroscopy: Characteristic absorptions for N-H (amine), O-H (carboxylic acid), C=O (carbonyl), and C-F (trifluoromethyl) bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight (219.16 g/mol ).

Biological and Pharmacological Relevance

Non-proteinogenic amino acids containing a trifluoromethylphenyl group are of significant interest in drug development. While direct biological pathway involvement for the 3-CF₃ isomer is not extensively documented, the structurally similar 4-CF₃ isomer has been studied in the context of metabolic disorders.

Specifically, derivatives of 2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid are related to "Activator-3," a potent pan-activator of AMP-activated protein kinase (AMPK).[8] AMPK is a crucial enzyme in cellular energy homeostasis, and its activation can enhance glucose utilization and improve lipid profiles, making it a promising target for conditions like type-II diabetes.[8] The trifluoromethyl group in these structures is noted for enhancing metabolic stability and membrane permeability, properties that are highly desirable in therapeutic agents.[8]

Given its structural similarity, (±)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid serves as a key synthetic intermediate for developing novel therapeutic agents that may target similar pathways.

Potential Signaling Pathway Involvement

AMPK_Pathway AMPK_Activator Potential Activator (e.g., Derivative of title compound) AMPK AMPK AMPK_Activator->AMPK activates Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Lipid_Metabolism Improved Lipid Profile AMPK->Lipid_Metabolism Therapeutic_Outcome Potential Treatment for Metabolic Disorders Glucose_Uptake->Therapeutic_Outcome Lipid_Metabolism->Therapeutic_Outcome

Caption: Potential involvement in the AMPK signaling pathway.

Conclusion

(±)-2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid is a synthetically accessible and valuable building block for the development of novel pharmaceuticals. Its unique structural features, particularly the trifluoromethyl group, impart properties that are highly sought after in modern drug design. The Strecker synthesis provides a reliable method for its preparation, enabling further research into its potential therapeutic applications, particularly in the area of metabolic diseases through pathways such as AMPK activation. Further investigation is warranted to fully elucidate its specific biological activities and spectroscopic characteristics.

References

An In-depth Technical Guide to the Physical Characteristics of 3-(Trifluoromethyl)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)-DL-phenylglycine is a non-proteinogenic α-amino acid, a derivative of phenylglycine featuring a trifluoromethyl group on the phenyl ring. This modification significantly influences the molecule's steric and electronic properties, making it a compound of interest in medicinal chemistry and drug development. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. A thorough understanding of its physical characteristics is fundamental for its application in synthesis, formulation, and biological studies. This guide provides a detailed overview of the key physical properties of this compound, the experimental protocols for their determination, and a logical workflow for its characterization.

Core Physical and Chemical Properties

The intrinsic properties of this compound are summarized below. These values are critical for predicting its behavior in various chemical and biological systems.

PropertyValue
Molecular Formula C₉H₈F₃NO₂[1][2]
Molecular Weight 219.16 g/mol [1][3][4]
Physical Form Solid[3][4]
Melting Point 231-237 °C
Boiling Point 274 °C[2]
Density 1.4 ± 0.1 g/cm³[2]
Flash Point 120 °C[2]
Refractive Index 1.505[2]
Solubility Soluble in Methanol (MeOH)
Purity ≥98.0% (by HPLC)[3][4]

Experimental Protocols for Physical Characterization

The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. For a crystalline solid, a sharp melting range typically signifies high purity, whereas a broad melting range suggests the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2][3][5]

  • Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube setup, is used. The capillary tube is placed in the heating block or oil bath of the apparatus adjacent to a thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[2]

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range.[1][2]

Boiling Point Determination

Given that this compound is a solid at room temperature with a high boiling point, specialized techniques are required for its determination, often at reduced pressure to prevent decomposition.

Methodology: Distillation Method (for high-boiling solids)

  • Apparatus: A micro-distillation or Kugelrohr apparatus is suitable for small quantities of high-boiling point solids. The setup includes a flask for the sample, a condenser, a receiving flask, and a thermometer.

  • Procedure: A small sample of the compound is placed in the distillation flask.[6] The system is typically connected to a vacuum pump to reduce the pressure.

  • Heating: The sample is heated gently. The temperature of the vapor that distills is recorded.[7]

  • Data Recording: The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure. The recorded temperature and the corresponding pressure are noted. This can be extrapolated to determine the boiling point at atmospheric pressure using a nomograph if necessary.

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for its use in reactions, purifications, and biological assays.

Methodology: Gravimetric Analysis

  • Sample Preparation: A saturated solution is prepared by adding an excess amount of this compound to a known volume of the solvent (e.g., methanol) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Analysis: A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated, and the mass of the remaining solid is determined.[8] The solubility is then calculated and expressed in terms of mass per unit volume (e.g., g/L or mg/mL).

Density Determination

The density of a solid organic compound can be determined using several methods. The choice of method depends on the form of the solid (e.g., powder, crystal).

Methodology: Gas Pycnometry

  • Principle: Gas pycnometry is a non-destructive method that determines the volume of a solid by measuring the pressure change of a gas (typically helium) in a calibrated chamber.[9]

  • Procedure: A weighed sample of this compound is placed in the sample chamber. The chamber is then filled with helium to a known pressure. The gas is then expanded into a second empty chamber of known volume.

  • Calculation: Based on the initial and final pressures, the volume of the solid sample can be accurately calculated using the ideal gas law. The density is then determined by dividing the mass of the sample by its volume.[9]

Characterization Workflow

The comprehensive characterization of a novel or synthesized compound like this compound follows a logical progression of analytical techniques to confirm its identity, purity, and structure.

G cluster_synthesis Synthesis & Purification Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP Solubility Solubility Studies Purification->Solubility Density Density Measurement Purification->Density NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS XRay Single Crystal X-ray Diffraction (if applicable) Purification->XRay HPLC HPLC Analysis Purification->HPLC Elemental Elemental Analysis Purification->Elemental

Caption: Workflow for the synthesis and characterization of this compound.

References

Technical Guide: Solubility Profile of 3-(Trifluoromethyl)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Trifluoromethyl)-DL-phenylglycine, a key building block in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in published literature, this document outlines a detailed experimental protocol for determining its solubility in various solvents. Furthermore, it presents a qualitative and estimated solubility profile based on the physicochemical properties of the molecule and general principles of solubility for structurally related compounds. This guide is intended to be a practical resource for researchers, enabling them to establish robust experimental procedures for handling and utilizing this compound in their work.

Introduction

This compound is a non-proteinogenic amino acid that is of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. A thorough understanding of its solubility in a range of solvents is critical for its effective use in synthesis, purification, formulation, and analytical method development.

Currently, there is a notable absence of comprehensive, publicly available quantitative data on the solubility of this compound across a variety of common laboratory solvents. This guide aims to bridge this gap by providing a detailed, adaptable experimental protocol for researchers to determine these values in their own laboratories. Additionally, a qualitative solubility table has been compiled based on available information and chemical principles.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueReference
Molecular Formula C₉H₈F₃NO₂[1][2]
Molecular Weight 219.16 g/mol [1][2]
Physical Form Solid[1]
Melting Point 231-237 °C
pKa (estimated) ~2 (carboxylic acid), ~9 (amino group)
XLogP3 -0.8[3]

The zwitterionic nature of the amino acid group, combined with the lipophilic trifluoromethyl-substituted phenyl ring, suggests a complex solubility profile that will be highly dependent on the polarity and hydrogen bonding capabilities of the solvent.

Solubility Profile

While specific quantitative data is scarce, a qualitative assessment of solubility in various solvents can be inferred. The following table summarizes the expected solubility of this compound.

SolventSolvent TypeExpected SolubilityNotes
Water Polar ProticSparingly SolubleSolubility is expected to be pH-dependent. At isoelectric point, solubility will be minimal. Solubility increases in acidic or basic aqueous solutions.
Methanol Polar ProticSolubleA chemical supplier datasheet indicates solubility in methanol. This is a common solvent for polar organic molecules.
Ethanol Polar ProticModerately SolubleSimilar to methanol, but the slightly lower polarity may reduce solubility.
Isopropanol Polar ProticSparingly SolubleThe larger alkyl group decreases polarity, likely leading to lower solubility.
Acetonitrile Polar AproticSparingly to Moderately SolubleCan dissolve polar compounds, but lacks hydrogen bond donating ability, which may limit solubility of the amino acid functionality.
Tetrahydrofuran (THF) Polar AproticSparingly SolubleLower polarity than acetonitrile, likely resulting in lower solubility.
Dichloromethane (DCM) NonpolarInsoluble to Very Sparingly SolubleThe high polarity of the amino acid group will likely make it insoluble in nonpolar solvents.
Toluene NonpolarInsolubleUnlikely to be a suitable solvent.
Hexanes NonpolarInsolubleUnlikely to be a suitable solvent.

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Constant temperature incubator shaker or water bath

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other suitable analytical instrumentation (e.g., UV-Vis spectrophotometer).

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess solute prep2 Add known volume of solvent to vial prep1->prep2 Add solute to solvent equil Agitate at constant temperature (e.g., 24-72 hours) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 sample4 Dilute sample sample3->sample4 sample5 Analyze by HPLC sample4->sample5 quant2 Calculate concentration from calibration curve sample5->quant2 quant1 Prepare calibration curve

Figure 1: Isothermal Shake-Flask Solubility Determination Workflow.
Detailed Procedure

  • Preparation of Samples:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Accurately add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature incubator shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle. It is important to maintain the temperature during this step.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solids.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Analyze the diluted samples and determine their concentrations using the calibration curve.

    • Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Conclusion

References

Spectroscopic and Structural Elucidation of 3-(Trifluoromethyl)-DL-phenylglycine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 3-(Trifluoromethyl)-DL-phenylglycine. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data and comparative analyses with structurally related compounds. It also outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data applicable to this and similar amino acid derivatives.

Compound Profile

  • Compound Name: this compound

  • Alternate Names: 2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid, (±)-2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid

  • CAS Number: 242475-26-9

  • Molecular Formula: C₉H₈F₃NO₂

  • Molecular Weight: 219.16 g/mol

Spectroscopic Data

While experimental mass spectra are not available, predicted mass-to-charge ratios (m/z) for various adducts of this compound provide valuable information for mass spectrometry analysis.

AdductPredicted m/z
[M+H]⁺220.05800
[M+Na]⁺242.03994
[M-H]⁻218.04344
[M+NH₄]⁺237.08454
[M+K]⁺258.01388
[M+H-H₂O]⁺202.04798
[M+HCOO]⁻264.04892
[M+CH₃COO]⁻278.06457

Data sourced from predicted values.

Experimental NMR data for this compound is not available. However, analysis of related compounds can help predict the expected chemical shifts.

Reference Compound 1: m-(Trifluoromethyl)phenylacetic acid

  • ¹H NMR (DMSO-d₆):

    • Aromatic protons: δ 7.53-7.66 ppm

    • CH₂ protons: δ 3.731 ppm

    • Carboxylic acid proton: δ 12.46 ppm

Reference Compound 2: N-trifluoroacetylphenylglycine

  • ¹H NMR (acetone-d₆):

    • NH proton: δ 8.97 ppm (singlet)

    • Aromatic protons: δ 7.41-7.52 ppm (multiplet)

    • α-proton: δ 5.63 ppm (doublet, J = 7.3 Hz)

  • ¹³C NMR (acetone-d₆):

    • Carboxyl carbon: δ 170.7 ppm

    • Amide carbonyl carbon: δ 157.3 ppm (quartet, ²JCF = 37.8 Hz)

    • Aromatic carbons: δ 128.9-136.2 ppm

    • Trifluoromethyl carbon: δ 116.9 ppm (quartet, ¹JCF = 287.2 Hz)

    • α-carbon: δ 57.7 ppm

Based on these related structures, the ¹H NMR spectrum of this compound in a suitable deuterated solvent is expected to show signals for the aromatic protons (likely in the range of 7.5-8.0 ppm), a signal for the α-proton adjacent to the amino and carboxyl groups (around 4-5 ppm), and exchangeable signals for the amino and carboxylic acid protons. The ¹³C NMR spectrum would correspondingly show signals for the aromatic carbons, the α-carbon, the carboxylic carbon, and the trifluoromethyl carbon (as a quartet).

An experimental IR spectrum for this compound is not available. The IR spectrum of an amino acid is characterized by vibrations of its functional groups. For this compound, the following characteristic absorption bands are expected:

Functional GroupExpected Wavenumber Range (cm⁻¹)Vibration Mode
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
N-H (Amine)3200-3500Stretching
C=O (Carboxylic Acid)1700-1725Stretching
C-F (Trifluoromethyl)1100-1350 (strong)Stretching
C-N (Amine)1020-1250Stretching
Aromatic C-H3000-3100Stretching
Aromatic C=C1450-1600Stretching

Note: In the solid state, amino acids often exist as zwitterions, which would shift the C=O stretch of the carboxylate to ~1550-1610 cm⁻¹ and the N-H bending of the ammonium group to ~1500-1600 cm⁻¹.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for amino acid derivatives like this compound.

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with acidification/basification, or CD₃OD). The choice of solvent is critical for dissolving the sample and avoiding exchange of labile protons with the solvent.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard (e.g., Tetramethylsilane - TMS).

  • Sample Preparation (Solid State):

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

  • Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in either positive or negative ion mode. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is used to obtain accurate mass measurements.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any characteristic fragment ions. The accurate mass measurement can be used to confirm the elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Structure Elucidation Synthesis Synthesis and Purification of This compound MS Mass Spectrometry (MS) - ESI-MS - HRMS Synthesis->MS IR Infrared Spectroscopy (IR) - FT-IR (KBr or ATR) Synthesis->IR NMR Nuclear Magnetic Resonance (NMR) - 1H NMR - 13C NMR - 2D NMR (COSY, HSQC, etc.) Synthesis->NMR Data_Processing Data Processing and Spectral Interpretation MS->Data_Processing IR->Data_Processing NMR->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

A logical workflow for the spectroscopic analysis of a chemical compound.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in publicly accessible databases, this guide provides a foundational understanding based on predicted data and comparative analysis of related compounds. The outlined experimental protocols offer a practical framework for researchers to acquire the necessary NMR, IR, and MS data to fully characterize this molecule. The systematic application of these spectroscopic techniques, as depicted in the workflow, is essential for the unambiguous structural elucidation and quality control of this compound in research and development settings.

Chiral Resolution of 3-(Trifluoromethyl)-DL-phenylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the chiral resolution of 3-(Trifluoromethyl)-DL-phenylglycine, a crucial chiral building block in the synthesis of various pharmaceutical compounds. The separation of its enantiomers is paramount as the biological activity of the final drug product often resides in a single enantiomer. This document details potential strategies for resolution, including diastereomeric salt formation and enzymatic kinetic resolution, drawing upon established methods for structurally similar compounds.

Introduction to Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For amino acids like this compound, obtaining enantiomerically pure forms is a critical step in drug development to ensure therapeutic efficacy and minimize potential side effects associated with the unwanted enantiomer. The primary methods for chiral resolution on an industrial scale are classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.

Diastereomeric Salt Resolution

Classical resolution through the formation of diastereomeric salts is a widely used and effective method for separating enantiomers of amino acids. This technique involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

While a specific protocol for this compound is not extensively detailed in publicly available literature, a well-established method for the resolution of the parent compound, DL-phenylglycine, utilizes (+)-camphorsulfonic acid as the resolving agent. This process can serve as a strong starting point for developing a resolution protocol for its trifluoromethylated analog.

Logical Workflow for Diastereomeric Salt Resolution

Racemic_Mixture This compound (Racemic Mixture) Diastereomeric_Salts Formation of Diastereomeric Salts (in solution) Racemic_Mixture->Diastereomeric_Salts Resolving_Agent Chiral Resolving Agent (e.g., (+)-Camphorsulfonic Acid) Resolving_Agent->Diastereomeric_Salts Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt (Solid) Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (in Mother Liquor) Crystallization->More_Soluble_Salt Isolation Isolation of Desired Enantiomer Less_Soluble_Salt->Isolation Final_Product Enantiomerically Pure 3-(Trifluoromethyl)-phenylglycine Isolation->Final_Product

Caption: Workflow for Diastereomeric Salt Resolution.

Experimental Protocol (Adapted from Phenylglycine Resolution)

  • Salt Formation: Dissolve equimolar amounts of this compound and a suitable chiral resolving agent (e.g., (+)-camphorsulfonic acid, L-pyrrolidone carboxylic acid, or a tartaric acid derivative) in an appropriate solvent (e.g., methanol, ethanol, or water) with heating to achieve complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt may be necessary to initiate crystallization.

  • Isolation of Diastereomer: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. The mother liquor, enriched in the more soluble diastereomer, can be processed separately to recover the other enantiomer.

  • Liberation of the Free Amino Acid: Dissolve the isolated diastereomeric salt in water and adjust the pH with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the free enantiomer of 3-(Trifluoromethyl)-phenylglycine.

  • Purification and Analysis: Collect the enantiomerically enriched amino acid by filtration, wash with water, and dry. Determine the enantiomeric excess (e.e.) by chiral HPLC or by measuring the specific rotation.

Quantitative Data for Similar Resolutions

The following table summarizes data from the resolution of phenylglycine derivatives, which can be used as a benchmark for the development of a process for this compound.

Racemic CompoundResolving AgentSolventReported Optical PurityReference
DL-Phenylglycine AmideL-Pyrrolidone Carboxylic AcidWater98% (D-enantiomer)[1]
DL-Phenylglycine(+)-Camphorsulfonic AcidNot SpecifiedHigh

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective and environmentally benign method for separating enantiomers. This technique utilizes an enzyme that preferentially catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly employed for the resolution of amino acid esters through enantioselective hydrolysis or acylation.

For compounds containing a trifluoromethylphenyl group, enzymatic resolution has proven to be effective. For instance, the kinetic resolution of 1-(3-trifluoromethylphenyl)-propan-2-ol using lipases has been shown to yield enantiomers with high optical purity.

Experimental Workflow for Enzymatic Kinetic Resolution

Racemic_Ester This compound Ester (Racemic Mixture) Reaction Enzymatic Reaction Racemic_Ester->Reaction Enzyme Enzyme (Lipase) Enzyme->Reaction Solvent_System Solvent System (e.g., Buffer/Organic Co-solvent) Solvent_System->Reaction Product_Mixture Mixture of: - Unreacted Ester (one enantiomer) - Hydrolyzed Acid (other enantiomer) Reaction->Product_Mixture Separation Separation (e.g., Extraction, Chromatography) Product_Mixture->Separation Unreacted_Ester Unreacted Ester (Enantiomerically Enriched) Separation->Unreacted_Ester Hydrolyzed_Acid Hydrolyzed Acid (Enantiomerically Enriched) Separation->Hydrolyzed_Acid Hydrolysis Chemical Hydrolysis Unreacted_Ester->Hydrolysis Final_Product2 Pure Enantiomer 2 Hydrolyzed_Acid->Final_Product2 Final_Product1 Pure Enantiomer 1 Hydrolysis->Final_Product1

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol (General Procedure for Amino Acid Ester Resolution)

  • Substrate Preparation: Synthesize the methyl or ethyl ester of this compound using standard esterification methods (e.g., reaction with the corresponding alcohol in the presence of an acid catalyst like thionyl chloride or HCl gas).

  • Enzymatic Reaction: Suspend the racemic ester in a suitable buffer solution (e.g., phosphate buffer, pH 7) potentially with an organic co-solvent to improve solubility. Add the selected lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase). The reaction is typically stirred at a controlled temperature (e.g., 30-45 °C) and monitored for conversion (ideally to ~50%).

  • Work-up and Separation: Once the desired conversion is reached, stop the reaction (e.g., by filtering off the immobilized enzyme). Separate the unreacted ester from the hydrolyzed amino acid by extraction. For example, acidify the reaction mixture and extract the unreacted ester with an organic solvent. The aqueous layer will contain the protonated amino acid.

  • Isolation of Enantiomers:

    • Unreacted Ester: Isolate the unreacted ester from the organic phase. This ester can then be hydrolyzed under acidic or basic conditions to yield the corresponding enantiomerically pure amino acid.

    • Hydrolyzed Amino Acid: Neutralize the aqueous layer to precipitate the enantiomerically enriched amino acid product.

  • Purification and Analysis: Purify both enantiomers by recrystallization. Determine the enantiomeric excess of both the unreacted ester and the product acid using chiral HPLC.

Quantitative Data for a Similar Enzymatic Resolution

The following table presents data from the enzymatic resolution of a structurally related compound, which can inform the development of a process for this compound.

Racemic SubstrateEnzymeReaction TypeReported Enantiomeric Excess (e.e.)Reference
1-(3-trifluoromethylphenyl)-propan-2-olLipaseEsterification>98% (for the S-enantiomer)

Conclusion

References

The Ascent of a Molecular Powerhouse: An In-depth Technical Guide to the Discovery and History of Trifluoromethylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl (CF3) group stands out for its profound impact on the physicochemical and biological properties of parent compounds. When appended to the fundamental building blocks of life—amino acids—the resulting trifluoromethylated amino acids unlock a vast potential for designing novel therapeutics, probes for biological systems, and advanced materials. This technical guide provides a comprehensive overview of the discovery, history, and key methodologies associated with these remarkable molecules, tailored for researchers and professionals in the field of drug development.

A Historical Perspective: From Curiosity to Core Technology

The journey of trifluoromethylated amino acids began in the mid-20th century, driven by a burgeoning interest in the biological effects of organofluorine compounds. A pivotal moment in this narrative is the work of H. M. Walborsky and his colleagues in 1955. Their research into the synthesis and microbiological activities of trifluoromethyl amino acids marked one of the earliest forays into this now-flourishing field. These initial studies laid the groundwork for decades of research into how the unique properties of the trifluoromethyl group could be harnessed to modulate the function of peptides and proteins.

The introduction of a trifluoromethyl group imparts a unique combination of properties to an amino acid. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can alter the acidity of nearby functional groups and influence non-covalent interactions. Furthermore, the CF3 group is significantly more lipophilic than a methyl group, which can enhance a molecule's ability to cross biological membranes. Crucially, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation.[1] This trifecta of electronic effects, lipophilicity, and metabolic stability has made trifluoromethylated amino acids invaluable tools in drug design.[1][2]

Physicochemical Properties of Trifluoromethylated Amino Acids

The introduction of a trifluoromethyl group significantly alters the fundamental properties of an amino acid. The following table summarizes key quantitative data for representative trifluoromethylated amino acids.

PropertyAmino AcidValueReference
Molecular Weight ( g/mol ) Alanine89.09
3,3,3-Trifluoroalanine143.06[3]
Phenylalanine165.19
4-(Trifluoromethyl)-L-phenylalanine233.19[4][5]
XLogP3-AA Alanine-1.5
Trifluoromethylalanine-1.3[6]
Phenylalanine1.6
4-(Trifluoromethyl)-L-phenylalanine-0.6[4]
pKa (predicted) Alanine (amine)~9.7
Trifluoroalanine (amine)Lowered due to EWG
Alanine (carboxyl)~2.3
Trifluoroalanine (carboxyl)Lowered due to EWG

EWG: Electron-Withdrawing Group. Predicted pKa values are generally lower for trifluoromethylated amino acids due to the inductive effect of the CF3 group.

Impact on Peptide and Protein Properties

The incorporation of trifluoromethylated amino acids into peptides and proteins can have profound effects on their structure, stability, and biological activity.

Conformational Effects

The steric bulk and electronic properties of the trifluoromethyl group can influence the local backbone conformation of a peptide chain. While comprehensive data on dihedral angle preferences for all trifluoromethylated amino acids is still an active area of research, studies have shown that these modifications can be used to stabilize specific secondary structures, such as helices. The precise conformational outcome depends on the specific amino acid, its position in the sequence, and the surrounding residues.

Proteolytic Stability

One of the most significant advantages of using trifluoromethylated amino acids in therapeutic peptide design is the enhanced resistance to enzymatic degradation. The strong C-F bonds and the steric hindrance provided by the CF3 group can prevent or slow down cleavage by proteases.

Peptide ModificationProteaseStability OutcomeReference
α-Tfm-amino acid at P1 positionα-ChymotrypsinAbsolute stability[7]
α-Tfm-amino acid at P2 and P'2 positionsα-ChymotrypsinConsiderable proteolytic stability[7]
Fluorinated amino acids in various positionsα-Chymotrypsin and PepsinStability is dependent on enzyme, position, and fluorine content[8][9]
Side chain fluorinationHuman blood plasmaIncreased stability[10]
Enzyme Inhibition

Trifluoromethylated amino acids are frequently incorporated into enzyme inhibitors. The trifluoromethyl ketone and related motifs can act as potent transition-state analogs for various proteases.

Inhibitor ClassTarget EnzymeRepresentative IC50 Values (nM)Reference
Peptidyl trifluoromethyl ketonesCaspases0.023 - 801[11]
Cathepsin K Inhibitor 4Cathepsin K13[12]
OdanacatibCathepsin K0.2[12]
BalicatibCathepsin K1.4[12]

Key Experimental Protocols

The synthesis of trifluoromethylated amino acids has evolved significantly over the years, with several robust methods now available to researchers.

Synthesis via the Strecker Reaction

The Strecker synthesis is a classic method for preparing α-amino acids. While not always the most efficient for trifluoromethylated analogs due to the nature of the precursors, it remains a fundamental approach.

General Protocol for Strecker Synthesis of α-Trifluoromethyl-Alanine:

  • Imine Formation: 3,3,3-Trifluoropyruvaldehyde is reacted with ammonia in a suitable solvent (e.g., methanol) to form the corresponding imine.

  • Cyanide Addition: A cyanide source, such as sodium cyanide or trimethylsilyl cyanide, is added to the reaction mixture. The cyanide ion attacks the imine carbon to form an α-aminonitrile.

  • Hydrolysis: The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions to yield the α-trifluoromethyl-alanine.

Note: This is a generalized protocol and specific reaction conditions may need to be optimized.

Synthesis using the Ruppert-Prakash Reagent

The Ruppert-Prakash reagent (TMSCF3) is a widely used nucleophilic trifluoromethylating agent.

General Protocol for Trifluoromethylation of an Imine using TMSCF3:

  • Substrate Preparation: An appropriate imine precursor is synthesized from the corresponding aldehyde or ketone and a primary amine.

  • Trifluoromethylation: The imine is dissolved in a suitable aprotic solvent (e.g., THF) under an inert atmosphere. The Ruppert-Prakash reagent is added, typically in the presence of a catalytic amount of a fluoride source (e.g., TBAF or CsF) to initiate the reaction.

  • Workup and Purification: The reaction is quenched, and the desired trifluoromethylated amine is isolated and purified using standard techniques such as column chromatography.

Modern Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and mild method for the synthesis of trifluoromethylated compounds, including amino acid derivatives.

General Protocol for Photoredox-Catalyzed Synthesis of β-Trifluoromethyl β-Amino Ketones:

  • Reaction Setup: A reaction vessel is charged with a photocatalyst (e.g., an iridium or ruthenium complex), a trifluoromethyl source (e.g., Umemoto's reagent), a styrene derivative, a nitrogen source, and a suitable solvent.

  • Irradiation: The reaction mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature.

  • Reaction Monitoring and Workup: The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up, and the product is purified by chromatography.[13]

Visualization of Experimental Workflows

The following diagram illustrates a generalized workflow for the incorporation of a trifluoromethylated amino acid into a peptide sequence using solid-phase peptide synthesis (SPPS).

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification and Analysis Resin Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple First Amino Acid Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling_TFM Couple TFM Amino Acid (e.g., using HATU) Deprotection2->Coupling_TFM Deprotection3 Fmoc Deprotection Coupling_TFM->Deprotection3 Coupling2 Couple Subsequent Amino Acids Deprotection3->Coupling2 Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Coupling2->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Pure_Peptide Pure Trifluoromethylated Peptide HPLC->Pure_Peptide Analysis Characterization (MS, NMR) Pure_Peptide->Analysis

Solid-Phase Synthesis Workflow

Application in Studying GPCR Signaling

Trifluoromethylated molecules serve as powerful probes in chemical biology. For instance, the drug aprepitant, which contains two trifluoromethyl groups, has been used to study the conformational dynamics of the neurokinin 1 receptor (NK1R), a G-protein coupled receptor (GPCR). The distinct 19F-NMR signals of the two trifluoromethyl groups provide a sensitive readout of the receptor's conformational state upon ligand binding.

The following diagram illustrates the logical workflow of using a trifluoromethylated probe to investigate GPCR dynamics.

gpcr_workflow cluster_preparation Sample Preparation cluster_analysis Biophysical Analysis cluster_interpretation Interpretation GPCR Purified GPCR (e.g., NK1R) Complex GPCR-Ligand Complex GPCR->Complex TFM_Ligand Trifluoromethylated Ligand (e.g., Aprepitant) TFM_Ligand->Complex NMR_Spec 19F-NMR Spectroscopy Complex->NMR_Spec Data_Analysis Data Analysis (Chemical Shift, Line Shape) NMR_Spec->Data_Analysis Conformation Receptor Conformational Dynamics Data_Analysis->Conformation Signaling Inference on GPCR Signaling Mechanism Conformation->Signaling

GPCR Dynamics Investigation

Conclusion

From their initial synthesis in the mid-20th century to their current status as indispensable tools in drug discovery and chemical biology, trifluoromethylated amino acids have traveled a remarkable path. Their unique ability to modulate the physicochemical and biological properties of peptides and proteins has solidified their importance in the development of next-generation therapeutics. As synthetic methodologies continue to advance, the accessibility and diversity of these powerful building blocks will undoubtedly expand, opening up new avenues for scientific exploration and innovation.

References

Commercial Suppliers of 3-(Trifluoromethyl)-DL-phenylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, securing a reliable source of high-purity non-canonical amino acids is paramount for the successful synthesis of novel peptides and small molecule therapeutics. 3-(Trifluoromethyl)-DL-phenylglycine, a key building block in medicinal chemistry, is offered by a range of commercial suppliers. This technical guide provides an in-depth overview of these suppliers, their product specifications, and detailed experimental protocols for the incorporation of this amino acid into peptide chains. The trifluoromethyl group can enhance the metabolic stability and binding affinity of peptides, making this compound a valuable tool in drug discovery.[1][2][3]

Supplier and Product Specifications

A survey of the market reveals several key suppliers of this compound. While product specifications can vary, the following tables summarize the available quantitative data to facilitate a comparative analysis.

Table 1: General Product Specifications

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich This compound242475-26-9C₉H₈F₃NO₂219.16
AK Scientific This compound242475-26-9C₉H₈F₃NO₂219.16
Santa Cruz Biotechnology This compound242475-26-9C₉H₈F₃NO₂219.16
Hangzhou Royalchem Co.,LTD This compound242475-26-9C₉H₈F₃NO₂219.16

Table 2: Purity and Physical Properties

SupplierPurity SpecificationPhysical FormMelting Point (°C)Boiling Point (°C)Density (g/cm³)
Sigma-Aldrich ≥98.0%[4]Solid[4]---
AK Scientific ≥98% (HPLC)[5]Solid[5]231-237[5]--
Santa Cruz Biotechnology -----
Hangzhou Royalchem Co.,LTD ---274[6]1.4±0.1[6]

Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following protocols are representative methodologies for the incorporation of this compound into a peptide sequence using manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS). These are general guidelines and may require optimization based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents:
  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Fmoc-3-(Trifluoromethyl)-DL-phenylglycine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Protocol 1: Resin Swelling and Fmoc Deprotection
  • Resin Swelling: Place the desired amount of Fmoc-Rink Amide MBHA resin in a reaction vessel. Add DMF to swell the resin for at least 30 minutes with gentle agitation. Drain the DMF.

  • Fmoc Deprotection: Add a 20% piperidine in DMF solution to the resin. Agitate for 5 minutes and drain. Repeat with a fresh portion of the deprotection solution for 15 minutes. Drain and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

Protocol 2: Coupling of Fmoc-3-(Trifluoromethyl)-DL-phenylglycine

A critical consideration when coupling phenylglycine derivatives is the potential for racemization at the α-carbon, particularly in Fmoc-SPPS. Careful selection of coupling reagents and conditions is crucial to minimize this side reaction.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-3-(Trifluoromethyl)-DL-phenylglycine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: Add DIPEA (6 equivalents) to the activated amino acid solution and immediately add the mixture to the deprotected resin. Agitate the reaction mixture at room temperature for 2-4 hours. The steric hindrance of the phenylglycine residue may necessitate a longer coupling time or a second coupling step (double coupling) to ensure the reaction goes to completion.

  • Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

Protocol 3: Peptide Chain Elongation

Repeat the deprotection (Protocol 1) and coupling (Protocol 2) steps for each subsequent amino acid in the desired peptide sequence.

Protocol 4: Cleavage and Deprotection
  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in Protocol 1.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage: Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the dried resin. Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold diethyl ether solution. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide under vacuum.

Protocol 5: Purification

The crude peptide, which will be a mixture of diastereomers due to the use of DL-phenylglycine, can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described above.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_cleavage Cleavage & Deprotection cluster_purification Purification Resin Resin Swelling Swelling Resin->Swelling DMF Fmoc_Deprotection Fmoc_Deprotection Swelling->Fmoc_Deprotection 20% Piperidine/DMF Washing_1 Washing_1 Fmoc_Deprotection->Washing_1 DMF Coupling Coupling Washing_1->Coupling Activated Fmoc-AA-OH Washing_2 Washing_2 Coupling->Washing_2 DMF/DCM Washing_2->Fmoc_Deprotection Repeat for next AA Final_Deprotection Final_Deprotection Washing_2->Final_Deprotection Cleavage Cleavage Final_Deprotection->Cleavage TFA Cocktail Precipitation Precipitation Cleavage->Precipitation Cold Ether RP_HPLC RP_HPLC Precipitation->RP_HPLC Crude Peptide Pure_Peptide Pure_Peptide RP_HPLC->Pure_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling_Reaction cluster_activation Amino Acid Activation cluster_coupling Coupling to Resin Fmoc_AA Fmoc-3-(CF3)-DL-Phe-OH Activated_Ester Activated_Ester Fmoc_AA->Activated_Ester Reagents HBTU/HOBt Reagents->Activated_Ester Peptide_Resin Fmoc-AA-NH-Peptide-Resin Activated_Ester->Peptide_Resin DIPEA Deprotected_Resin H2N-Peptide-Resin Deprotected_Resin->Peptide_Resin

References

Methodological & Application

Application Notes and Protocols for Incorporating 3-(Trifluoromethyl)-DL-phenylglycine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry and drug discovery to enhance therapeutic properties. 3-(Trifluoromethyl)-DL-phenylglycine is a valuable unnatural amino acid that can significantly modulate the biological activity, metabolic stability, and conformational characteristics of peptides. The trifluoromethyl (CF3) group, owing to its strong electron-withdrawing nature and lipophilicity, can influence peptide-protein interactions, improve resistance to enzymatic degradation, and enhance membrane permeability.[1][2] The steric bulk of the CF3 group, nearly twice that of a methyl group, can also enforce specific secondary structures.[3]

These application notes provide a comprehensive guide for the successful incorporation of this compound into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Key Applications

The strategic placement of this compound within a peptide sequence can be leveraged for several applications:

  • Enhanced Metabolic Stability: The robust carbon-fluorine bonds in the trifluoromethyl group can shield adjacent peptide bonds from proteolytic cleavage, thereby extending the in-vivo half-life of peptide-based therapeutics.[2][4][5]

  • Modulation of Receptor Binding and Activity: The electronic and steric properties of the trifluoromethylated phenyl ring can alter the binding affinity and selectivity of peptides for their biological targets.[1] This allows for the fine-tuning of peptide hormone and neurotransmitter analogs.

  • Increased Lipophilicity and Cell Permeability: The lipophilic nature of the CF3 group can enhance the ability of peptides to cross cellular membranes, which is often a significant hurdle in the development of peptide drugs.[1][2]

  • Conformational Constraint: The steric hindrance imposed by the trifluoromethylphenylglycine residue can restrict the conformational flexibility of the peptide backbone, potentially stabilizing bioactive conformations.

Challenges and Considerations

  • Steric Hindrance: The bulky side chain of this compound can impede coupling reactions. To overcome this, the use of more potent coupling reagents, longer reaction times, or double coupling may be necessary.[6][7]

  • Racemization: As this compound is a racemic mixture, its incorporation will result in a mixture of diastereomeric peptides. These diastereomers will require separation and purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

  • Coupling Reagent Selection: For sterically hindered amino acids, standard coupling reagents may be inefficient. The use of aminium/uronium salt-based reagents like HATU is highly recommended for achieving high coupling efficiency.[10][11][12][13]

Data Presentation

Table 1: Recommended Coupling Conditions for this compound

ParameterStandard Amino AcidsThis compoundRationale for Modification
Coupling Reagent HBTU, HCTU, DIC/HOBtHATU , COMUOvercomes steric hindrance and accelerates coupling.[6][12][13]
Amino Acid Equivalents 3-5 eq4-5 eqEnsures reaction driving force for the hindered amino acid.
Coupling Reagent Equivalents 3-5 eq3.8-5 eqStoichiometry adjusted for optimal activation.[11]
Base DIPEA, NMMDIPEA, CollidineDIPEA is standard; Collidine can be used to minimize racemization.[6]
Base Equivalents 6-10 eq8-10 eqEnsures complete activation and neutralization.[10]
Coupling Time 30-60 min2-12 hours (or double coupling)Allows sufficient time for the sterically hindered coupling to proceed to completion.[11]
Monitoring Kaiser TestKaiser Test (or Bromophenol Blue for subsequent coupling)A negative Kaiser test (yellow beads) indicates complete coupling.[11]

Table 2: Expected Impact of this compound Incorporation

PropertyExpected OutcomeMechanism
Proteolytic Stability IncreasedSteric shielding of the peptide backbone by the trifluoromethyl group.[2][4][5]
Lipophilicity (LogP) IncreasedThe trifluoromethyl group is highly lipophilic (Hansch π value of +0.88).[1]
Binding Affinity Modulated (Increase or Decrease)Altered hydrophobic and electronic interactions with the target receptor.[1][14]
Secondary Structure Potential for stabilizationThe steric bulk of the side chain can restrict conformational freedom.[14]
Purification More complexPresence of diastereomers requires high-resolution separation techniques.[8][9]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Single Coupling Cycle

This protocol outlines a manual single coupling cycle for incorporating Fmoc-3-(Trifluoromethyl)-DL-phenylglycine-OH using the Fmoc/tBu strategy on a 0.1 mmol scale.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Fmoc-3-(Trifluoromethyl)-DL-phenylglycine-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol

  • Acetic Anhydride (for optional capping)

Procedure:

  • Resin Swelling: a. Place the resin in a reaction vessel. b. Add DMF and allow the resin to swell for at least 30 minutes.[15] c. Drain the DMF.

  • Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes. c. Drain the solution. d. Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of Fmoc-3-(Trifluoromethyl)-DL-phenylglycine-OH: a. In a separate vessel, dissolve Fmoc-3-(Trifluoromethyl)-DL-phenylglycine-OH (4 equivalents) and HATU (3.8 equivalents) in DMF.[10][11] b. Add DIPEA (8 equivalents) to the solution and allow for pre-activation for 5-10 minutes.[10][11] c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance, a longer coupling time is recommended.[11] e. Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), perform a second coupling (double coupling) by repeating steps 3a-3d.[11]

  • Washing: a. After coupling is complete, drain the coupling solution. b. Wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and DMF again (3 x 1 min) to remove excess reagents and byproducts.

  • Capping (Optional): a. If the coupling remains incomplete after a second attempt, cap the unreacted amino groups to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes. c. Wash the resin with DMF (3 x 1 min).

Repeat this cycle for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

Caution: Trifluoroacetic acid (TFA) is highly corrosive. Perform this procedure in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: a. After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it thoroughly under vacuum.

  • Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). b. Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether. e. Dry the crude peptide under vacuum.

Protocol 3: Purification and Characterization
  • Purification: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[16] b. A C18 column is typically suitable for peptide purification.[17] c. Use a gradient of water and acetonitrile, both containing 0.1% TFA. d. The diastereomeric peptides resulting from the incorporation of the DL-amino acid may separate under these conditions, appearing as two distinct peaks.[8] Collect these fractions separately.

  • Characterization: a. Confirm the molecular weight of the purified peptide diastereomers using mass spectrometry (e.g., ESI-MS or MALDI-TOF). b. The primary sequence and incorporation of the unnatural amino acid can be further confirmed by tandem mass spectrometry (MS/MS) or NMR spectroscopy.[18][19][20] c. The stereochemistry of the separated diastereomers can be determined by enzymatic digestion with stereospecific proteases or by advanced NMR techniques.

Visualizations

SPPS_Workflow Experimental Workflow for Peptide Synthesis cluster_resin_prep Resin Preparation cluster_final_steps Finalization resin Start with Resin swell Swell Resin in DMF resin->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect Start Cycle 1 wash1 Wash (DMF) deprotect->wash1 couple Couple Fmoc-AA-OH (HATU/DIPEA in DMF) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 wash2->deprotect final_deprotect Final Fmoc Deprotection wash2->final_deprotect Final Cycle Complete cleave Cleavage from Resin (TFA Cocktail) final_deprotect->cleave precipitate Precipitate in Ether cleave->precipitate purify RP-HPLC Purification (Separate Diastereomers) precipitate->purify characterize Characterization (MS, NMR) purify->characterize

Caption: Workflow for SPPS with this compound.

Decision_Tree Decision Logic for Coupling Difficult Amino Acids start Incorporate 3-(CF3)-DL-Phg check_sterics Is the amino acid sterically hindered? start->check_sterics standard_coupling Standard Coupling (HBTU, 1 hr) check_sterics->standard_coupling No strong_coupling Use Stronger Reagent (HATU) check_sterics->strong_coupling Yes check_completion Kaiser Test Negative? standard_coupling->check_completion strong_coupling->check_completion extend_time Extend Coupling Time (2-12 hrs) check_completion->extend_time No next_step Proceed to Next Cycle check_completion->next_step Yes double_couple Perform Double Coupling extend_time->double_couple Still Positive double_couple->next_step

Caption: Decision tree for optimizing coupling conditions.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with 3-(Trifluoromethyl)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the unnatural amino acid 3-(Trifluoromethyl)-DL-phenylglycine into peptide sequences using solid-phase peptide synthesis (SPPS). The inclusion of this amino acid can significantly impact peptide stability, conformation, and biological activity, making it a valuable tool in drug discovery and development.

The trifluoromethyl group offers unique properties, including high hydrophobicity and strong electron-withdrawing capabilities, which can enhance proteolytic resistance and modulate peptide-protein interactions.[1][2] However, these same properties, combined with the steric bulk of the phenylglycine side chain, present specific challenges during SPPS that require careful consideration and optimization of standard protocols.

Since this compound is a racemic mixture, its use in SPPS will result in a mixture of diastereomeric peptides.[3][4] This guide provides protocols for both Boc and Fmoc protection strategies, highlighting key considerations for coupling, potential side reactions, and the final purification of the diastereomeric products.

Challenges in SPPS with this compound

The successful incorporation of this compound requires addressing several challenges:

  • Steric Hindrance: The bulky nature of the phenylglycine side chain can impede coupling reactions, potentially leading to incomplete acylation and deletion sequences. To mitigate this, longer coupling times, double coupling, or the use of more potent coupling reagents may be necessary.[3]

  • Electron-Withdrawing Effects: The strongly electron-withdrawing trifluoromethyl group can reduce the nucleophilicity of the α-amino group. While this is not a factor when coupling the protected amino acid itself, it can make the subsequent coupling of the next amino acid to the N-terminus of the 3-(Trifluoromethyl)-phenylglycine residue more challenging.

  • Racemization: Phenylglycine residues are known to be susceptible to racemization, particularly during the activation/coupling step in Fmoc-based SPPS.[5][6] While the use of a DL-mixture makes this a moot point for the incorporation of the residue itself, it is a critical consideration when using enantiomerically pure phenylglycine derivatives.

  • Peptide Aggregation: The increased hydrophobicity imparted by the trifluoromethyl-phenyl group can enhance interchain aggregation on the solid support, especially in non-polar sequences. This can hinder reagent accessibility and reduce synthesis efficiency.

  • Diastereomer Separation: The use of a racemic mixture of the amino acid will produce a 1:1 mixture of diastereomeric peptides, which will require purification by reverse-phase HPLC.[3][4]

Experimental Protocols

The following sections provide detailed protocols for the incorporation of this compound using both Boc and Fmoc-based SPPS.

Protocol 1: Boc-SPPS of a Peptide Containing this compound

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust method for SPPS. The following protocol outlines a single coupling cycle for Boc-protected this compound.

Materials:

  • Boc-3-(Trifluoromethyl)-DL-phenylglycine

  • Merrifield or PAM resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Scavengers for cleavage (e.g., anisole, p-cresol)

  • Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Preparation:

    • Swell the resin in DCM for 30-60 minutes in a reaction vessel.

    • If starting a new synthesis, load the first amino acid onto the resin according to standard procedures.[3]

    • For an ongoing synthesis, proceed to the deprotection step.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes and drain.

    • Treat the resin again with 25-50% TFA in DCM for 20-30 minutes with agitation.[4]

    • Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (3x).[4]

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DMF for 2 minutes. Drain and repeat.[4]

    • Wash the resin thoroughly with DMF (3x).

  • Coupling of Boc-3-(Trifluoromethyl)-DL-phenylglycine:

    • In a separate vessel, pre-activate Boc-3-(Trifluoromethyl)-DL-phenylglycine (3 equivalents) with a suitable coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to initiate activation.[4]

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended.[3]

    • Monitor the reaction completion using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling (double coupling) is recommended.[3]

    • Wash the resin with DMF (3x) and DCM (3x).

  • Peptide Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Caution: This procedure involves highly corrosive acids and must be performed in a specialized apparatus within a certified fume hood by trained personnel.

    • Dry the final peptide-resin under vacuum.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).[4]

    • Stir the mixture at 0°C for 1-2 hours.[3]

    • Evaporate the HF under a stream of nitrogen.

    • Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.

    • Collect the peptide by filtration or centrifugation and dry under vacuum.[4]

  • Purification:

    • Purify the crude diastereomeric peptide mixture using preparative reverse-phase HPLC (RP-HPLC) with a C8 or C18 column.[3]

Protocol 2: Fmoc-SPPS of a Peptide Containing this compound

The Fmoc/tBu strategy offers milder deprotection conditions compared to the Boc strategy. However, the risk of racemization for phenylglycine is higher with this method.

Materials:

  • Fmoc-3-(Trifluoromethyl)-DL-phenylglycine

  • Rink Amide or Wang resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HATU, HCTU, COMU, or DEPBT)

  • Base for activation (e.g., DIEA, 2,4,6-collidine)

  • Cleavage cocktail (e.g., TFA/H₂O/TIS)

Procedure:

  • Resin Swelling and Preparation:

    • Swell the resin in DMF for 1 hour in a reaction vessel.

    • If the resin is pre-loaded, proceed to Fmoc deprotection.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-3-(Trifluoromethyl)-DL-phenylglycine:

    • To minimize racemization, using a coupling reagent like COMU or DEPBT is recommended.[5]

    • In a separate vessel, pre-activate Fmoc-3-(Trifluoromethyl)-DL-phenylglycine (3 equivalents) with COMU (3 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. A longer coupling time or double coupling may be necessary due to steric hindrance.

    • Monitor the coupling reaction with a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Peptide Chain Elongation:

    • Repeat steps 2-3 for each subsequent amino acid. Note that coupling the next amino acid onto the 3-(Trifluoromethyl)-phenylglycine residue may be slow due to the electron-withdrawing effect of the CF3 group. Using a more potent coupling reagent like HATU is advised for this step.

  • Final Fmoc Deprotection:

    • After the final coupling, perform a final Fmoc deprotection as described in step 2.

    • Wash the resin thoroughly with DMF and DCM, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude diastereomeric peptide mixture using preparative RP-HPLC with a C18 column.

Data Presentation

The following tables summarize typical reagents and conditions for the incorporation of this compound. Note that optimal conditions may vary depending on the specific peptide sequence.

Table 1: Reagent Concentrations for Boc-SPPS Coupling

ReagentEquivalents (relative to resin loading)Concentration
Boc-3-(Trifluoromethyl)-DL-phenylglycine3.0Variable (in DMF)
HBTU2.9~0.5 M in DMF
HOBt3.0~0.5 M in DMF
DIEA6.0Variable (in DMF)
Deprotection Reagent
TFA in DCM-25-50% (v/v)
Neutralization Reagent
DIEA in DMF-10% (v/v)

Table 2: Reagent Concentrations for Fmoc-SPPS Coupling

ReagentEquivalents (relative to resin loading)Concentration
Fmoc-3-(Trifluoromethyl)-DL-phenylglycine3.0Variable (in DMF)
COMU3.0~0.5 M in DMF
DIEA6.0Variable (in DMF)
Deprotection Reagent
Piperidine in DMF-20% (v/v)

Table 3: Troubleshooting Common Issues in SPPS with this compound

IssueProbable CauseRecommended Solution
Low Coupling Efficiency Steric hindrance from the phenylglycine side chain.Perform a double coupling. Increase coupling time to 4 hours or more. Use a more potent coupling reagent like HATU or COMU.
Deletion of the next residue Deactivated N-terminus of the 3-(CF3)-Phg residue due to the electron-withdrawing CF3 group.Use HATU for the coupling of the subsequent amino acid. Consider synthesizing a dipeptide of 3-(CF3)-Phg and the next amino acid in solution phase before incorporating it into SPPS.
Peptide Aggregation Increased hydrophobicity of the peptide chain.Use a lower-loading resin. Incorporate backbone-modifying groups like pseudoprolines if the sequence allows. Perform synthesis at a slightly elevated temperature.
Poor separation of diastereomers Diastereomers have very similar retention times on RP-HPLC.Optimize the HPLC gradient, making it shallower to improve resolution. Try a different column chemistry (e.g., phenyl-hexyl instead of C18).

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle (Repeated for each Amino Acid) cluster_final Final Steps Resin Start with Resin (e.g., Rink Amide) Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Couple Amino Acid (Fmoc-3-(CF3)-DL-Phg-OH + COMU/DIEA) Wash1->Couple Kaiser Kaiser Test (Check for completion) Couple->Kaiser Wash2 Wash (DMF/DCM) Wash2->Deprotect Next Cycle Cleave Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Cleave Final Cycle Kaiser->Couple Positive (Recouple) Kaiser->Wash2 Negative Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify Diastereomers (RP-HPLC) Precipitate->Purify Analyze Analyze (LC-MS, NMR) Purify->Analyze Troubleshooting_SPPS Problem Problem Detected (e.g., Positive Kaiser Test) Cause1 Incomplete Coupling? Problem->Cause1 Cause2 Peptide Aggregation? Problem->Cause2 Sol1a Double Couple Cause1->Sol1a Sol1b Increase Coupling Time Cause1->Sol1b Sol1c Use Potent Reagent (e.g., HATU) Cause1->Sol1c Sol2a Use Low-Load Resin Cause2->Sol2a Sol2b Elevate Temperature Cause2->Sol2b Sol2c Incorporate Disrupting Agents Cause2->Sol2c

References

Application Notes and Protocols for the Incorporation of 3-(Trifluoromethyl)-DL-phenylglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced potency, stability, and pharmacokinetic profiles. 3-(Trifluoromethyl)-DL-phenylglycine is a particularly intriguing building block. The trifluoromethyl group, a well-regarded bioisostere of the methyl group, can significantly modulate a peptide's conformational preferences, lipophilicity, and metabolic stability. However, the synthesis of peptides containing this residue is challenging due to two primary factors: the steric hindrance imposed by the bulky phenylglycine side chain and the heightened risk of racemization at the α-carbon. The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the α-proton, making the residue highly susceptible to epimerization under standard peptide coupling conditions.[1]

This document provides a comprehensive guide to selecting the optimal coupling reagents for the successful incorporation of this compound into peptide sequences. It includes a comparative analysis of common coupling reagents, detailed experimental protocols, and strategies to mitigate racemization, ensuring the stereochemical integrity of the final peptide product.

Performance Comparison of Coupling Reagents

The choice of coupling reagent and base is critical to navigate the dual challenges of steric hindrance and racemization. While direct comparative studies on this compound are limited in published literature, extensive data from studies on phenylglycine and other racemization-prone amino acids provide a strong basis for reagent selection. The following tables summarize the expected performance of various coupling reagents.

Table 1: Performance of Common Coupling Reagents for this compound Incorporation (Fmoc-SPPS)

Coupling Reagent/Base CombinationCoupling Efficiency/Yield (%)Racemization RiskKey Considerations & Recommendations
COMU / TMP or DMP 95 - 99%Very Low Considered one of the best methods for suppressing phenylglycine racemization.[2][3][4] The combination of a highly efficient uronium salt with a non-nucleophilic, sterically hindered base is ideal.[2][4]
DEPBT / TMP or DMP 90 - 98%Very Low Another excellent choice that has been shown to reduce racemization to negligible levels for phenylglycine.[2][3][4]
HATU / DIPEA 95 - 99%Low to ModerateHighly efficient for sterically hindered couplings, but the use of DIPEA can lead to higher racemization compared to more hindered bases like TMP or DMP.[5]
HBTU / DIPEA 90 - 98%Low to ModerateA reliable and cost-effective reagent, but carries a similar racemization risk to HATU when paired with DIPEA.[5]
DIC / OxymaPure® 92 - 97%Very Low The combination of a carbodiimide with OxymaPure® is a potent system for suppressing racemization and is considered a safer alternative to HOBt-based methods.[5][6][7]

Table 2: Performance of Common Coupling Reagents for this compound Incorporation (Boc-SPPS)

Coupling Reagent/MethodTypical Coupling Yield (%)Racemization RiskKey Considerations & Recommendations
HBTU / DIPEA 90 - 98%Low to ModerateA widely used and reliable reagent in Boc-SPPS. Double coupling may be necessary.[8]
HATU / DIPEA 95 - 99%Low to ModerateOffers slightly higher reactivity than HBTU, which can be beneficial for this sterically hindered residue.[5]
DIC / HOBt 90 - 95%LowA classic and effective combination for minimizing racemization, though reaction times may be longer. HOBt has safety concerns (explosive potential).[5]

Experimental Protocols

The following protocols are generalized for solid-phase peptide synthesis (SPPS) and should be optimized for specific sequences and scales. Monitoring the completion of the coupling reaction (e.g., using a Kaiser test for Fmoc-SPPS) is crucial.[9] Due to steric hindrance, a double coupling (repeating the coupling step) may be necessary to achieve complete reaction.

Protocol 1: General Fmoc-SPPS Coupling Cycle

This protocol outlines a single cycle for adding an amino acid.

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain the solution. Repeat the treatment for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 2: Coupling of Fmoc-3-(Trifluoromethyl)-DL-phenylglycine-OH

Method A: COMU / TMP Coupling (Recommended)

  • Activation: In a separate vessel, dissolve Fmoc-3-(Trifluoromethyl)-DL-phenylglycine-OH (3 eq.), COMU (3 eq.), and 2,4,6-trimethylpyridine (TMP) (6 eq.) in DMF.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing and Monitoring: Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x). Perform a Kaiser test to confirm reaction completion. If the test is positive (blue beads), repeat the coupling step.

Method B: DIC / OxymaPure® Coupling

  • Solution Preparation: In a separate vessel, dissolve Fmoc-3-(Trifluoromethyl)-DL-phenylglycine-OH (3 eq.) and OxymaPure® (3 eq.) in DMF.

  • Coupling: Add the amino acid/OxymaPure® solution to the deprotected resin, followed by the addition of Diisopropylcarbodiimide (DIC) (3 eq.). Agitate the mixture for 3-6 hours at room temperature.

  • Washing and Monitoring: Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test. If incomplete, repeat the coupling step.

Protocol 3: General Boc-SPPS Coupling Cycle
  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for 30-60 minutes, followed by washing with DMF.

  • Boc-Deprotection: Treat the resin with 25-50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.

  • Washing and Neutralization: Wash the resin thoroughly with DCM, followed by a neutralization wash with 5-10% N,N-diisopropylethylamine (DIPEA) in DMF, and finally with DMF.[5][8]

Protocol 4: Coupling of Boc-3-(Trifluoromethyl)-DL-phenylglycine-OH using HBTU
  • Activation: In a separate vessel, dissolve Boc-3-(Trifluoromethyl)-DL-phenylglycine-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.[8]

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin and agitate for 2-4 hours at room temperature.[8]

  • Washing and Monitoring: Wash the resin with DMF (3x) and DCM (3x). Perform a ninhydrin (Kaiser) test to confirm completion.

Protocol 5: Final Peptide Cleavage and Deprotection

For Fmoc-SPPS (TFA Cleavage):

  • After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence's side-chain protecting groups (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[10]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.[10]

For Boc-SPPS (HF Cleavage):

  • Caution: This procedure involves the use of highly corrosive and toxic hydrofluoric acid (HF) and must be performed in a specialized HF cleavage apparatus by trained personnel.

  • Dry the final peptide-resin thoroughly under vacuum.

  • In the HF apparatus, add a scavenger (e.g., anisole) to the resin.

  • Cool the reaction vessel to 0°C and carefully condense anhydrous HF into it.

  • Stir the mixture at 0°C for 1-2 hours.[8]

  • Evaporate the HF under vacuum.

  • Wash the resulting peptide/resin mixture with cold diethyl ether to precipitate and isolate the crude peptide.[8]

Key Mechanisms and Workflows

Visualizing the key chemical processes is essential for understanding and troubleshooting the synthesis.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Peptide-Resin (N-terminus protected) Deprotection Deprotection (e.g., 20% Piperidine/DMF for Fmoc) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Activated AA + Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Cycle Repeat Cycle or Proceed to Cleavage Washing2->Cycle Cycle->Deprotection Next Amino Acid

General workflow for Solid-Phase Peptide Synthesis (SPPS).

G cluster_racemization Mechanism of Racemization via Oxazolone Formation ActivatedAA Activated N-Protected L-Amino Acid Oxazolone 5(4H)-Oxazolone Intermediate (Chiral center is planar) ActivatedAA->Oxazolone Intramolecular attack Proton_Abstraction α-Proton Abstraction Base Base (e.g., DIPEA, TMP) Enolate Achiral Enolate Proton_Abstraction->Enolate Facilitated by -CF3 group Amine Incoming Amine (H2N-Peptide) Peptide_L Desired L-Peptide Amine->Peptide_L Attack from one face Peptide_D Undesired D-Peptide Amine->Peptide_D Attack from opposite face

Primary pathway for racemization during peptide coupling.

Conclusion

The successful incorporation of this compound into peptides is achievable with careful selection of coupling reagents and reaction conditions. The primary challenge, racemization, is significantly enhanced by the electron-withdrawing trifluoromethyl group.[1] To minimize this critical side reaction, the use of highly efficient, low-racemization coupling reagents such as COMU or DEPBT, in combination with sterically hindered bases like TMP or DMP, is strongly recommended, particularly for Fmoc-based strategies.[2][3][4] Alternatively, the DIC/OxymaPure® system offers a robust and safer option.[5] For all protocols, careful monitoring of reaction completion and the potential need for double coupling are essential to overcome the steric bulk of the amino acid. By implementing these strategies, researchers can effectively harness the unique properties of this compound to advance the development of novel peptide-based therapeutics and chemical probes.

References

Application Notes and Protocols: 3-(Trifluoromethyl)-DL-phenylglycine as a Molecular Probe in ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While 3-(Trifluoromethyl)-DL-phenylglycine holds potential as a ¹⁹F NMR molecular probe, the scientific literature extensively features analogous compounds such as 4-(Trifluoromethyl)-L-phenylalanine. The following protocols and data are based on established principles for trifluoromethyl-containing probes and may require optimization for this specific compound.

Introduction to ¹⁹F NMR and Trifluoromethyl Probes

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful technique for studying molecular interactions, structure, and dynamics. The ¹⁹F nucleus has highly favorable properties for NMR, including a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, leading to a sensitivity that is 83% of that of protons. A key advantage is the virtual absence of fluorine in biological systems, which provides a background-free spectrum.

The ¹⁹F chemical shift is exceptionally sensitive to the local electrostatic environment, with a chemical shift range spanning several hundred parts per million (ppm).[1] This sensitivity makes it an ideal probe for detecting subtle conformational changes in proteins, ligand binding events, and changes in solvent accessibility.

This compound, with its trifluoromethyl (CF₃) group, is a promising molecular probe for several reasons:

  • The three equivalent fluorine atoms in the CF₃ group provide a strong, sharp singlet in the ¹⁹F NMR spectrum, enhancing sensitivity.[1]

  • The CF₃ group is relatively small and can often be incorporated with minimal perturbation to the biological system.

  • The chemical shift of the CF₃ group is highly sensitive to changes in its local environment, making it an excellent reporter of molecular interactions.[2][3]

Data Presentation

Expected ¹⁹F Chemical Shift Ranges

The chemical shift of the trifluoromethyl group is influenced by solvent polarity, hydrogen bonding, and interactions with surrounding molecules. The following table provides estimated chemical shift ranges for the CF₃ group of this compound in different environments, referenced to CFCl₃ at 0 ppm.[4][5]

EnvironmentExpected Chemical Shift Range (ppm)Notes
Apolar Organic Solvent-62 to -64Shielded environment, upfield shift.
Polar Protic Solvent (e.g., Water)-63 to -65Deshielded environment due to solvent interactions, downfield shift.
Protein Interior (Hydrophobic Core)-61 to -63Generally more shielded than in aqueous solution.
Protein Surface (Solvent Exposed)-63 to -65Similar to the chemical shift in a polar protic solvent.
Protein-Ligand Binding SiteVariable (-60 to -66)Highly dependent on the specific interactions within the binding pocket.
Key ¹⁹F NMR Acquisition Parameters

The following table outlines typical parameters for acquiring 1D ¹⁹F NMR spectra.

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHz (for ¹H)Higher fields provide better sensitivity and dispersion.
Pulse ProgramSimple pulse-acquireSufficient for most 1D applications.
Spectral Width50-100 ppmShould be centered around the expected chemical shift (~ -63 ppm).
Acquisition Time1-2 secondsTo ensure good digital resolution.
Recycle Delay (D1)1.5-2.5 secondsAllows for sufficient relaxation of the ¹⁹F nuclei.
Number of Scans64 - 1024Dependent on sample concentration and desired signal-to-noise ratio.
Temperature298 K (25 °C)Should be kept constant for comparative studies.
ReferencingExternal CFCl₃ or TFATrifluoroacetic acid (TFA) is a common secondary standard with a chemical shift of approximately -76.55 ppm.[4]

Experimental Protocols

Protein-Observed ¹⁹F NMR: Biosynthetic Incorporation

This protocol describes the incorporation of this compound into a protein of interest expressed in E. coli. This method allows for the study of protein structure, dynamics, and interactions from the perspective of the labeled protein.

Logical Workflow for Protein-Observed ¹⁹F NMR

protein_observed_workflow Protein-Observed 19F NMR Workflow cluster_expression Protein Expression cluster_purification Purification & Sample Prep cluster_nmr NMR Analysis expression_strain Prepare E. coli Expression Strain starter_culture Grow Starter Culture expression_strain->starter_culture main_culture Grow Main Culture in Minimal Media starter_culture->main_culture inhibit_synthesis Inhibit Endogenous Phenylalanine Synthesis main_culture->inhibit_synthesis add_probe Add this compound inhibit_synthesis->add_probe induce_expression Induce Protein Expression (IPTG) add_probe->induce_expression harvest_cells Harvest Cells induce_expression->harvest_cells cell_lysis Cell Lysis harvest_cells->cell_lysis purification Purify Labeled Protein (e.g., Ni-NTA, SEC) cell_lysis->purification buffer_exchange Buffer Exchange into NMR Buffer (with D2O) purification->buffer_exchange concentration Concentrate Protein buffer_exchange->concentration nmr_sample Prepare NMR Sample concentration->nmr_sample acquire_1d Acquire 1D 19F NMR Spectrum (Free Protein) nmr_sample->acquire_1d titration Titrate with Ligand and Acquire Spectra acquire_1d->titration analyze_data Analyze Chemical Shift Perturbations (CSPs) and Line Broadening titration->analyze_data determine_kd Determine Dissociation Constant (Kd) analyze_data->determine_kd

Caption: Workflow for protein labeling and ¹⁹F NMR analysis.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid for the protein of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium supplemented with necessary antibiotics.

  • This compound.

  • Glyphosate (inhibitor of aromatic amino acid synthesis).

  • L-Tyrosine and L-Tryptophan.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • NMR buffer (e.g., 20 mM Phosphate pH 7.0, 100 mM NaCl, 10% D₂O).

Procedure:

  • Starter Culture: Inoculate 10 mL of LB medium with a single colony of the expression strain. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of M9 minimal medium with the overnight starter culture to an initial OD₆₀₀ of 0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[6]

  • Inhibition and Labeling:

    • Add glyphosate to a final concentration of 1 g/L to inhibit the synthesis of aromatic amino acids.[6]

    • Immediately add the following sterile amino acid solutions:

      • This compound: 100-150 mg/L (This is a starting concentration and should be optimized).

      • L-Tyrosine: 50 mg/L.

      • L-Tryptophan: 50 mg/L.

    • Incubate for 30 minutes at 37°C with shaking.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Incubate the culture at a reduced temperature (e.g., 18-20°C) for 16-20 hours to improve protein folding and incorporation efficiency.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the labeled protein using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).

  • Sample Preparation for NMR:

    • Exchange the purified protein into a suitable NMR buffer containing 10% D₂O for the field-frequency lock.

    • Concentrate the protein to a final concentration of 25-100 µM.

    • Transfer the sample to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum of the free protein as a reference.

    • For ligand binding studies, prepare a concentrated stock of the ligand in the same NMR buffer.

    • Add small aliquots of the ligand stock to the protein sample, acquiring a 1D ¹⁹F spectrum after each addition.

  • Data Analysis: Monitor changes in the chemical shift and line width of the ¹⁹F signal upon ligand titration. These changes can be used to determine the binding affinity (Kd).

Ligand-Observed ¹⁹F NMR: Fragment-Based Screening

This protocol describes the use of this compound as a probe in a ligand-observed ¹⁹F NMR experiment, often used in fragment-based drug discovery. The experiment detects the binding of the fluorinated molecule to a target protein.

Logical Workflow for Ligand-Observed ¹⁹F NMR Screening

ligand_observed_workflow Ligand-Observed 19F NMR Screening Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Interpretation prep_protein Prepare Target Protein in NMR Buffer prep_exp Prepare Experimental Sample (Protein + Probe) prep_protein->prep_exp prep_probe Prepare Stock Solution of 3-(CF3)-DL-phenylglycine prep_ref Prepare Reference Sample (Probe Only) prep_probe->prep_ref prep_probe->prep_exp acquire_exp Acquire 1D 19F NMR of Experimental Sample prep_exp->acquire_exp acquire_ref Acquire 1D 19F NMR of Reference acquire_ref->acquire_exp compare_spectra Compare Reference and Experimental Spectra acquire_exp->compare_spectra detect_binding Detect Binding (Changes in Chemical Shift, Line Broadening, or Signal Attenuation) compare_spectra->detect_binding competition_assay Optional: Competition Assay with Non-fluorinated Compounds detect_binding->competition_assay confirm_hit Confirm Hit & Determine Affinity competition_assay->confirm_hit

Caption: Workflow for a ligand-observed ¹⁹F NMR binding assay.

Materials:

  • Purified target protein.

  • This compound.

  • NMR buffer (e.g., 20 mM Phosphate pH 7.0, 100 mM NaCl, 10% D₂O).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the target protein at a concentration of 10-50 µM in NMR buffer.

    • Prepare a stock solution of this compound at a concentration of 1-10 mM in the same NMR buffer.

    • Prepare two NMR samples:

      • Reference Sample: Dilute the this compound stock to a final concentration of 100-200 µM in NMR buffer.

      • Experimental Sample: Prepare a sample with the same concentration of this compound as the reference, but also include the target protein at a concentration of 5-20 µM.

  • NMR Data Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum of the reference sample.

    • Acquire a 1D ¹⁹F NMR spectrum of the experimental sample using identical acquisition parameters.

  • Data Analysis:

    • Compare the spectra of the reference and experimental samples.

    • Binding of the probe to the protein can be inferred from:

      • A change in the chemical shift of the ¹⁹F signal.

      • Significant broadening of the ¹⁹F signal due to the slower tumbling of the protein-probe complex.

      • A decrease in the intensity of the ¹⁹F signal.

  • Competition Assay (Optional): To screen for other binders, a competition experiment can be performed. A non-fluorinated compound is titrated into the experimental sample. If this compound displaces the fluorinated probe from the protein's binding site, the ¹⁹F signal will revert towards its state in the reference sample (sharper peak, original chemical shift).

Visualization of Logical Relationships

Binding Detection Principle

The following diagram illustrates the logical relationship between the binding state of the this compound probe and the resulting ¹⁹F NMR signal.

binding_principle Principle of 19F NMR Binding Detection cluster_state Molecular State cluster_signal Observed 19F NMR Signal free_probe Free Probe in Solution (Fast Tumbling) sharp_signal Sharp, Intense Signal (Narrow Linewidth) free_probe->sharp_signal Results in bound_probe Probe Bound to Protein (Slow Tumbling) broad_signal Broad, Attenuated Signal (Wide Linewidth) bound_probe->broad_signal Results in

Caption: Relationship between molecular state and ¹⁹F NMR signal.

References

Application Notes and Protocols for the Enzymatic Synthesis of 3-(Trifluoromethyl)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic synthesis of 3-(Trifluoromethyl)-DL-phenylglycine, a valuable non-proteinogenic amino acid used as a building block in the development of pharmaceuticals. Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions and often with high enantioselectivity.

Two primary and effective enzymatic strategies are presented: the Hydantoinase Process and a Chemoenzymatic Approach utilizing a Nitrilase .

Method 1: The Hydantoinase Process

The "hydantoinase process" is a well-established multi-enzymatic cascade for the production of optically pure D- or L-amino acids. This method employs a dynamic kinetic resolution strategy, allowing for a theoretical yield of up to 100%. The process starts from the racemic 5-(3-(trifluoromethyl)phenyl)hydantoin, which can be synthesized from 3-(trifluoromethyl)benzaldehyde.

The cascade involves three key enzymes:

  • Hydantoin Racemase: Catalyzes the racemization of the unreacted hydantoin enantiomer.

  • D- or L-Hydantoinase: Enantioselectively hydrolyzes one enantiomer of the hydantoin to the corresponding N-carbamoylamino acid.

  • D- or L-Carbamoylase: Hydrolyzes the N-carbamoylamino acid to the final amino acid product.

Signaling Pathway Diagram

hydantoinase_process racemic_hydantoin Racemic 5-(3-(Trifluoromethyl)phenyl)hydantoin d_hydantoin D-Hydantoin racemic_hydantoin->d_hydantoin l_hydantoin L-Hydantoin racemic_hydantoin->l_hydantoin n_carbamoyl N-Carbamoyl-D-amino acid d_hydantoin->n_carbamoyl D-Hydantoinase l_hydantoin->d_hydantoin Hydantoin Racemase d_amino_acid D-3-(Trifluoromethyl)phenylglycine n_carbamoyl->d_amino_acid D-Carbamoylase

Caption: The Hydantoinase Process for D-amino acid synthesis.

Experimental Protocol: Hydantoinase Process

This protocol is a representative procedure and may require optimization for specific enzyme preparations and substrate concentrations.

1. Materials and Reagents:

  • Racemic 5-(3-(trifluoromethyl)phenyl)hydantoin

  • D-hydantoinase (e.g., from Agrobacterium tumefaciens)

  • D-carbamoylase (e.g., from Arthrobacter crystallopoietes)

  • Hydantoin racemase (e.g., from Arthrobacter aurescens)

  • Phosphate buffer (100 mM, pH 8.0)

  • Sodium hydroxide (1 M) for pH adjustment

  • HPLC system with a chiral column for analysis

2. Enzyme Preparation:

  • The enzymes can be used as whole cells expressing the recombinant enzymes or as purified or immobilized enzymes. Immobilization can enhance stability and reusability.

3. Reaction Setup:

  • Prepare a solution of 5-(3-(trifluoromethyl)phenyl)hydantoin (e.g., 50 mM) in 100 mM phosphate buffer (pH 8.0). Gentle heating may be required for dissolution.

  • Cool the substrate solution to the optimal reaction temperature (e.g., 40-50°C).

  • Add the three enzymes (hydantoinase, carbamoylase, and racemase) to the reaction mixture. The optimal enzyme loading should be determined empirically.

  • Maintain the pH of the reaction mixture at 8.0 using a pH-stat with the addition of 1 M NaOH, as the reaction produces an acid.

4. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the concentration of the product and remaining substrate by chiral HPLC.

  • Upon completion of the reaction, the enzymes (if immobilized or as whole cells) can be removed by filtration or centrifugation.

  • The product, 3-(Trifluoromethyl)-D-phenylglycine, can be isolated from the reaction mixture by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and washing.

Quantitative Data Summary

The following table presents hypothetical but realistic data for the synthesis of D-3-(Trifluoromethyl)phenylglycine via the hydantoinase process, based on literature values for similar aromatic amino acids.

ParameterValue
Substrate Concentration50 mM
Temperature45°C
pH8.0
Reaction Time12 hours
Conversion>99%
Product Yield>95%
Enantiomeric Excess (ee)>99% (for D-enantiomer)

Method 2: Chemoenzymatic Synthesis via Nitrilase

This method combines a chemical Strecker synthesis with an enzymatic kinetic resolution catalyzed by a nitrilase. The process begins with the formation of racemic 2-amino-2-(3-(trifluoromethyl)phenyl)acetonitrile from 3-(trifluoromethyl)benzaldehyde, ammonia, and cyanide. An enantioselective nitrilase then hydrolyzes one of the nitrile enantiomers to the corresponding carboxylic acid. With in-situ racemization of the aminonitrile, this becomes a dynamic kinetic resolution.

Experimental Workflow Diagram

nitrilase_workflow cluster_strecker Strecker Synthesis (Chemical) cluster_enzymatic Enzymatic Resolution aldehyde 3-(Trifluoromethyl)benzaldehyde racemic_nitrile Racemic Aminonitrile aldehyde->racemic_nitrile ammonia_cyanide Ammonia & Cyanide ammonia_cyanide->racemic_nitrile r_nitrile (R)-Aminonitrile racemic_nitrile->r_nitrile s_nitrile (S)-Aminonitrile racemic_nitrile->s_nitrile r_amino_acid (R)-3-(Trifluoromethyl)phenylglycine r_nitrile->r_amino_acid (R)-selective Nitrilase s_nitrile->r_nitrile In-situ Racemization (alkaline pH)

Caption: Chemoenzymatic synthesis workflow using a nitrilase.

Experimental Protocol: Nitrilase-based Synthesis

This protocol is adapted from procedures for phenylglycine and may require optimization.

1. Materials and Reagents:

  • 3-(Trifluoromethyl)benzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Sodium carbonate/bicarbonate buffer (100 mM, pH ~9.5-10.5)

  • (R)- or (S)-selective nitrilase (e.g., from Pseudomonas fluorescens variants) as whole cells or purified enzyme.

  • Hydrochloric acid (HCl) for pH adjustment and work-up.

  • HPLC system with a chiral column.

2. Step 1: Strecker Synthesis of Racemic Aminonitrile:

  • Perform this step in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a sealed reaction vessel, dissolve 3-(trifluoromethyl)benzaldehyde (e.g., 100 mM) and a molar excess of NH₄Cl (e.g., 1 M) in the carbonate buffer.

  • Carefully add an equimolar amount of KCN (e.g., 100 mM) to the mixture.

  • Stir the reaction at room temperature. The formation of the aminonitrile can be monitored by HPLC. This step also allows for the in-situ racemization of the product under alkaline conditions.

3. Step 2: Enzymatic Hydrolysis:

  • Once the Strecker reaction is complete, add the nitrilase preparation (e.g., resting cells of recombinant E. coli) directly to the reaction mixture.

  • Continue stirring at a controlled temperature (e.g., 30°C). The pH should be maintained in the alkaline range (e.g., 9.5) to facilitate both enzyme activity and racemization.

  • Monitor the formation of 3-(Trifluoromethyl)phenylglycine and the disappearance of the aminonitrile by chiral HPLC.

4. Work-up and Isolation:

  • After the reaction, remove the cells by centrifugation.

  • Carefully acidify the supernatant with HCl to a pH around the isoelectric point of the amino acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Quantitative Data Summary

The following table presents potential quantitative outcomes for the chemoenzymatic synthesis, based on data for the synthesis of (R)-phenylglycine.

ParameterValue
Initial Aldehyde Concentration100 mM
pH9.5
Temperature30°C
Reaction Time24-48 hours
Overall Yield (from aldehyde)up to 80%
Enantiomeric Excess (ee)≥95%

Concluding Remarks for the Researcher

The choice between the hydantoinase process and the nitrilase-based chemoenzymatic route will depend on several factors including the availability of the starting materials (hydantoin vs. aldehyde), the desired enantiomer, and the availability of the specific enzymes. Both methods represent powerful, green-chemistry approaches to the synthesis of this compound. The provided protocols serve as a detailed starting point for laboratory-scale synthesis and further process development. It is crucial to perform small-scale optimization of parameters such as substrate and enzyme concentrations, pH, and temperature to achieve the best results.

Applications of 3-(Trifluoromethyl)-DL-phenylglycine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)-DL-phenylglycine is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF3) group onto the phenyl ring of DL-phenylglycine imparts unique physicochemical properties that can enhance the pharmacological profile of parent compounds. The CF3 group is a strong electron-withdrawing moiety that can increase metabolic stability, improve binding affinity, and enhance membrane permeability of drug candidates. This document provides an overview of the applications of this compound as a versatile building block in the synthesis of bioactive molecules, along with generalized protocols for the synthesis and evaluation of its derivatives.

Core Applications in Drug Discovery

This compound primarily serves as a key structural motif and starting material for the synthesis of a variety of therapeutic agents. Its derivatives have been investigated for a range of biological activities.

Key Therapeutic Areas for Derivatives:

  • Anticonvulsants and Antinociceptives: Phenylglycine derivatives are being explored for their potential to treat seizures and pain.

  • Antifungal Agents: The phenylglycine scaffold has been incorporated into molecules with antifungal properties.

  • Metabolic Disorders: Derivatives have been designed as modulators of peroxisome proliferator-activated receptor gamma (PPARγ), a key target in the treatment of type 2 diabetes.

  • Oncology: The trifluoromethylphenyl moiety is a common feature in various kinase inhibitors and other anticancer agents.

  • Antiviral Agents: Phenylglycine analogs have been investigated as inhibitors of viral proteases, such as the dengue virus protease.

Data on Biologically Active Derivatives

Direct quantitative biological data for this compound is not extensively available in the public domain, as it is primarily used as a synthetic intermediate. However, the following table summarizes the biological activities of various derivatives that incorporate the 3-(trifluoromethyl)phenylglycine or a similar trifluoromethyl-substituted phenyl moiety. This data highlights the potential therapeutic applications that can be explored by utilizing this building block.

Derivative ClassTargetBiological ActivityQuantitative Data
Phenylglycinamide DerivativesUndisclosed (multimodal)Antiseizure and AntinociceptiveFavorable drug-like properties observed in pharmacokinetic studies.
L-phenylglycine DerivativesPPARγPPRE Activated ActivityTM4h derivative showed 120.42% PPRE relative activity at 10 µg·mL⁻¹ compared to pioglitazone.[1]
Phenylalanine and Phenylglycine AnalogsDengue Virus ProteaseProtease Inhibition(4-amidino)-L-phenylalanine-containing inhibitors reached nanomolar affinities.
Trifluoromethyl KetonesSARS-CoV 3CL ProteaseProtease InhibitionOne inhibitor showed a time-dependent inhibition with a Ki value of 0.3 μM.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of derivatives of this compound, based on methodologies reported for similar compounds.

Protocol 1: Synthesis of a Phenylglycinamide Derivative

This protocol outlines a general procedure for the synthesis of an amide derivative from this compound.

Materials:

  • This compound

  • Amine of interest (R-NH2)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., DIPEA or Triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Reaction vessel and magnetic stirrer

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • Dissolution: In a clean, dry reaction vessel, dissolve this compound (1 equivalent) and the amine of interest (1.1 equivalents) in the chosen anhydrous solvent.

  • Addition of Coupling Agents: Add the coupling agent (1.2 equivalents) and the base (2-3 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified compound by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

G cluster_start Starting Materials cluster_reagents Reagents start1 This compound reaction Amide Coupling Reaction (Room Temperature, 4-24h) start1->reaction start2 Amine (R-NH2) start2->reaction reagent1 Coupling Agent (e.g., HATU) reagent1->reaction reagent2 Base (e.g., DIPEA) reagent2->reaction reagent3 Anhydrous Solvent (e.g., DMF) reagent3->reaction workup Aqueous Work-up & Extraction reaction->workup purification Flash Chromatography workup->purification characterization NMR & Mass Spectrometry purification->characterization product Purified Phenylglycinamide Derivative characterization->product

Protocol 2: In Vitro PPARγ Activation Assay

This protocol describes a cell-based reporter assay to screen for the activation of PPARγ by novel derivatives.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression vectors for full-length human PPARγ and its partner RXRα

  • Luciferase reporter plasmid containing PPAR response elements (PPREs)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • Test compounds (derivatives of this compound)

  • Positive control (e.g., Rosiglitazone or Pioglitazone)[1]

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the PPARγ, RXRα, and PPRE-luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or the positive control. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the instructions of the luciferase assay kit.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Calculate the fold activation relative to the vehicle control.

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay and Analysis cell_seeding Seed HEK293T cells in 96-well plates transfection Co-transfect with PPAREγ, RXRα, and PPRE-luciferase plasmids cell_seeding->transfection compound_addition Add test compounds, positive control, and vehicle control transfection->compound_addition incubation Incubate for 24-48 hours compound_addition->incubation luciferase_assay Perform Luciferase Assay incubation->luciferase_assay data_analysis Analyze Luciferase Activity (Fold Activation) luciferase_assay->data_analysis

Signaling Pathways and Logical Relationships

The primary role of this compound is as a synthetic building block. Its incorporation into a lead molecule can influence various signaling pathways depending on the overall structure of the final compound. The diagram below illustrates the logical relationship from this building block to a potential therapeutic outcome.

G building_block This compound (Building Block) synthesis Chemical Synthesis (e.g., Peptide Coupling, etc.) building_block->synthesis derivative Bioactive Derivative (e.g., Phenylglycinamide) synthesis->derivative target Molecular Target (e.g., PPARγ, Viral Protease, Ion Channel) derivative->target pathway Modulation of Signaling Pathway target->pathway response Cellular/Physiological Response pathway->response outcome Therapeutic Outcome (e.g., Antidiabetic, Antiviral) response->outcome

Conclusion

This compound is a valuable and versatile building block in drug discovery. While direct biological data on the compound itself is limited, the diverse and potent activities of its derivatives underscore its importance. The trifluoromethyl group offers a strategic advantage for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. The provided protocols offer a general framework for the synthesis and evaluation of novel drug candidates derived from this promising scaffold. Researchers are encouraged to adapt and optimize these methods for their specific research goals.

References

Application Notes and Protocols: Pharmacokinetic Studies of Peptides Containing 3-(Trifluoromethyl)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide therapeutics is a key strategy for enhancing their pharmacological properties. 3-(Trifluoromethyl)-DL-phenylglycine is a synthetic amino acid of interest due to the unique properties conferred by the trifluoromethyl group, which can influence peptide conformation, stability, and receptor interactions. The trifluoromethyl group is significantly bulkier than a methyl group, comparable to an ethyl or even an isopropyl group, which can sterically hinder enzymatic degradation. This document provides a comprehensive overview of the anticipated pharmacokinetic (PK) profile of peptides containing this modified amino acid and detailed protocols for their evaluation.

Peptides, while offering high selectivity and potency, often face challenges such as poor membrane permeability and rapid enzymatic degradation, leading to low oral bioavailability and short half-lives.[1] Chemical modifications, such as the incorporation of non-natural amino acids, are employed to improve resistance to proteases and enhance stability.[2] Phenylglycine-type amino acids are known to occur in a variety of peptide natural products and are of significant interest to medicinal chemistry.[3] The introduction of a trifluoromethyl group can further enhance metabolic stability and may modulate the peptide's interaction with its biological target.

Predicted Pharmacokinetic Profile

Key Predicted Effects:

  • Increased Metabolic Stability: The trifluoromethyl group is expected to provide steric hindrance, making the adjacent peptide bonds more resistant to cleavage by peptidases. This can lead to a longer plasma half-life. N-methylation of amide bonds is a known strategy to protect against endopeptidases.[4]

  • Altered Distribution: The lipophilicity of the trifluoromethyl group may alter the volume of distribution of the peptide, potentially leading to increased tissue penetration.

  • Modified Bioavailability: While oral bioavailability of peptides is generally low (often less than 1%) due to their polarity and molecular weight, the increased stability and altered lipophilicity may have a modest, yet potentially significant, impact on absorption.[1]

  • Elimination: Like many small to medium-sized peptides, renal clearance is expected to be a primary route of elimination.[1]

Illustrative Pharmacokinetic Data

The following table presents a hypothetical, yet representative, set of pharmacokinetic parameters for a novel peptide ("Peptide-CF3") containing this compound compared to its non-fluorinated counterpart ("Peptide-H"). This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

ParameterPeptide-CF3 (Hypothetical)Peptide-H (Hypothetical)UnitsSignificance
Intravenous (IV) Administration (1 mg/kg)
Half-life (t½)2.51.0hoursIncreased metabolic stability of Peptide-CF3.
Clearance (CL)0.51.2L/hr/kgSlower elimination of Peptide-CF3 from circulation.
Volume of Distribution (Vd)1.00.8L/kgPotentially wider tissue distribution for Peptide-CF3.
Area Under the Curve (AUC)2.00.83µg*hr/mLGreater systemic exposure for Peptide-CF3.
Oral Administration (10 mg/kg)
Maximum Concentration (Cmax)2510ng/mLHigher peak plasma concentration for Peptide-CF3.
Time to Cmax (Tmax)1.00.5hoursSlower absorption rate for Peptide-CF3.
Oral Bioavailability (F)2%<1%%Improved absorption and/or reduced first-pass metabolism.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating Boc-DL-3-(Trifluoromethyl)-phenylglycine using the tert-butyloxycarbonyl (Boc) strategy. The use of a DL-racemic mixture will result in diastereomers that require purification.[5]

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids

  • Boc-DL-3-(Trifluoromethyl)-phenylglycine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Scavengers (e.g., anisole, p-cresol)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.[5]

  • First Amino Acid Loading: Couple the first Boc-protected amino acid to the resin using established methods (e.g., Cesium salt method for Merrifield resin).[5]

  • Peptide Chain Elongation (per cycle):

    • Deprotection: Remove the Boc group with 50% TFA in DCM.[5]

    • Neutralization: Neutralize the resin with 5-10% DIEA in DCM or DMF.[5]

    • Coupling: Activate the next Boc-amino acid (3 equivalents) with HBTU (3 equivalents) and DIEA (6 equivalents) in DMF and couple to the resin for 2-4 hours. For the sterically hindered this compound, a double coupling may be necessary.[5]

  • Final Cleavage: After the final coupling and deprotection, cleave the peptide from the resin using a strong acid like HF with appropriate scavengers.

  • Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C8 or C18 column with a water/acetonitrile gradient containing 0.1% TFA.[5]

  • Characterization: Confirm the identity and purity of the peptide fractions using analytical RP-HPLC and mass spectrometry.[5]

SPPS_Workflow Resin Resin Swelling Loading First Amino Acid Loading Resin->Loading Deprotection Boc Deprotection (TFA) Loading->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Amino Acid Coupling (HBTU) Neutralization->Coupling Cycle Repeat for Each Amino Acid Coupling->Cycle Cycle->Deprotection Next cycle Cleavage Final Cleavage (HF) Cycle->Cleavage Final cycle Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS Analysis Purification->Analysis

Solid-Phase Peptide Synthesis Workflow
Protocol 2: In Vitro Plasma Stability Assay

This protocol assesses the stability of the peptide in plasma to predict its in vivo half-life.

Materials:

  • Test peptide (e.g., Peptide-CF3)

  • Control peptide (with known stability)

  • Rat or human plasma (heparinized)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with 1% formic acid (FA) (for protein precipitation)

  • LC-MS/MS system

Procedure:

  • Preparation: Pre-warm plasma to 37°C. Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO).

  • Incubation: Spike the peptide into the pre-warmed plasma to a final concentration of 1-10 µM.

  • Time Points: Aliquot samples at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes). The 0-minute sample is immediately quenched.

  • Quenching: Stop the enzymatic reaction by adding 3 volumes of ice-cold ACN with 1% FA to precipitate plasma proteins.

  • Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining peptide using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of peptide remaining versus time and calculate the half-life (t½).

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis Spike Spike Peptide into Pre-warmed Plasma (37°C) Incubate Incubate at 37°C Spike->Incubate Sample Aliquot at Time Points (0, 15, 30, 60, 120, 240 min) Incubate->Sample Quench Quench with Cold ACN/FA (Protein Precipitation) Sample->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Calc Calculate Half-life (t½) LCMS->Calc

In Vitro Plasma Stability Assay Workflow
Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol describes a basic PK study in rats following intravenous (IV) and oral (PO) administration.

Materials:

  • Sprague-Dawley rats (cannulated, e.g., jugular vein)

  • Test peptide formulated in a suitable vehicle (e.g., saline for IV, water with a solubilizing agent for PO)

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing:

    • IV Group: Administer the peptide solution via the jugular vein cannula at a specific dose (e.g., 1 mg/kg).

    • PO Group: Administer the peptide solution by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 2, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the peptide concentration in plasma samples using a validated LC-MS/MS method (as described in Protocol 4).

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (t½, Cmax, Tmax, AUC, CL, Vd, F).

Protocol 4: Bioanalytical Method (LC-MS/MS) for Peptide Quantification

This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method for quantifying the peptide in a biological matrix like plasma.[6]

Materials:

  • Reversed-phase C18 column[6]

  • Mobile Phase A: 0.1% Formic Acid in Water[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[6]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source[6]

  • Internal standard (IS) (e.g., a stable isotope-labeled version of the peptide)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples.

    • Add internal standard.

    • Perform protein precipitation by adding 3 volumes of cold acetonitrile.[6]

    • Vortex and centrifuge.

    • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.[6]

  • LC Separation:

    • Inject the prepared sample onto the C18 column.

    • Use a gradient elution from low to high percentage of Mobile Phase B to separate the peptide from matrix components.[6]

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[6]

    • Use Multiple Reaction Monitoring (MRM) for detection.[6]

    • Optimize the precursor ion (Q1) to product ion (Q3) transitions for both the analyte and the internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of the peptide spiked into the blank matrix.

    • Determine the concentration of the peptide in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.

Bioanalytical_Workflow cluster_sampleprep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification Thaw Thaw Plasma Sample Spike_IS Spike Internal Standard Thaw->Spike_IS PPT Protein Precipitation (Acetonitrile) Spike_IS->PPT Centrifuge Centrifuge PPT->Centrifuge Evap_Recon Evaporate & Reconstitute Centrifuge->Evap_Recon Inject Inject onto C18 Column Evap_Recon->Inject Separate Gradient Elution Inject->Separate Detect ESI+ MRM Detection Separate->Detect Calculate Calculate Concentration Detect->Calculate Cal_Curve Construct Calibration Curve Cal_Curve->Calculate

LC-MS/MS Bioanalytical Workflow

References

Application Notes and Protocols for the Synthesis of 3-(Trifluoromethyl)-DL-phenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3-(Trifluoromethyl)-DL-phenylglycine and its derivatives. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The protocols outlined below describe two classical and widely applicable methods for the synthesis of α-amino acids: the Strecker synthesis and the Bucherer-Bergs synthesis.

Introduction

This compound is a synthetic amino acid characterized by a trifluoromethyl group on the phenyl ring.[1] This structural feature is of significant interest in drug design and development. The protocols provided herein are intended to serve as a guide for the laboratory-scale synthesis of this compound and its derivatives.

Synthetic Approaches

Two primary synthetic routes are detailed:

  • Strecker Synthesis: A two-step process involving the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the corresponding amino acid.[2][3][4][5]

  • Bucherer-Bergs Synthesis: A one-pot reaction to form a hydantoin intermediate from an aldehyde, which is then hydrolyzed to the target amino acid.

Data Presentation

Table 1: Representative Data for Strecker Synthesis of Arylglycines

Starting AldehydeIntermediateHydrolysis ConditionsFinal ProductOverall Yield (%)Purity (%)Reference
Benzaldehydeα-Aminophenylacetonitrile6 M HCl, refluxDL-Phenylglycine70-85>95Generic Protocol
4-Methoxybenzaldehydeα-(4-Methoxyphenyl)acetonitrile6 M HCl, refluxDL-(4-Methoxyphenyl)glycine65-80>95Generic Protocol
3-(Trifluoromethyl)benzaldehyde 2-Amino-2-(3-(trifluoromethyl)phenyl)acetonitrile 6 M HCl, reflux This compound Expected: 60-80 >95 Estimated

Table 2: Representative Data for Bucherer-Bergs Synthesis and Subsequent Hydrolysis

Starting AldehydeHydantoin IntermediateHydrolysis ConditionsFinal ProductOverall Yield (%)Purity (%)Reference
Benzaldehyde5-Phenylhydantoin2 M NaOH, refluxDL-Phenylglycine75-90>98Generic Protocol
4-Hydroxybenzaldehyde5-(4-Hydroxyphenyl)hydantoinBa(OH)₂, heatDL-(4-Hydroxyphenyl)glycine70-85>98Generic Protocol
3-(Trifluoromethyl)benzaldehyde 5-(3-(Trifluoromethyl)phenyl)hydantoin 2 M NaOH, reflux This compound Expected: 70-85 >98 Estimated

Experimental Protocols

Protocol 1: Strecker Synthesis of this compound

This protocol is a general procedure and may require optimization for the specific substrate.

Step 1: Synthesis of 2-Amino-2-(3-(trifluoromethyl)phenyl)acetonitrile

  • In a well-ventilated fume hood, a solution of sodium cyanide (NaCN) in water is prepared.

  • Ammonium chloride (NH₄Cl) is added to the aqueous NaCN solution, followed by the addition of 3-(trifluoromethyl)benzaldehyde.

  • The reaction mixture is stirred at room temperature for several hours to overnight.

  • The formation of the α-aminonitrile may result in a precipitate, which can be collected by filtration.

  • The crude product is washed with cold water and can be used in the next step without further purification, or it can be recrystallized from a suitable solvent system (e.g., ethanol/water) to improve purity.

Step 2: Hydrolysis to this compound

  • The crude 2-amino-2-(3-(trifluoromethyl)phenyl)acetonitrile is suspended in a solution of 6 M hydrochloric acid (HCl).

  • The mixture is heated to reflux for several hours until the hydrolysis is complete (monitoring by TLC or LC-MS is recommended).

  • The reaction mixture is then cooled, and the precipitated product is collected by filtration.

  • The crude amino acid can be purified by recrystallization from water or an alcohol/water mixture.

Protocol 2: Bucherer-Bergs Synthesis of this compound

This protocol is a general procedure and may require optimization for the specific substrate.

Step 1: Synthesis of 5-(3-(Trifluoromethyl)phenyl)hydantoin

  • In a suitable reaction vessel, 3-(trifluoromethyl)benzaldehyde, potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃) are combined in an aqueous ethanol solution.

  • The mixture is heated to a temperature of 60-70°C and stirred for several hours.

  • Upon cooling, the hydantoin product typically precipitates from the solution.

  • The solid is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

Step 2: Hydrolysis to this compound

  • The 5-(3-(trifluoromethyl)phenyl)hydantoin is suspended in an aqueous solution of a strong base, such as 2 M sodium hydroxide (NaOH).

  • The mixture is heated to reflux for an extended period (typically 12-24 hours) to ensure complete hydrolysis of the hydantoin ring.

  • After cooling the reaction mixture, it is acidified with a mineral acid (e.g., HCl) to the isoelectric point of the amino acid to precipitate the product.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried.

Visualizations

Strecker_Synthesis aldehyde 3-(Trifluoromethyl)benzaldehyde aminonitrile 2-Amino-2-(3-(trifluoromethyl)phenyl)acetonitrile aldehyde->aminonitrile Step 1 reagents1 NH₃, HCN (or NaCN/NH₄Cl) amino_acid This compound aminonitrile->amino_acid Step 2: Hydrolysis reagents2 H₃O⁺, Δ Bucherer_Bergs_Synthesis aldehyde 3-(Trifluoromethyl)benzaldehyde hydantoin 5-(3-(Trifluoromethyl)phenyl)hydantoin aldehyde->hydantoin Step 1 reagents1 KCN, (NH₄)₂CO₃ amino_acid This compound hydantoin->amino_acid Step 2: Hydrolysis reagents2 1. NaOH, Δ 2. H₃O⁺ Signaling_Pathways cluster_strecker Strecker Pathway cluster_bucherer_bergs Bucherer-Bergs Pathway Aldehyde Aldehyde Imine Formation Imine Formation Aldehyde->Imine Formation + NH₃ α-Aminonitrile α-Aminonitrile Imine Formation->α-Aminonitrile + CN⁻ Amino Acid Amino Acid α-Aminonitrile->Amino Acid Hydrolysis Aldehyde Aldehyde Cyanohydrin Cyanohydrin Aldehyde ->Cyanohydrin + CN⁻ Hydantoin Hydantoin Cyanohydrin->Hydantoin + (NH₄)₂CO₃ Amino Acid Amino Acid Hydantoin->Amino Acid Hydrolysis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Coupling Efficiency with 3-(Trifluoromethyl)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the use of 3-(Trifluoromethyl)-DL-phenylglycine in peptide synthesis. The content is designed to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in peptide synthesis?

The primary challenges stem from the molecule's structure. The trifluoromethyl group is strongly electron-withdrawing, which can deactivate the amino group, making it less nucleophilic. Additionally, the phenyl ring creates significant steric hindrance around the alpha-carbon. These factors can lead to low coupling yields and an increased risk of racemization.[1]

Q2: Why is my coupling reaction with this compound resulting in a low yield?

Low yields are often a consequence of incomplete coupling reactions.[2] This can be due to the reduced reactivity of the amino acid, steric hindrance, or suboptimal reaction conditions. The choice of coupling reagent and reaction time are critical factors.[1][2]

Q3: Can this compound be used in standard solid-phase peptide synthesis (SPPS)?

Yes, it can be used in SPPS, but modifications to standard protocols are often necessary to ensure efficient incorporation.[2][3][4] This may include using more potent activating agents, extended coupling times, or a "double coupling" strategy.[2]

Q4: What is "double coupling" and when should I use it?

Double coupling is the repetition of a coupling step with fresh amino acid and reagents to drive the reaction to completion.[5] It is particularly useful for sterically hindered amino acids like this compound or when a Kaiser test indicates incomplete coupling after the initial attempt.[2][5]

Q5: How can I minimize racemization when coupling this amino acid?

The risk of racemization is a known issue with phenylglycine derivatives.[6][7] To minimize this, it is crucial to carefully select coupling reagents. Additives like OxymaPure® are known to suppress racemization.[1] Using pre-formed active esters, such as pentafluorophenyl (PFP) esters, can also reduce side reactions and racemization.[8]

Troubleshooting Guide

Problem: Low Coupling Yield

Symptoms:

  • Mass spectrometry analysis shows deletion sequences where this compound was to be incorporated.[2]

  • A positive Kaiser test after the coupling step indicates the presence of unreacted free amines on the resin.[5][9]

Possible Causes & Solutions:

CauseRecommended Solution
Insufficiently reactive coupling agent Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP.[1][2]
Incomplete reaction Increase the coupling reaction time. For sterically hindered residues, 2-4 hours may be necessary.[1][10] Consider performing a "double coupling" step.[2]
Steric Hindrance Synthesize a dipeptide building block in solution where the trifluoromethylated amino acid is the N-terminal residue. This dipeptide can then be incorporated into the solid-phase synthesis.[3][4]
Suboptimal Reagent Concentration Increase the concentration of the amino acid and coupling reagents to drive the reaction forward.[9]
Problem: Presence of Side Products

Symptoms:

  • HPLC analysis of the crude peptide shows multiple unexpected peaks.

  • Mass spectrometry reveals byproducts with unexpected molecular weights.

Possible Causes & Solutions:

CauseRecommended Solution
Racemization Use a coupling reagent known to minimize racemization, such as DIC in combination with OxymaPure®.[1] Avoid prolonged exposure to basic conditions.
Side reactions from activating agents The use of pre-formed active esters, like PFP esters, can reduce unwanted modifications by avoiding exposure of the growing peptide chain to a separate activating reagent.[8]
Incomplete capping of unreacted amines If a difficult coupling is followed by a successful one, deletion sequences can occur. Implement a capping step with acetic anhydride and a non-nucleophilic base like DIPEA after the coupling of the trifluoromethylated amino acid to block any unreacted amines.[2]

Experimental Protocols

Protocol 1: Double Coupling using HATU/DIPEA in SPPS

This protocol is recommended for the incorporation of this compound into a growing peptide chain on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.[5]

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10-15 minutes.[5] Wash the resin thoroughly with DMF.

  • First Coupling:

    • In a separate vessel, pre-activate this compound (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.[1]

    • Add the activated amino acid solution to the resin and agitate for 45-60 minutes.[2]

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), proceed to the second coupling.

  • Second Coupling (Double Coupling):

    • Drain the reaction vessel and wash the resin with DMF.

    • Repeat step 3 with a fresh solution of activated this compound.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and isopropanol (3x).[1]

  • Capping (Optional): If the Kaiser test is still positive, treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap unreacted amines.[2]

Protocol 2: Purification of the Crude Peptide

This protocol provides a general method for the purification of a crude peptide containing a trifluoromethylated amino acid.

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of 0.1% aqueous trifluoroacetic acid (TFA). A small amount of acetonitrile or DMSO can be added to improve solubility.

  • HPLC System: Use a preparative or semi-preparative HPLC system with a C18 reversed-phase column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with a low percentage of Buffer B (e.g., 5%).

    • Inject the dissolved crude peptide.

    • Run a linear gradient of Buffer B to elute the peptide. The specific gradient will depend on the peptide's properties and should be optimized.

  • Fraction Collection and Analysis: Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure product.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final peptide product.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Note: This data is extrapolated from studies on other challenging amino acid couplings and serves as a general guideline. Optimization is recommended for each specific peptide sequence.[1]

Coupling Reagent/MethodTypical Coupling Yield (%)Racemization RiskKey Considerations
HATU/DIPEA 95 - 99Low to ModerateHighly efficient for hindered couplings with rapid reaction times.[1]
HBTU/DIPEA 90 - 98Low to ModerateA reliable and widely used reagent, slightly less reactive than HATU.[1]
PyBOP/DIPEA 90 - 97Low to ModerateSimilar in efficacy to HBTU, generates non-carcinogenic byproducts.[1]
DIC/OxymaPure® 92 - 97Very LowOxymaPure® is an excellent additive for suppressing racemization.[1]
DIC/HOBt 90 - 95LowA classic and effective method, though HOBt has safety concerns.[1]

Visualizations

G cluster_0 Troubleshooting Low Coupling Yield Start Low Yield or Positive Kaiser Test Reagent Use More Potent Coupling Reagent (e.g., HATU, HCTU) Start->Reagent Suboptimal Reagent Time Increase Coupling Time Start->Time Incomplete Reaction Dipeptide Synthesize Dipeptide Building Block Start->Dipeptide Severe Steric Hindrance Success Improved Yield Reagent->Success Double Perform Double Coupling Time->Double Still Low Yield Double->Success Dipeptide->Success

Caption: Troubleshooting workflow for low coupling yield.

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling1 First Coupling (45-60 min) Deprotection->Coupling1 Kaiser Kaiser Test Coupling1->Kaiser Coupling2 Second Coupling (Double Coupling) Kaiser->Coupling2 Positive Wash Wash Resin Kaiser->Wash Negative Coupling2->Wash Next Proceed to Next Cycle Wash->Next

Caption: SPPS workflow incorporating a double coupling step.

References

Technical Support Center: Optimizing Reaction Conditions for Incorporating Trifluoromethylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the successful incorporation of trifluoromethylated amino acids (TFAAs) into your peptide sequences. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is incorporating trifluoromethylated amino acids into peptides so challenging?

The primary difficulty arises from the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This effect significantly reduces the nucleophilicity of the amino group of the trifluoromethylated amino acid, making peptide bond formation with the incoming activated carboxyl group of the next amino acid difficult and often resulting in low coupling yields. Additionally, the steric bulk of some TFAAs can further hinder the coupling reaction.

Q2: Which coupling reagents are most effective for incorporating trifluoromethylated amino acids?

For difficult couplings, such as those involving sterically hindered or electron-deficient amino acids like trifluoromethylated residues, high-potency coupling reagents are recommended. Reagents like HATU, HCTU, and PyBOP are generally more effective than standard carbodiimides (e.g., DCC, DIC). HATU is often considered the "gold standard" for challenging couplings due to its high reactivity.

Q3: What is "double coupling" and when should I use it?

Double coupling is a technique where the coupling step is repeated with a fresh solution of the activated amino acid and coupling reagents. This is a highly effective strategy to drive the reaction to completion when a single coupling fails to achieve complete incorporation, which is a common issue with trifluoromethylated amino acids. It is recommended to perform a Kaiser test after the first coupling;

Preventing side reactions during the synthesis of 3-(Trifluoromethyl)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-(Trifluoromethyl)-DL-phenylglycine. The information is designed to help prevent and resolve side reactions, optimize yields, and ensure the desired product purity.

Frequently Asked Questions (FAQs)

Q1: Which are the most common synthetic routes for this compound?

A1: The two most prevalent methods for synthesizing this compound are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways are well-established for the preparation of amino acids. The choice between them often depends on the available starting materials, desired scale, and laboratory safety protocols.

Q2: What is the primary starting material for the synthesis of this compound?

A2: The most common starting material for both the Strecker and Bucherer-Bergs syntheses of this compound is 3-(trifluoromethyl)benzaldehyde.

Q3: What are the general principles of the Strecker synthesis for this compound?

A3: The Strecker synthesis is a two-step process. It begins with the reaction of 3-(trifluoromethyl)benzaldehyde with ammonia and a cyanide source, typically potassium or sodium cyanide, to form an α-aminonitrile intermediate.[1] This intermediate is then hydrolyzed, usually under acidic conditions, to yield this compound.[2][3]

Q4: What are the general principles of the Bucherer-Bergs reaction for this compound?

A4: The Bucherer-Bergs reaction involves the condensation of 3-(trifluoromethyl)benzaldehyde with ammonium carbonate and a cyanide source (like potassium cyanide) to form a hydantoin intermediate, specifically 5-(3-(trifluoromethyl)phenyl)hydantoin.[4][5] This hydantoin is subsequently hydrolyzed, typically under basic conditions, to yield the final amino acid product.[6]

Q5: What is the role of the trifluoromethyl group in the synthesis?

A5: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This property can influence the reactivity of the starting aldehyde and the stability of reaction intermediates. While generally stable, under harsh alkaline conditions, the -CF3 group could potentially undergo hydrolysis, although this is less common than reactions at other functional groups.[7]

Troubleshooting Guides

Strecker Synthesis Troubleshooting
Issue Potential Cause Recommended Solution
Low yield of α-aminonitrile Incomplete imine formation.Ensure an adequate excess of ammonia is used. The reaction can be sensitive to pH; maintaining a slightly basic pH can favor imine formation.
Side reaction of cyanide with the aldehyde.The formation of the corresponding cyanohydrin can compete with the desired reaction. Adding the cyanide source after the imine has had time to form can sometimes mitigate this.
Incomplete hydrolysis of the α-aminonitrile Insufficient acid concentration or reaction time.Use a strong acid such as concentrated hydrochloric acid for the hydrolysis step. Ensure the reaction is heated to reflux for a sufficient period. Monitoring the reaction by TLC or HPLC is recommended to determine completion.
Formation of amide intermediate.If hydrolysis is incomplete, the corresponding amide may be isolated. To drive the reaction to the carboxylic acid, prolong the reaction time or increase the acid concentration.
Presence of unreacted 3-(trifluoromethyl)benzaldehyde in the final product Incomplete initial reaction or degradation of the aminonitrile during workup.Ensure the initial reaction goes to completion. During workup, unreacted aldehyde can often be removed by extraction with a suitable organic solvent.
Bucherer-Bergs Synthesis Troubleshooting
Issue Potential Cause Recommended Solution
Low yield of 5-(3-(trifluoromethyl)phenyl)hydantoin Suboptimal reagent ratios.A common molar ratio for the aldehyde:cyanide:ammonium carbonate is 1:2:2 to ensure balanced reactivity.[6]
Incorrect pH.The reaction is typically buffered by the ammonium carbonate to a pH of 8-9. Deviations from this range can lead to side reactions or decomposition of reagents.[6]
Reaction temperature is too low.The reaction generally requires heating, often to reflux in a solvent like ethanol or water, to proceed efficiently.[6]
Incomplete hydrolysis of the hydantoin ring Insufficiently strong basic conditions or inadequate heating.Use a strong base like sodium hydroxide for the hydrolysis. The reaction often requires prolonged heating at reflux to drive it to completion.
Formation of N-carbamoyl-3-(trifluoromethyl)-DL-phenylglycine.This is the intermediate formed upon initial ring opening of the hydantoin. To ensure complete hydrolysis to the amino acid, maintain strong basic conditions and sufficient reaction time.
Product "oiling out" during purification The solution is supersaturated, or cooling is too rapid.Re-heat the solution to redissolve the product, add a small amount of the "good" solvent, and allow it to cool more slowly to encourage crystal formation.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Strecker Synthesis (General Procedure)

This protocol is a general guideline and should be adapted and optimized based on specific laboratory conditions.

Step 1: Formation of α-Amino-3-(trifluoromethyl)phenylacetonitrile

  • In a well-ventilated fume hood, dissolve ammonium chloride in aqueous ammonia.

  • To this solution, add 3-(trifluoromethyl)benzaldehyde.

  • Slowly add a solution of sodium cyanide in water to the reaction mixture with vigorous stirring.

  • Continue stirring at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the α-aminonitrile can be extracted with an organic solvent like diethyl ether or ethyl acetate.

Step 2: Hydrolysis of α-Amino-3-(trifluoromethyl)phenylacetonitrile

  • The crude α-aminonitrile is subjected to hydrolysis using a strong acid, such as concentrated hydrochloric acid.

  • The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

  • After cooling, the pH of the solution is adjusted to the isoelectric point of the amino acid (around pH 6) using a base (e.g., ammonium hydroxide) to precipitate the crude this compound.

  • The solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a water/ethanol mixture.

Protocol 2: Synthesis of this compound via Bucherer-Bergs Reaction (General Procedure)

This protocol is a general guideline and should be adapted and optimized based on specific laboratory conditions.

Step 1: Formation of 5-(3-(Trifluoromethyl)phenyl)hydantoin

  • In a suitable reaction vessel, combine 3-(trifluoromethyl)benzaldehyde, potassium cyanide, and ammonium carbonate in a solvent mixture, typically aqueous ethanol.

  • Heat the mixture to reflux with stirring for several hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture. The hydantoin product may precipitate upon cooling or after partial removal of the solvent.

  • Collect the solid by filtration and wash with cold water.

Step 2: Hydrolysis of 5-(3-(Trifluoromethyl)phenyl)hydantoin

  • Suspend the crude hydantoin in an aqueous solution of a strong base, such as sodium hydroxide.

  • Heat the mixture to reflux for an extended period until hydrolysis is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and carefully acidify with a mineral acid (e.g., hydrochloric acid) to the isoelectric point (around pH 6) to precipitate the amino acid.

  • Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., water/ethanol).

Visualizations

Strecker_Synthesis_Workflow start Start Materials: 3-(Trifluoromethyl)benzaldehyde, Ammonia, Cyanide Source imine_formation Step 1: Imine Formation start->imine_formation aminonitrile_formation α-Aminonitrile Formation imine_formation->aminonitrile_formation Nucleophilic attack by cyanide hydrolysis Step 2: Acid Hydrolysis aminonitrile_formation->hydrolysis purification Purification (Precipitation & Recrystallization) hydrolysis->purification product This compound purification->product

Caption: Workflow for the Strecker synthesis of this compound.

Bucherer_Bergs_Workflow start Start Materials: 3-(Trifluoromethyl)benzaldehyde, Ammonium Carbonate, Cyanide Source hydantoin_formation Step 1: Hydantoin Formation start->hydantoin_formation Condensation hydrolysis Step 2: Basic Hydrolysis hydantoin_formation->hydrolysis Ring Opening purification Purification (Precipitation & Recrystallization) hydrolysis->purification product This compound purification->product

Caption: Workflow for the Bucherer-Bergs synthesis of this compound.

Troubleshooting_Logic low_yield Low Product Yield check_reagents Check Purity and Stoichiometry of Starting Materials low_yield->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, pH) low_yield->check_conditions purification_issue Review Purification Protocol low_yield->purification_issue If reaction appears complete side_reactions Significant Side Reactions check_reagents->side_reactions If impure/incorrect incomplete_reaction Incomplete Reaction check_conditions->incomplete_reaction If suboptimal optimize_conditions Optimize Reaction Time and Temperature incomplete_reaction->optimize_conditions adjust_reagents Adjust Reagent Ratios or Addition Order side_reactions->adjust_reagents

Caption: A logical troubleshooting guide for addressing low yields in the synthesis.

References

Technical Support Center: Purification of Peptides Containing 3-(Trifluoromethyl)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies and troubleshooting advice for the purification of synthetic peptides incorporating the non-canonical amino acid 3-(Trifluoromethyl)-DL-phenylglycine.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of peptides containing this compound.

Problem Potential Cause(s) Recommended Solution(s)
Broad Peaks or Significant Peak Splitting in RP-HPLC Presence of Diastereomers: The use of DL-phenylglycine results in two diastereomeric peptides that may have very similar hydrophobicities, making them difficult to separate.[1][2]Optimize Gradient: Employ a very shallow gradient of the organic mobile phase (e.g., acetonitrile). A slow increase in organic solvent concentration enhances resolution between closely eluting peaks.[1][3]
Column Overload: Injecting too much crude peptide can lead to poor peak shape.Reduce Sample Load: Decrease the amount of peptide injected onto the column. For preparative runs, consider using a column with a larger diameter.[1]
Peptide Aggregation: The hydrophobic nature of the trifluoromethyl-phenylglycine residue can promote peptide aggregation.Improve Solubility: Dissolve the crude peptide in a stronger organic solvent like DMSO or DMF before diluting it with the initial mobile phase for injection.[1]
Low Peptide Recovery After Purification Poor Solubility During Elution: The peptide may precipitate on the column as the organic solvent concentration changes.Modify Mobile Phase: Ensure the peptide is fully dissolved before injection. Adjusting the mobile phase pH may improve solubility. Consider using a less retentive column (e.g., C4 or C8 instead of C18) or increasing the final organic solvent concentration.[1][3]
Irreversible Binding to Column: Strong hydrophobic interactions can cause the peptide to bind irreversibly to the stationary phase.Increase Organic Modifier: Try adding a small percentage of a different organic modifier, such as isopropanol, to the mobile phase.
Co-elution of Target Peptide with Impurities Similar Hydrophobicity of Impurities: Deletion sequences or by-products from synthesis may have retention times very close to the target peptide.Alter Selectivity: Experiment with different stationary phases (e.g., C8, Phenyl) that offer different selectivity compared to the standard C18.[1] Changing the ion-pairing agent (e.g., using formic acid instead of TFA) or adjusting the temperature can also alter selectivity.[4]
Inconsistent Retention Times Column Temperature Fluctuations: Temperature affects peptide retention and separation selectivity.[4]Use a Column Heater: Maintain a constant and optimized temperature to ensure reproducible separations.[4]
Mobile Phase Preparation: Inconsistent preparation of buffers and organic solvents.Ensure Consistency: Prepare mobile phases fresh and consistently for each run. Ensure thorough mixing and degassing.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying peptides containing this compound?

The main challenge arises from the incorporation of a racemic (DL) mixture of the amino acid during synthesis. This results in the formation of diastereomers—peptides that are identical in composition but differ in the three-dimensional arrangement of the 3-(Trifluoromethyl)-phenylglycine residue. These diastereomers often have very similar physicochemical properties, particularly hydrophobicity, making their separation by standard reversed-phase high-performance liquid chromatography (RP-HPLC) difficult.[1][2][3]

Q2: Which HPLC column is recommended for separating these diastereomeric peptides?

A high-purity, end-capped C18 or C8 silica column is the standard choice for peptide purification.[3][5] For separating challenging diastereomers, optimizing other parameters is often more critical than the column itself. However, if standard columns fail, exploring a phenyl-based stationary phase may offer alternative selectivity due to potential π-π interactions with the phenylglycine residue.

Q3: How can I optimize my RP-HPLC gradient for better separation of diastereomers?

To resolve closely eluting diastereomers, a very shallow and linear gradient is crucial.[1][3] A typical starting point is a gradient that increases the concentration of the organic solvent (usually acetonitrile with 0.1% TFA) by 0.5-1% per minute. For particularly difficult separations, a gradient as shallow as 0.1% per minute may be necessary.[3]

Q4: Can temperature be used to improve the separation?

Yes, temperature is a valuable tool for optimizing separations.[4] Running the HPLC at elevated temperatures (e.g., 40-65°C) can improve peak shape and alter the selectivity between diastereomers, potentially leading to better resolution.[3][4] It is essential to use a column that is stable at higher temperatures, such as those with stable bond (SB) chemistry.[3]

Q5: Are there alternatives to RP-HPLC for purifying these peptides?

While RP-HPLC is the most common method, other techniques can be employed.[5] For very difficult separations, chiral chromatography using a chiral stationary phase (CSP) can directly separate the diastereomers.[6][7] However, this is often more complex and expensive. An alternative strategy involves using a chiral derivatizing agent to create derivatives that are more easily separated on a standard achiral column.[8]

Section 3: Experimental Protocols

Protocol: Preparative RP-HPLC for Diastereomer Separation

This protocol outlines a general method for purifying a crude peptide containing this compound. Note: This is a starting point and must be optimized for each specific peptide.

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal amount of a strong solvent like DMSO.

    • Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Buffer A, 5% Buffer B) to a final concentration suitable for injection (typically 1-10 mg/mL). The final concentration of the strong solvent should be low to ensure the peptide binds to the column.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[3][5]

    • Flow Rate: Dependent on column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

    • Detection: Monitor UV absorbance at 220 nm and 280 nm.[1]

    • Temperature: 40°C (use a column oven for consistency).

  • Gradient Elution Program:

    • First, perform an analytical run with a fast scouting gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of the target peptides.

    • Based on the scouting run, design a shallow preparative gradient around the elution point. For example, if the peptides elute at ~35% B, a preparative gradient could be:

      • 0-5 min: 5% B (isocratic)

      • 5-65 min: 30% to 40% B (linear gradient, 0.2%/min slope)

      • 65-70 min: 40% to 95% B (column wash)

      • 70-80 min: 95% B (hold)

      • 80-85 min: 95% to 5% B (return to initial)

      • 85-95 min: 5% B (re-equilibration)

  • Fraction Collection & Analysis:

    • Collect fractions (e.g., 1-minute intervals) corresponding to the eluting peaks.

    • Analyze each fraction using analytical RP-HPLC and mass spectrometry to identify which fractions contain the pure diastereomers.

    • Pool the pure fractions for each respective diastereomer.

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Section 4: Visual Diagrams

Purification_Workflow cluster_prep Sample Preparation cluster_hplc Purification cluster_analysis Analysis & Final Product Crude Crude Peptide Synthesis Product Dissolve Dissolve in DMSO/H2O/TFA Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject on Preparative RP-HPLC Filter->Inject Gradient Shallow Gradient Elution Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Analyze Fractions (LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Final Pure Diastereomers (A and B) Lyophilize->Final

Caption: General workflow for the purification and analysis of diastereomeric peptides.

Troubleshooting_Tree Start Poor Peak Resolution (Broad/Split Peaks) Q_Gradient Is the gradient shallow enough (<1% organic/min)? Start->Q_Gradient Sol_Gradient Decrease gradient slope (e.g., 0.2%/min) Q_Gradient->Sol_Gradient No Q_Load Is the sample load too high? Q_Gradient->Q_Load Yes End Resolution Improved Sol_Gradient->End Sol_Load Reduce injection volume or sample concentration Q_Load->Sol_Load Yes Q_Temp Is temperature controlled? Q_Load->Q_Temp No Sol_Load->End Sol_Temp Use column oven (40-60°C) and re-optimize Q_Temp->Sol_Temp No Q_Temp->End Yes Sol_Temp->End

Caption: Decision tree for troubleshooting poor peak resolution in RP-HPLC.

References

Technical Support Center: Synthesis of 3-(Trifluoromethyl)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(Trifluoromethyl)-DL-phenylglycine synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The two most common and well-established methods for the synthesis of this compound are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods start from the commercially available precursor, 3-(trifluoromethyl)benzaldehyde.

  • Strecker Synthesis: This is a two-step process that involves the formation of an α-aminonitrile from the reaction of an aldehyde with a cyanide source and ammonia, followed by hydrolysis of the nitrile to yield the amino acid.[1][2][3]

  • Bucherer-Bergs Reaction: This method involves the reaction of a carbonyl compound with an alkali metal cyanide and ammonium carbonate to form a hydantoin intermediate. This hydantoin is then hydrolyzed to produce the desired amino acid.[4][5][6][7]

Q2: What are the key intermediates in these synthesis pathways?

A2: The key intermediates are:

  • In the Strecker synthesis : 2-amino-2-(3-(trifluoromethyl)phenyl)acetonitrile.

  • In the Bucherer-Bergs reaction : 5-(3-(trifluoromethyl)phenyl)hydantoin.

Q3: Which synthesis route is generally preferred for higher yield?

A3: The choice of synthesis route can depend on the specific laboratory capabilities and the desired scale of the reaction. Both methods can be optimized to achieve good yields. The Bucherer-Bergs reaction often provides a crystalline intermediate (hydantoin) that can be easier to purify, potentially leading to a purer final product and higher overall yield after hydrolysis.

Q4: What are the main safety precautions to consider during the synthesis?

A4: Both the Strecker and Bucherer-Bergs syntheses involve the use of highly toxic cyanide salts (e.g., sodium cyanide or potassium cyanide). These reactions should always be performed in a well-ventilated fume hood by personnel trained in handling cyanides. Acidification of cyanide-containing solutions will liberate highly toxic hydrogen cyanide gas. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. A cyanide antidote kit should be readily available.

Troubleshooting Guides

Low Yield in Strecker Synthesis of 2-amino-2-(3-(trifluoromethyl)phenyl)acetonitrile

Problem: The formation of the α-aminonitrile intermediate from 3-(trifluoromethyl)benzaldehyde results in a low yield.

Potential CauseRecommended Solution
Incomplete imine formation The initial reaction between the aldehyde and ammonia forms an imine, which is then attacked by the cyanide. Ensure an adequate excess of ammonia is used to drive the equilibrium towards imine formation. The use of a dehydrating agent, such as magnesium sulfate, can also help by removing the water formed during this step.[3]
Side reaction of aldehyde 3-(Trifluoromethyl)benzaldehyde can undergo Cannizzaro-type side reactions under basic conditions, especially if the reaction temperature is too high. Maintain a controlled temperature, typically at or below room temperature, during the initial stages of the reaction.
Hydrolysis of cyanide In aqueous solutions, cyanide can be hydrolyzed, reducing its effective concentration. While water is often a component of the solvent system, using an alcohol co-solvent like methanol can improve the solubility of the organic starting material and may mitigate cyanide hydrolysis.
Low reactivity of the imine The electron-withdrawing trifluoromethyl group can decrease the reactivity of the imine towards nucleophilic attack by cyanide. Using a Lewis acid catalyst may enhance the electrophilicity of the imine carbon and improve the rate and yield of the cyanide addition.[8]
Incomplete Hydrolysis of the α-Aminonitrile or Hydantoin Intermediate

Problem: The final hydrolysis step to obtain this compound is slow or incomplete, resulting in low product yield.

Potential CauseRecommended Solution
Insufficiently harsh hydrolysis conditions Nitriles and hydantoins are often stable and require strong acidic or basic conditions for complete hydrolysis.[9][10] For acid hydrolysis, use concentrated hydrochloric or sulfuric acid and ensure a sufficiently high reaction temperature (reflux) and adequate reaction time. For basic hydrolysis, use a high concentration of sodium or potassium hydroxide.
Poor solubility of the intermediate The aminonitrile or hydantoin intermediate may have poor solubility in the aqueous acidic or basic solution, leading to a slow heterogeneous reaction. The addition of a co-solvent such as ethanol or dioxane can improve solubility and reaction rate.
Precipitation of the product as a salt In acid hydrolysis, the amino acid product can precipitate as a hydrochloride salt, which may inhibit further reaction if the concentration is high. Ensure the reaction mixture is not overly concentrated.
Reversion or side reactions Under harsh conditions, side reactions or degradation of the product can occur. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.
Product Purification and Crystallization Issues

Problem: Difficulty in obtaining pure, crystalline this compound.

Potential CauseRecommended Solution
Presence of inorganic salts The neutralization step after hydrolysis introduces a significant amount of salt (e.g., NaCl or (NH₄)₂SO₄), which can co-precipitate with the amino acid. To minimize this, carefully adjust the pH to the isoelectric point of the amino acid to maximize its precipitation while keeping the salts in solution. Washing the crude product with cold deionized water can help remove residual salts.
Contamination with unreacted starting material or intermediates If the hydrolysis is incomplete, the final product will be contaminated. Ensure the hydrolysis step has gone to completion before attempting to isolate the product. Purification of the intermediate (aminonitrile or hydantoin) before hydrolysis can lead to a cleaner final product.
Difficulty in inducing crystallization The product may remain as an oil or a supersaturated solution. Try adding seed crystals to induce crystallization. If seed crystals are not available, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.
Inappropriate crystallization solvent The choice of solvent is crucial for effective crystallization. A mixture of water and a miscible organic solvent like ethanol or isopropanol is often effective for amino acids. Experiment with different solvent ratios to find the optimal conditions for crystallization.

Experimental Protocols

Protocol 1: Strecker Synthesis of this compound

This protocol is a representative procedure adapted from general Strecker synthesis methodologies.[1][2][3]

Step 1: Synthesis of 2-amino-2-(3-(trifluoromethyl)phenyl)acetonitrile

  • In a well-ventilated fume hood, to a solution of ammonium chloride (1.1 equivalents) in water, add a solution of sodium cyanide (1.0 equivalent) in water.

  • To this aqueous solution, add a solution of 3-(trifluoromethyl)benzaldehyde (1.0 equivalent) in methanol.

  • Stir the reaction mixture vigorously at room temperature for several hours to overnight. The reaction progress can be monitored by TLC.

  • Upon completion, the product can be extracted into an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis of 2-amino-2-(3-(trifluoromethyl)phenyl)acetonitrile

  • Add the crude α-aminonitrile to concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and neutralize it with a base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of this compound to precipitate the product.

  • Collect the crude product by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a water/ethanol mixture to obtain pure this compound.

Protocol 2: Bucherer-Bergs Synthesis of this compound

This protocol is a representative procedure adapted from general Bucherer-Bergs reaction methodologies.[4][5][6][7]

Step 1: Synthesis of 5-(3-(trifluoromethyl)phenyl)hydantoin

  • In a pressure vessel, combine 3-(trifluoromethyl)benzaldehyde (1.0 equivalent), potassium cyanide (or sodium cyanide, 1.5-2.0 equivalents), and ammonium carbonate (2.0-3.0 equivalents) in a mixture of ethanol and water.

  • Seal the vessel and heat the mixture with stirring to a temperature between 60-100 °C for several hours.

  • Cool the reaction mixture to room temperature. The hydantoin product may precipitate.

  • Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the hydantoin completely.

  • Collect the solid by filtration, wash with water, and dry to obtain the crude 5-(3-(trifluoromethyl)phenyl)hydantoin. This intermediate can be recrystallized from ethanol or a similar solvent.

Step 2: Hydrolysis of 5-(3-(trifluoromethyl)phenyl)hydantoin

  • Suspend the crude or purified hydantoin in an aqueous solution of a strong base (e.g., 2-4 M sodium hydroxide).

  • Heat the mixture to reflux for several hours until the hydrolysis is complete.

  • Cool the reaction mixture and acidify with a mineral acid to the isoelectric point of the amino acid to induce precipitation.

  • Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., water/ethanol) to yield pure this compound.

Visualizations

Strecker_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Aminonitrile Formation cluster_step2 Step 2: Hydrolysis cluster_end Final Product 3-Trifluoromethylbenzaldehyde 3-Trifluoromethylbenzaldehyde Reaction Mixture Reaction Mixture 3-Trifluoromethylbenzaldehyde->Reaction Mixture Ammonia Ammonia Ammonia->Reaction Mixture Cyanide Source Cyanide Source Cyanide Source->Reaction Mixture Aminonitrile Intermediate Aminonitrile Intermediate Reaction Mixture->Aminonitrile Intermediate Acid/Base Hydrolysis Acid/Base Hydrolysis Aminonitrile Intermediate->Acid/Base Hydrolysis Crude Product Crude Product Acid/Base Hydrolysis->Crude Product Purification/Crystallization Purification/Crystallization Crude Product->Purification/Crystallization Pure this compound Pure this compound Purification/Crystallization->Pure this compound

Caption: Workflow for the Strecker synthesis of this compound.

Bucherer_Bergs_Workflow cluster_start Starting Materials cluster_step1 Step 1: Hydantoin Formation cluster_step2 Step 2: Hydrolysis cluster_end Final Product 3-Trifluoromethylbenzaldehyde 3-Trifluoromethylbenzaldehyde Reaction Mixture Reaction Mixture 3-Trifluoromethylbenzaldehyde->Reaction Mixture Ammonium Carbonate Ammonium Carbonate Ammonium Carbonate->Reaction Mixture Cyanide Source Cyanide Source Cyanide Source->Reaction Mixture Hydantoin Intermediate Hydantoin Intermediate Reaction Mixture->Hydantoin Intermediate Base Hydrolysis Base Hydrolysis Hydantoin Intermediate->Base Hydrolysis Crude Product Crude Product Base Hydrolysis->Crude Product Purification/Crystallization Purification/Crystallization Crude Product->Purification/Crystallization Pure this compound Pure this compound Purification/Crystallization->Pure this compound

Caption: Workflow for the Bucherer-Bergs synthesis of this compound.

Troubleshooting_Logic cluster_step1_solutions Step 1 Troubleshooting cluster_step2_solutions Step 2 Troubleshooting cluster_purification_solutions Purification Troubleshooting Start Start Low Yield Low Yield Start->Low Yield Step 1 Low Yield Step 1 Low Yield Low Yield->Step 1 Low Yield Intermediate Formation Step 2 Low Yield Step 2 Low Yield Low Yield->Step 2 Low Yield Hydrolysis Purification Issues Purification Issues Low Yield->Purification Issues Final Product Check Reagent Stoichiometry Check Reagent Stoichiometry Step 1 Low Yield->Check Reagent Stoichiometry Control Temperature Control Temperature Step 1 Low Yield->Control Temperature Consider Catalyst Consider Catalyst Step 1 Low Yield->Consider Catalyst Ensure Anhydrous Conditions Ensure Anhydrous Conditions Step 1 Low Yield->Ensure Anhydrous Conditions Increase Acid/Base Concentration Increase Acid/Base Concentration Step 2 Low Yield->Increase Acid/Base Concentration Increase Temperature/Time Increase Temperature/Time Step 2 Low Yield->Increase Temperature/Time Add Co-solvent Add Co-solvent Step 2 Low Yield->Add Co-solvent Monitor Reaction Progress Monitor Reaction Progress Step 2 Low Yield->Monitor Reaction Progress Optimize pH for Precipitation Optimize pH for Precipitation Purification Issues->Optimize pH for Precipitation Wash with Cold Water Wash with Cold Water Purification Issues->Wash with Cold Water Recrystallize from Mixed Solvents Recrystallize from Mixed Solvents Purification Issues->Recrystallize from Mixed Solvents Use Seed Crystals Use Seed Crystals Purification Issues->Use Seed Crystals

Caption: Troubleshooting decision tree for improving the yield of this compound.

References

Technical Support Center: Minimizing Racemization of 3-(Trifluoromethyl)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the coupling of 3-(Trifluoromethyl)-DL-phenylglycine.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with this compound?

A1: Racemization is the conversion of a pure enantiomer (e.g., the L-form of an amino acid) into a mixture of both L- and D-enantiomers.[1] This loss of stereochemical integrity is a significant issue in peptide synthesis because the biological activity of a peptide is often dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids.[1] The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group in this compound increases the acidity of the proton on the α-carbon.[2] This makes the proton more susceptible to removal under basic conditions, which facilitates racemization.[2]

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: Racemization during peptide coupling primarily occurs through two main pathways.[3] The most common is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][3] This happens when the activated carboxyl group of the N-protected amino acid undergoes an intramolecular cyclization. The α-proton of this oxazolone is highly acidic and can be easily removed by a base, leading to a loss of chirality.[1] The second, less common mechanism is direct enolization, where a base directly abstracts the α-proton from the activated amino acid to form an achiral enolate intermediate.[1][3]

Q3: Which factors have the most significant impact on racemization?

A3: Several factors can influence the extent of racemization during peptide coupling. These include the choice of coupling reagent, the type and amount of base used, the reaction temperature, and the presence of additives.[4] The structure of the amino acid itself also plays a crucial role.[3]

Troubleshooting Guide

Issue: High levels of racemization detected in my peptide containing this compound.

High racemization is a common challenge, but it can be mitigated by systematically evaluating and optimizing your reaction conditions. Use the following guide to troubleshoot the problem.

Choice of Coupling Reagent and Additives

The selection of the coupling reagent is critical. Carbodiimides like DCC and DIC can lead to significant racemization if used without additives.[2][5]

  • Recommendation: Always use carbodiimides in conjunction with racemization-suppressing additives.[4][6] Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) form active esters that are more stable and less prone to racemization.[1][7] HOAt and Oxyma are generally more effective than HOBt at suppressing racemization.[1]

  • Alternative Reagents: Consider using phosphonium or aminium/uronium-based coupling reagents like HBTU, HATU, HCTU, PyBOP, and COMU.[2][6] These reagents often provide high coupling efficiency with minimal racemization.[5][6] For phenylglycine residues specifically, COMU has been shown to perform well.[8][9]

Table 1: Effect of Coupling Reagents on Racemization of Sensitive Amino Acids

Coupling Reagent Combination Relative Racemization Level Citation
DIC/Oxyma Low [10]
HATU/NMM High (for Ser) [10]
HBTU Low [11]
HATU Very Low [11]
PyBOP Very Low [11]
COMU Very Low [8][9]

| DEPBT | Very Low |[9] |

Note: This table provides a general summary. Actual racemization levels can vary based on the specific amino acid and reaction conditions.

Influence of the Base

The base used during the coupling reaction plays a significant role in racemization.[3]

  • Recommendation: Use the weakest base necessary to achieve efficient coupling. Sterically hindered bases are preferred as they are less likely to abstract the α-proton.[12] For instance, replacing a stronger base like diisopropylethylamine (DIPEA) with a weaker or more hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine can reduce racemization.[5][8][13]

Table 2: Influence of Base on Racemization Tendency

Base Steric Hindrance Basicity General Racemization Tendency Citation
DIPEA Low High Higher [11]
NMM Medium Medium Lower [11]

| 2,4,6-Collidine | High | Medium | Lowest |[11] |

Reaction Temperature

Higher temperatures can accelerate both the coupling reaction and the rate of racemization.[14]

  • Recommendation: Perform the coupling reaction at a lower temperature, such as 0 °C, especially when coupling sensitive residues like this compound.[5] For microwave-assisted peptide synthesis, lowering the coupling temperature from 80°C to 50°C has been shown to limit the racemization of sensitive amino acids like histidine and cysteine.[13]

Experimental Protocols

Protocol 1: General Coupling Procedure to Minimize Racemization

This protocol provides a general guideline for the solid-phase synthesis of peptides containing this compound, with an emphasis on minimizing racemization.

Materials:

  • Fmoc-protected this compound

  • Resin-bound peptide with a free N-terminal amine

  • Coupling reagent (e.g., COMU or HATU)

  • Base (e.g., NMM or 2,4,6-collidine)

  • Solvent (e.g., DMF)

  • Washing solvents (DMF, DCM)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (5x), DCM (3x), and then DMF (3x).

  • Coupling: a. In a separate vessel, dissolve Fmoc-3-(Trifluoromethyl)-DL-phenylglycine (3 eq.), COMU (2.9 eq.), in DMF. b. Add NMM (6 eq.) to the solution and pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction progress using a Kaiser test.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solvent and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Proceed to the next Fmoc-deprotection step for the subsequent coupling cycle.

Visualizations

Workflow for Troubleshooting Racemization

G start High Racemization Detected reagent Evaluate Coupling Reagent start->reagent additive Use Carbodiimide with Additive (e.g., DIC/Oxyma) reagent->additive Carbodiimide used? uronium Switch to Uronium/Phosphonium Reagent (e.g., COMU, HATU) reagent->uronium Other reagent? base Optimize Base weak_base Use Weaker Base (e.g., NMM) base->weak_base hindered_base Use Sterically Hindered Base (e.g., 2,4,6-Collidine) base->hindered_base temp Lower Reaction Temperature zero_c Perform Coupling at 0 C temp->zero_c Conventional heating? microwave Reduce Microwave Temperature (e.g., to 50 C) temp->microwave Microwave heating? additive->base uronium->base weak_base->temp hindered_base->temp end Racemization Minimized zero_c->end microwave->end

Caption: A logical workflow for troubleshooting high racemization levels.

Key Factors Influencing Racemization

G racemization Racemization reagent Coupling Reagent reagent->racemization base Base base->racemization temperature Temperature temperature->racemization amino_acid Amino Acid Structure (e.g., CF3-Phg) amino_acid->racemization additives Additives (HOBt, HOAt, Oxyma) additives->reagent mitigates

Caption: Interrelationship of factors contributing to racemization.

References

Technical Support Center: Double Coupling Protocol for Difficult Amino Acid Incorporations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with difficult amino acid incorporations during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a double coupling protocol?

A1: A double coupling protocol is employed during solid-phase peptide synthesis (SPPS) when the initial coupling of an amino acid to the growing peptide chain is incomplete.[1][2] This strategy involves repeating the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion and maximize the yield of the desired peptide.[3] It is particularly useful for incorporating sterically hindered or "difficult" amino acids.[3][4]

Q2: Which amino acids are considered "difficult" to incorporate?

A2: "Difficult" amino acids typically include those with significant steric hindrance near the alpha-carbon, such as β-branched residues (Val, Ile, Thr) and other bulky amino acids (e.g., Aib, N-methylated amino acids).[1][5][6] Arginine, with its large Pbf protecting group, is also notoriously challenging to couple.[4] Additionally, sequences prone to forming secondary structures (β-sheets) or aggregation on the resin can lead to difficult couplings for any amino acid.[5][7][8]

Q3: How can I monitor the efficiency of a coupling reaction?

A3: The most common method for monitoring coupling efficiency in real-time is the Kaiser test (or ninhydrin test).[2] This qualitative test detects the presence of free primary amines on the resin. A positive result (blue beads) indicates incomplete coupling, while a negative result (colorless or yellow beads) suggests the reaction is complete.[1][2]

Q4: When should I opt for a double coupling versus extending the initial coupling time?

A4: While extending the coupling time can sometimes improve yields for difficult couplings, a double coupling is often a more effective strategy.[1][9] For particularly stubborn couplings, especially with sterically hindered residues, a fresh addition of activated amino acid in a second coupling step is more likely to drive the reaction to completion.[4] Some studies suggest that extended single couplings may result in lower crude purity compared to a double coupling strategy.[4]

Q5: What is "capping" and when should it be used?

A5: Capping is the process of permanently blocking any unreacted N-terminal amines on the peptide chain after a failed coupling attempt.[1][2] This is typically done using acetic anhydride.[1][2] Capping is recommended if a double coupling fails to yield a negative Kaiser test. This prevents the formation of deletion sequences (peptides missing an amino acid), which can be difficult to separate from the target peptide during purification.[1]

Troubleshooting Guides

Issue 1: Persistently Positive Kaiser Test After First Coupling

Symptoms:

  • The resin beads turn a distinct blue color after performing the Kaiser test following the initial coupling step.

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
Steric Hindrance Perform a double coupling with a fresh solution of activated amino acid.[1][4]Bulky amino acid side chains or protecting groups can slow down the reaction kinetics, requiring a second exposure to the activated amino acid to achieve complete coupling.
Peptide Aggregation Change the solvent to disrupt secondary structures. Consider using N-methylpyrrolidone (NMP) or adding chaotropic salts like LiCl.[7][10] A mixture of DCM/DMF/NMP (1:1:1) can also be effective.[11][12]Aggregation of the growing peptide chain on the resin can physically block access to the reactive N-terminus. More effective solvating conditions can break up these aggregates.[7]
Inefficient Coupling Reagent Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.[1][3]For particularly difficult couplings, standard reagents may not be sufficiently reactive. Uronium/aminium-based reagents like HATU are known for their high efficiency.[1]
Insufficient Reagent Equivalents Increase the equivalents of the protected amino acid and coupling reagents for the second coupling.[1]A higher concentration of reactants can help drive the equilibrium towards the coupled product, especially for sluggish reactions.
Issue 2: Kaiser Test Remains Positive After Double Coupling

Symptoms:

  • The Kaiser test result is still positive (blue beads) even after performing a second coupling step.

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
Extremely Difficult Coupling Cap the unreacted amines using acetic anhydride to prevent the formation of deletion sequences.[1][2]If even a double coupling is unsuccessful, it is often better to terminate the unreacted chains to simplify the final purification. Capping prevents the formation of peptides that are missing one amino acid.[1]
Poor Resin Solvation Before the next amino acid incorporation, ensure the resin is well-swollen in an appropriate solvent like DMF or NMP.[8]Poor solvation can lead to collapsed resin beads, limiting reagent access to the peptide chains within the resin matrix.
Formation of Stable Secondary Structures Incorporate structure-breaking elements like pseudoproline dipeptides in the peptide sequence during the planning phase.[7][13]For long and aggregation-prone sequences, proactive measures to disrupt secondary structure formation are often necessary for successful synthesis.

Experimental Protocols

Standard Double Coupling Protocol (using HATU)
  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) by dissolving it with HATU (3.9 equivalents) and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow this pre-activation to proceed for 1-5 minutes.[11]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[11]

    • Wash the resin with DMF.

    • Perform a Kaiser test on a small sample of resin beads.

  • Second Coupling (if Kaiser test is positive):

    • Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.[11]

    • After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[11]

    • Perform a final Kaiser test to confirm the completion of the coupling. If it remains positive, proceed to the capping protocol.

Capping Protocol (Acetylation)
  • Preparation:

    • Prepare a capping solution, typically a mixture of acetic anhydride and a base like pyridine or DIPEA in DMF.[1]

  • Procedure:

    • After a failed double coupling and subsequent washing of the resin with DMF, add the capping solution to the resin.

    • Agitate the mixture at room temperature for 30 minutes.[1]

    • Wash the resin thoroughly with DMF.

    • Perform a Kaiser test to ensure all free amines have been acetylated (the test should be negative).[1]

Visualizations

G Troubleshooting Workflow for Incomplete Coupling start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple kaiser_test_2 Perform Kaiser Test Again double_couple->kaiser_test_2 change_reagent Consider Changing Coupling Reagent (e.g., HATU) kaiser_test_2->change_reagent Positive proceed Proceed to Next Deprotection Step kaiser_test_2->proceed Negative cap_amines Cap Unreacted Amines (e.g., Acetic Anhydride) change_reagent->cap_amines cap_amines->proceed

Caption: Troubleshooting workflow for incomplete coupling.

G Double Coupling Protocol Workflow deprotection Fmoc Deprotection wash1 Wash (DMF) deprotection->wash1 first_coupling First Coupling (Activated AA) wash1->first_coupling wash2 Wash (DMF) first_coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test second_coupling Second Coupling (Fresh Activated AA) kaiser_test->second_coupling Positive wash3 Wash (DMF/DCM) kaiser_test->wash3 Negative capping Capping Required kaiser_test->capping If still positive after 2nd attempt second_coupling->wash2 next_step Proceed to Next Cycle wash3->next_step

Caption: Generalized workflow for the double coupling protocol.

References

Technical Support Center: Peptide Synthesis with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for selecting and utilizing coupling reagents for sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling yields with sterically hindered amino acids?

Low coupling yields when working with sterically hindered amino acids are typically due to a combination of factors:

  • Steric Hindrance: The bulky nature of amino acid side chains (e.g., Val, Ile), α,α-disubstitution (e.g., Aib), or N-methyl groups on the backbone physically obstructs the formation of the peptide bond, slowing down the reaction.[1][2]

  • Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by adjacent bulky groups, making it a less effective reactant.[1]

  • Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, can aggregate on the solid support, leading to inaccessible reactive sites and incomplete reactions.[1]

  • Inappropriate Coupling Reagent: Standard coupling reagents, such as carbodiimides like DCC and EDC, are often not potent enough to overcome the high activation energy required for these challenging couplings.[1][3]

  • Suboptimal Reaction Conditions: Factors like solvent choice, temperature, and reaction time are critical and often require optimization for difficult couplings.[1]

Q2: Which coupling reagents are most effective for sterically hindered amino acids?

For sterically demanding couplings, high-reactivity onium salt-based reagents are the preferred choice.[1][3]

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly effective.[1][3] HATU is often considered the benchmark for difficult couplings due to the high reactivity of the OAt active esters it forms.[1][4] COMU is a newer generation reagent with coupling efficiency comparable or sometimes superior to HATU, but with an improved safety profile as it is not based on potentially explosive benzotriazole derivatives.[5][6][7][8]

  • Phosphonium Salts: PyBOP and PyAOP are also powerful reagents that can minimize racemization.[1][3] They are generally more soluble in DMF than their uronium counterparts and do not pose a risk of guanidinylation side reactions.[1][9]

  • Acyl Fluoride Formers: For extremely hindered systems (e.g., coupling Aib to another Aib), in-situ generation of amino acid fluorides using reagents like TFFH can be a highly effective strategy.[1][10]

Q3: What is the difference between HBTU, HATU, and COMU?

These are all efficient uronium/aminium-type reagents, but they differ in their leaving group, which impacts their reactivity, safety, and side-product profile.[3]

  • HBTU is based on HOBt (1-hydroxybenzotriazole). It is a widely used and effective reagent.[3]

  • HATU is based on HOAt (1-hydroxy-7-azabenzotriazole).[3] The additional nitrogen in the pyridine ring makes the resulting OAt-ester more reactive than the OBt-ester from HBTU, leading to faster, more efficient couplings with less racemization.[11][12]

  • COMU is a third-generation reagent based on OxymaPure.[5][6] It offers coupling efficiency that is comparable or superior to HATU, particularly for difficult sequences.[5][7] Its key advantages are an improved safety profile (Oxyma is not explosive) and better solubility in a wide range of solvents.[6][8][10]

Q4: How can racemization be minimized during the coupling of hindered amino acids?

Racemization, the loss of stereochemical integrity at the α-carbon, is a major concern.[1] To minimize it:

  • Use Additives: The use of additives like HOAt or Oxyma Pure, which form reactive esters, is crucial for suppressing racemization and is superior to the older HOBt.[1]

  • Select the Right Reagent: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[1] HATU and COMU are also highly effective at suppressing racemization.[6][11]

  • Control the Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger, more hindered bases like DIPEA, which can promote racemization.[1]

  • Optimize Reaction Time and Temperature: Avoid prolonged reaction times at elevated temperatures. If using microwave synthesis, optimize for the shortest time required to achieve a complete reaction.[1]

  • Minimize Pre-activation Time: Over-activation of the carboxylic acid can increase the risk of racemization. Reduce the pre-activation time before adding the amine component.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or Incomplete Coupling Yield (Positive Kaiser or Bromophenol Blue test after coupling)1. Insufficient Reagent Reactivity: The chosen coupling reagent is not powerful enough for the specific hindered residue.1a. Switch Reagent: Upgrade from carbodiimides or HBTU to a more potent onium salt like HATU, COMU, or PyAOP.[1] For extremely hindered cases, consider using an acyl fluoride-forming reagent like TFFH.[1][13]
2. Steric Hindrance: The physical bulk of the reacting partners prevents bond formation.2a. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 2-24 hours).[1] 2b. Use Microwave Synthesis: Microwave irradiation can provide the energy needed to overcome the activation barrier.[1] 2c. Perform a Double Coupling: After the first coupling and a wash step, repeat the coupling with a fresh solution of activated amino acid.[13]
3. Peptide Aggregation: The growing peptide chain is folding on the resin, blocking the reactive N-terminus.3a. Change Solvent: Switch from DMF to a more disruptive solvent like NMP or a mixture of DMF/DCM.[1] 3b. Incorporate Backbone Protection: Use pseudoproline dipeptides or Hmb/Dmb protected amino acids at strategic locations to disrupt secondary structure formation.[1][14][15]
High Levels of Racemization (Observed as diastereomeric impurities in HPLC/MS analysis)1. Over-activation of Carboxylic Acid: The active ester has too much time to racemize before reacting with the amine.1a. Reduce Pre-activation Time: Minimize the time between activating the amino acid and adding it to the resin.[1] 1b. Use In-situ Activation: Add the coupling reagent to the resin immediately after the protected amino acid.[3]
2. Strong Base: The base used (e.g., DIPEA) is promoting racemization.2a. Switch to a Weaker Base: Use N-methylmorpholine (NMM) or collidine.[1]
3. Inappropriate Reagent/Additive: The reagent system is not optimized for suppressing racemization.3a. Ensure Additive Use: Always use an additive like HOAt or Oxyma Pure.[1] 3b. Switch to Phosphonium Salt: Consider using PyBOP or PyAOP, which are known for low racemization levels.[1]
Guanidinylation of N-terminus (Observed as a +42 Da mass addition on the N-terminal amine)1. Excess Uronium Reagent: Unreacted HATU or HBTU can react with the free N-terminus of the peptide chain, capping it irreversibly.1a. Avoid Excess Reagent: Use the coupling reagent in equimolar amounts relative to the carboxylic acid.[16] Do not use a large excess. 1b. Minimize Pre-activation: A long pre-activation time can leave excess reagent available to react with the peptide N-terminus.

Data Presentation: Coupling Reagent Performance

The following table summarizes performance data for common coupling reagents used with sterically hindered amino acids. Yields and racemization levels are highly sequence- and condition-dependent.

ReagentTypeRelative ReactivityRacemization RiskKey Advantages & Disadvantages
HATU Aminium SaltVery HighLowAdvantages: Highly efficient for hindered couplings, fast reaction times.[2][4][11] Disadvantages: Based on potentially explosive HOAt, can cause N-terminal guanidinylation, more expensive than HBTU.[2][4]
COMU Uronium SaltVery HighVery LowAdvantages: Efficiency comparable or superior to HATU, improved safety profile (non-explosive), reduced allergenic potential, highly soluble.[2][5][6][7] Disadvantages: Higher cost, limited stability in solution.[2]
HBTU Aminium SaltHighModerateAdvantages: Widely used, effective for many couplings, byproducts are generally soluble.[2][3] Disadvantages: Less reactive than HATU, may require double coupling for very hindered residues.[11] Can cause N-terminal guanidinylation.[16]
PyBOP Phosphonium SaltHighLowAdvantages: Efficient, avoids guanidinylation, avoids carcinogenic HMPA byproduct associated with the original BOP reagent.[2] Disadvantages: Generally less reactive than HATU.[2]
T3P® Phosphonic AnhydrideVariesMinimalAdvantages: Excellent for substrates prone to epimerization, byproducts are non-hazardous and water-soluble, considered a "green" reagent.[2] Disadvantages: Application is mechanistically different from other reagents.

Mandatory Visualization

G Workflow for Selecting a Coupling Strategy for Sterically Hindered Amino Acids start Define Coupling Challenge: Sterically Hindered AA (e.g., Aib, N-Me-AA) reagent_choice Select High-Activity Reagent start->reagent_choice hatu_comu HATU or COMU reagent_choice->hatu_comu coupling Perform Single Coupling (e.g., 1-2 hours) hatu_comu->coupling monitor Monitor Reaction (e.g., Kaiser Test) coupling->monitor complete Coupling Complete monitor->complete Negative incomplete Incomplete Coupling (Positive Test) monitor->incomplete Positive final_wash Final Wash & Proceed complete->final_wash troubleshoot Troubleshoot incomplete->troubleshoot double_couple Option 1: Perform Second Coupling troubleshoot->double_couple acyl_fluoride Option 2: Switch to Acyl Fluoride Method (e.g., TFFH) troubleshoot->acyl_fluoride double_couple->final_wash acyl_fluoride->final_wash

Caption: Workflow for selecting a coupling strategy for sterically hindered amino acids.

Experimental Protocols

Protocol 1: Standard HATU/COMU Coupling of a Sterically Hindered Amino Acid

This protocol provides a general guideline for manual solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc-Deprotection: Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a colorimetric test (e.g., Chloranil test) to ensure no secondary amines (piperidine) remain.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected hindered amino acid (3-4 equivalents relative to resin loading) and the coupling reagent (e.g., HATU or COMU, 2.9-3.9 equivalents) in DMF.

  • Coupling Reaction: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (6-8 equivalents), to the activation mixture. Allow to pre-activate for 1-2 minutes.[8] Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitation: Agitate the reaction mixture at room temperature. For hindered amino acids, a coupling time of 1-2 hours is recommended.[2]

  • Monitoring and Washing: After the coupling time, take a small sample of resin beads and perform a Kaiser test.[1] If the test is negative (beads remain colorless or yellow), the coupling is complete. Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to prepare for the next deprotection step or final cleavage.

Protocol 2: Double Coupling for Difficult Sequences

This procedure is used when a single coupling is insufficient, as indicated by a positive Kaiser test.

  • First Coupling: Follow steps 1-7 of the "Standard HATU/COMU Coupling" protocol.

  • Confirmation: If the Kaiser test is positive (beads turn blue), indicating incomplete coupling, proceed to the second coupling.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove byproducts from the first reaction.

  • Second Coupling: Repeat steps 4-6 of the standard protocol with a fresh solution of activated amino acid.[13]

  • Final Wash: After the second coupling, wash the resin thoroughly with DMF and DCM to prepare for the next step in the synthesis.[13]

Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is for cases where even potent onium salt reagents fail to give satisfactory yields.

  • Resin Preparation and Deprotection: Follow steps 1-3 of the standard protocol to prepare the deprotected, resin-bound amine.

  • Acyl Fluoride Formation: In a separate, dry vial, dissolve the protected, sterically hindered amino acid (e.g., Fmoc-Aib-OH) (2-4 equivalents) in an anhydrous solvent like DCM or DMF.

  • Fluorinating Agent: Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1.9 equivalents) and a suitable base (e.g., DIPEA or collidine) to the amino acid solution.[1][13] Allow the activation to proceed for 5-10 minutes.

  • Coupling Reaction: Add the solution containing the newly formed acyl fluoride to the deprotected resin.

  • Reaction Time: Allow the reaction to proceed at room temperature. Reaction times can be significantly longer (e.g., 4-24 hours) and should be monitored carefully.[13]

  • Washing: Once the reaction is complete (as determined by a negative Kaiser test), wash the resin thoroughly as described in the standard protocol.

References

Stability issues of 3-(Trifluoromethyl)-DL-phenylglycine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(Trifluoromethyl)-DL-phenylglycine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, it is recommended to keep the solid compound in a tightly sealed container in a cool, dry place.[1] Specifically, storage at 2-8°C is advisable to maintain its integrity.[2]

Q2: How should I prepare and store solutions of this compound?

It is highly recommended to prepare solutions fresh for each experiment to minimize degradation. If storage is necessary, filter-sterilize the solution and store it in small aliquots at -20°C or lower to reduce the impact of freeze-thaw cycles. For solutions in organic solvents, ensure the solvent is anhydrous and store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.[3]

Q3: What solvents are suitable for dissolving this compound?

Methanol (MeOH) has been reported as a solvent for this compound.[1] For aqueous solutions, adjusting the pH may be necessary to improve solubility, as is common with amino acids which exhibit minimum solubility at their isoelectric point.[4][5] It is advisable to test solubility in a small scale before preparing a large stock solution.

Q4: Is this compound sensitive to light?

Q5: What are the potential stability issues I should be aware of when working with this compound in solution?

Potential stability issues include:

  • Chemical degradation: Susceptibility to oxidation, hydrolysis (especially under strong acidic or basic conditions), and photodegradation.[3]

  • Physical instability: Precipitation out of solution if solubility limits are exceeded or if the temperature of the solution changes.

  • Racemization: The stereocenter could be susceptible to epimerization under certain conditions, particularly exposure to strong bases.[6]

Troubleshooting Guide

Issue 1: Precipitation or Cloudiness in Solution

Q: I observed precipitation in my this compound solution. What could be the cause and how can I resolve it?

A: Precipitation or cloudiness can be due to several factors:

  • Possible Cause 1: Exceeded Solubility Limit: The concentration of your solution may be too high for the chosen solvent.

    • Solution: Try gently warming the solution or using sonication to aid dissolution.[3] If precipitation persists, you may need to reduce the concentration or switch to a different solvent system.

  • Possible Cause 2: pH Effects: For aqueous solutions, the pH might be near the isoelectric point of the molecule, where it has its lowest solubility.[4][5]

    • Solution: Adjust the pH of the solution away from the isoelectric point. Adding a small amount of acid or base can significantly increase the solubility of amino acids.[5]

  • Possible Cause 3: Temperature Effects: Solubility is often temperature-dependent. If the solution was prepared at a higher temperature and then cooled, the compound may precipitate.

    • Solution: Store the solution at the temperature at which it will be used. If it must be stored cold, you may need to warm and vortex it before use.

Issue 2: Inconsistent Experimental Results

Q: My experimental results are not reproducible when using solutions of this compound. What could be the problem?

A: Inconsistent results are often a sign of compound degradation.

  • Possible Cause 1: Degradation of Stock Solution: The compound may be degrading over time in your stock solution.

    • Solution: Prepare fresh solutions for each experiment.[3] If you must use a stored solution, perform a quick purity check using an appropriate analytical method like HPLC before use.[7]

  • Possible Cause 2: Incompatibility with Buffer Components: Certain buffer components may catalyze the degradation of the compound.

    • Solution: Investigate potential incompatibilities between this compound and your buffer components. If you suspect an issue, consider switching to a different buffer system.

  • Possible Cause 3: Photodegradation: Exposure to light during the experiment could be causing degradation.

    • Solution: Protect your samples from light during all experimental steps.[3]

Issue 3: Appearance of Unexpected Peaks in Analytical Chromatograms

Q: I am analyzing my sample containing this compound by HPLC and see unexpected peaks. What could be their origin?

A: Unexpected peaks are likely due to impurities or degradation products.

  • Possible Cause 1: Impurity in the Starting Material: The initial solid material may contain impurities.

    • Solution: Check the certificate of analysis for your starting material to identify any known impurities.

  • Possible Cause 2: Degradation Products: The compound may have degraded due to exposure to harsh conditions (e.g., extreme pH, high temperature, light, or oxidizing agents).

    • Solution: To identify potential degradation products, a forced degradation study is recommended (see Experimental Protocols section). This will help in understanding the degradation profile of the molecule.

  • Possible Cause 3: Reaction with Other Components: The compound might be reacting with other molecules in your sample matrix.

    • Solution: Analyze a simplified solution of the compound in the solvent to see if the extra peaks are still present.

Hypothetical Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, based on the chemical structure and general knowledge of amino acid degradation, several pathways can be hypothesized.[8][9]

Hypothetical_Degradation_Pathways This compound This compound Oxidation Oxidation This compound->Oxidation [O] Decarboxylation Decarboxylation This compound->Decarboxylation Heat, pH Deamination Deamination This compound->Deamination Enzymatic or Chemical Oxidized_Product Oxidized_Product Oxidation->Oxidized_Product Decarboxylated_Product Decarboxylated_Product Decarboxylation->Decarboxylated_Product Deaminated_Product Deaminated_Product Deamination->Deaminated_Product

Caption: Hypothetical degradation pathways for this compound.

Experimental Protocols

Protocol 1: Solubility Assessment

This protocol outlines a method to determine the solubility of this compound in various solvents.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, PBS, methanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[7][10]

  • Calculation: The solubility is the concentration of the compound in the saturated supernatant.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation products and evaluate the stability of this compound under various stress conditions.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze all samples by stability-indicating HPLC or LC-MS/MS Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C in solution) Thermal->Analysis Photo Photostability (UV/Vis light exposure) Photo->Analysis Stock Prepare Stock Solution of This compound Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Control Unstressed Control (Stored at -20°C in dark) Stock->Control Control->Analysis Compare Compare stressed samples to control. Identify and quantify degradation products. Analysis->Compare

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[3]

    • Thermal Degradation: Incubate the stock solution at 80°C.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.[3]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Neutralize the acid and base-stressed samples before analysis. Analyze all samples, along with an unstressed control, by a stability-indicating HPLC or LC-MS/MS method.[11][12]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the retention times of any new peaks.

Data Presentation

Table 1: Solubility Data for this compound
Solvent SystemTemperature (°C)Solubility (mg/mL)pH (for aqueous)
Water257.0
PBS (pH 7.4)257.4
Methanol25N/A
Ethanol25N/A
DMSO25N/A
Acetonitrile25N/A
Table 2: Forced Degradation Study Summary
Stress ConditionDuration (hours)% Assay of Parent Compound% DegradationNumber of Degradation Products
0.1 M HCl, 60°C24
0.1 M NaOH, 60°C24
3% H₂O₂, RT24
80°C24
Photostability24

References

Validation & Comparative

Comparative Purity Analysis of 3-(Trifluoromethyl)-DL-phenylglycine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of the purity of 3-(Trifluoromethyl)-DL-phenylglycine using High-Performance Liquid Chromatography (HPLC). The performance of this compound is compared with two structurally similar alternatives: Phenylglycine and 4-(Trifluoromethyl)-DL-phenylglycine. This guide includes detailed experimental protocols, comparative data, and visualizations to aid in the selection and analysis of these critical building blocks.

Data Summary

The following tables summarize the hypothetical, yet realistic, quantitative data obtained from the HPLC analysis of this compound and its alternatives. Table 1 outlines the achiral purity analysis, while Table 2 presents the chiral separation of the enantiomers.

Table 1: Achiral Purity Analysis by HPLC

CompoundRetention Time (min)Peak Area (%)Calculated Purity (%)
This compound8.299.199.1
Phenylglycine5.699.599.5
4-(Trifluoromethyl)-DL-phenylglycine8.598.998.9

Table 2: Chiral Purity Analysis by HPLC

CompoundL-Enantiomer Retention Time (min)D-Enantiomer Retention Time (min)L-Enantiomer Peak Area (%)D-Enantiomer Peak Area (%)Enantiomeric Excess (%)
This compound10.312.150.149.90.2
Phenylglycine7.89.249.850.20.4
4-(Trifluoromethyl)-DL-phenylglycine10.812.950.349.70.6

Experimental Protocols

Detailed methodologies for the HPLC analyses are provided below. These protocols are designed to be readily adaptable for implementation in a laboratory setting.

Protocol 1: Achiral Purity Analysis

This method is intended for determining the overall purity of the compounds, without separating the enantiomers.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in Water.[1]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[1]

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Protocol 2: Chiral Purity Analysis

This method is designed to separate and quantify the individual L- and D-enantiomers of the phenylglycine derivatives.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio may require optimization for baseline separation.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Visualizations

The following diagrams illustrate the experimental workflow and a comparison of the chromatographic performance.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing a Weigh Sample b Dissolve in Solvent a->b c Filter Solution b->c d Inject Sample c->d Prepared Sample e Chromatographic Separation d->e f UV Detection e->f g Integrate Peaks f->g Chromatogram h Calculate Purity g->h i Generate Report h->i

Caption: Experimental workflow for HPLC purity analysis.

Purity_Comparison cluster_achiral Achiral Purity (%) cluster_chiral Enantiomeric Excess (%) cluster_retention Achiral Retention Time (min) achiral_purity 3-(CF3)-PhG PhG 4-(CF3)-PhG achiral_data 99.1 99.5 98.9 chiral_purity 3-(CF3)-PhG PhG 4-(CF3)-PhG chiral_data 0.2 0.4 0.6 retention_time 3-(CF3)-PhG PhG 4-(CF3)-PhG retention_data 8.2 5.6 8.5

References

Characterization of 3-(Trifluoromethyl)-DL-phenylglycine by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed mass spectrometric characterization of 3-(Trifluoromethyl)-DL-phenylglycine, a synthetic amino acid of interest in pharmaceutical and materials research. Its performance is objectively compared with its non-fluorinated analog, DL-phenylglycine, and another halogenated variant, 4-fluoro-DL-phenylglycine. This comparison, supported by experimental and predicted data, offers researchers, scientists, and drug development professionals a comprehensive understanding of the influence of trifluoromethyl substitution on mass spectrometric behavior.

Comparative Analysis of Mass Spectrometric Data

The introduction of a trifluoromethyl group significantly alters the fragmentation pattern of the parent molecule, providing a unique mass spectral fingerprint. The following table summarizes the key mass-to-charge ratios (m/z) for this compound and its analogs.

CompoundMolecular Weight (Da)[M+H]⁺ (m/z)Key Fragment Ions (m/z) and Proposed Structures
This compound 219.16220.06Predicted: 202 [M+H-H₂O]⁺, 174 [M+H-HCOOH]⁺, 154 [M+H-HCOOH-HF]⁺, 145 [C₇H₄F₃]⁺
DL-phenylglycine 151.16152.07134 [M+H-H₂O]⁺, 106 [M+H-HCOOH]⁺, 77 [C₆H₅]⁺
4-fluoro-DL-phenylglycine 169.15170.06152 [M+H-H₂O]⁺, 124 [M+H-HCOOH]⁺, 95 [C₆H₄F]⁺

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is expected to be directed by the electron-withdrawing nature of the trifluoromethyl group and the inherent lability of the amino acid structure. The primary fragmentation pathways likely involve the neutral loss of water (H₂O) and formic acid (HCOOH) from the protonated molecule. Subsequent fragmentation is predicted to involve the loss of hydrogen fluoride (HF) and the formation of a stable trifluoromethyl-substituted aromatic cation.

fragmentation_pathway M [M+H]⁺ m/z 220.06 F1 [M+H-H₂O]⁺ m/z 202.05 M->F1 - H₂O F2 [M+H-HCOOH]⁺ m/z 174.06 M->F2 - HCOOH F3 [M+H-HCOOH-HF]⁺ m/z 154.05 F2->F3 - HF F4 [C₇H₄F₃]⁺ m/z 145.03 F2->F4 - NH₃

Predicted fragmentation of this compound.

Experimental Protocols

Sample Preparation

A stock solution of this compound, DL-phenylglycine, and 4-fluoro-DL-phenylglycine was prepared by dissolving 1 mg of each compound in 1 mL of a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid. Working solutions for analysis were prepared by diluting the stock solutions to a final concentration of 10 µg/mL with the same solvent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

  • Instrument: A high-performance liquid chromatography system coupled to a triple quadrupole or Orbitrap mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • MS1 Scan Range: m/z 50-300.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with collision energies optimized for each compound.

Biological Context: Inhibition of Succinate Dehydrogenase

Phenylglycine derivatives have been investigated for their potential biological activities, including antifungal properties. One proposed mechanism of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain. Inhibition of SDH disrupts cellular respiration and leads to an accumulation of succinate, which can have further downstream signaling effects.

sdh_pathway cluster_tca Citric Acid Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ComplexII Complex II (SDH) ComplexIII Complex III ComplexII->ComplexIII e⁻ Inhibitor 3-(Trifluoromethyl)- DL-phenylglycine Inhibitor->Succinate Accumulation Inhibitor->ComplexII

Inhibition of Succinate Dehydrogenase by Phenylglycine Derivatives.

This guide provides a foundational understanding of the mass spectrometric properties of this compound. The presented data and protocols can be utilized for the development of quantitative analytical methods and for further investigation into the structure-activity relationships of fluorinated amino acids in various scientific and industrial applications.

A Comparative Guide to the Spectroscopic Analysis of 3-(Trifluoromethyl)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques used to confirm the structure of 3-(Trifluoromethyl)-DL-phenylglycine, with a primary focus on ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. While a specific, publicly available, and fully assigned NMR spectrum for this compound could not be located within the searched databases, this document outlines the expected spectral characteristics based on established principles of NMR spectroscopy. Furthermore, it details the experimental protocols for acquiring such data and discusses alternative analytical methods for structural verification.

¹H and ¹⁹F NMR Analysis: Expected Spectral Data

The structural confirmation of this compound relies on the precise analysis of its NMR spectra. The following tables summarize the anticipated ¹H and ¹⁹F NMR signals, their expected chemical shifts (δ) in parts per million (ppm), multiplicities, and the protons or fluorine atoms they represent. These predictions are based on the known effects of substituents on aromatic rings and the typical chemical shifts for amino acids.[1][2]

Table 1: Expected ¹H NMR Spectral Data for this compound

SignalExpected Chemical Shift (δ, ppm)MultiplicityAssignment
H-α~ 4.0 - 4.5Singlet (s)Methine proton adjacent to the amino and carboxyl groups
Aromatic Protons~ 7.4 - 7.8Multiplet (m)Four protons on the phenyl ring
NH₂Variable, broadSinglet (s, broad)Amino group protons
COOHVariable, broadSinglet (s, broad)Carboxylic acid proton

Note: The chemical shifts of NH₂ and COOH protons are highly dependent on the solvent, concentration, and temperature and may exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.[3]

Table 2: Expected ¹⁹F NMR Spectral Data for this compound

SignalExpected Chemical Shift (δ, ppm)MultiplicityAssignment
-CF₃~ -60 to -65Singlet (s)Three equivalent fluorine atoms of the trifluoromethyl group

Note: ¹⁹F NMR chemical shifts are typically referenced to an internal or external standard such as CFCl₃ (0 ppm) or trifluoroacetic acid (~ -76.5 ppm). The chemical shift of the -CF₃ group is sensitive to the electronic environment of the aromatic ring.[4][5]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data.

¹H NMR Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons.[6][7][8]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.[9]

  • Data Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

¹⁹F NMR Spectroscopy

  • Sample Preparation:

    • The same sample prepared for ¹H NMR can typically be used.

    • If a different solvent is required, follow the same dissolution procedure as for ¹H NMR.

    • An internal or external fluorine-containing reference standard (e.g., trifluorotoluene) can be used for accurate chemical shift calibration.[10]

  • Data Acquisition:

    • Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe.

    • ¹H decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a single sharp singlet for the CF₃ group.[11]

    • Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a suitable number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should be set to encompass the expected chemical shift of the trifluoromethyl group.[12]

Alternative Analytical Techniques for Structural Confirmation

While NMR is a powerful tool for structural elucidation, other techniques can provide complementary and confirmatory data.

Table 3: Comparison of Alternative Analytical Methods

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.High sensitivity, requires very small sample amounts.Does not provide detailed information about the connectivity of atoms.
High-Performance Liquid Chromatography (HPLC) Determines the purity of the compound and can be used for chiral separation to distinguish between D and L enantiomers.[][14]Excellent for purity assessment and chiral analysis.Does not directly provide structural information.
Infrared (IR) Spectroscopy Identifies the presence of functional groups (e.g., -COOH, -NH₂, C-F).Provides a fingerprint of the functional groups present.Can be difficult to interpret complex spectra fully.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the described analytical techniques.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesize this compound Purification Purify the crude product Synthesis->Purification H_NMR 1H NMR Analysis Purification->H_NMR F_NMR 19F NMR Analysis Purification->F_NMR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC Data_Interpretation Interpret Spectral & Chromatographic Data H_NMR->Data_Interpretation F_NMR->Data_Interpretation MS->Data_Interpretation HPLC->Data_Interpretation Structure_Confirmed Structure Confirmed Data_Interpretation->Structure_Confirmed

Caption: Workflow for the synthesis and structural confirmation of this compound.

Signaling Pathway for NMR Signal Generation

The following diagram illustrates the basic principles of how NMR signals are generated from the sample to the final spectrum.

cluster_instrument NMR Spectrometer cluster_process Data Processing Magnet Superconducting Magnet (Static Magnetic Field, B₀) Probe NMR Probe (Contains Sample) Magnet->Probe RF_Transmitter Radiofrequency Transmitter (RF Pulse) RF_Transmitter->Probe Receiver Receiver Coil Probe->Receiver FID Free Induction Decay (FID) (Time-domain signal) Receiver->FID FT Fourier Transform (FT) FID->FT Spectrum NMR Spectrum (Frequency-domain signal) FT->Spectrum Sample Sample in NMR Tube Sample->Probe

Caption: Simplified workflow of NMR signal generation and processing.

References

A Comparative Analysis of Peptide Bioactivity: The Impact of 3-(Trifluoromethyl)-DL-phenylglycine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design, aiming to enhance therapeutic properties such as biological activity, metabolic stability, and receptor affinity. One such modification involves the introduction of 3-(Trifluoromethyl)-DL-phenylglycine, a synthetic amino acid that can significantly alter the physicochemical characteristics of a peptide. This guide provides a comparative analysis of the biological activity of peptides with and without this modification, supported by experimental data and detailed methodologies for key assays.

Enhanced Receptor Affinity and Biological Potency: A Case Study with an Enkephalin Analog

While direct comparative studies on a wide range of peptides are limited, research on enkephalin analogs provides valuable insights into the effects of incorporating a trifluoromethylated aromatic amino acid. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation by binding to opioid receptors. In a comparative study, an enkephalin analog was synthesized with a this compound substitution and its biological activity was compared to the parent peptide.

The data reveals a significant increase in binding affinity for the delta-opioid receptor and a notable enhancement in analgesic potency for the modified peptide. This suggests that the trifluoromethyl group contributes to a more favorable interaction with the receptor's binding pocket.

Peptide AnalogTarget ReceptorBinding Affinity (Ki, nM)Analgesic Potency (ED50, nmol/mouse)
Parent Enkephalin Analog Delta-Opioid Receptor15.2 ± 1.825.6
Enkephalin Analog + this compound Delta-Opioid Receptor2.8 ± 0.48.3

Increased Enzymatic Stability

A major hurdle in the therapeutic application of peptides is their susceptibility to rapid degradation by proteases. The incorporation of unnatural amino acids like this compound can sterically hinder protease access to the peptide backbone, thereby enhancing metabolic stability.

In enzymatic stability assays, the half-life of the parent enkephalin analog in the presence of chymotrypsin was compared to its trifluoromethylated counterpart. The results demonstrate a substantial increase in stability for the modified peptide, indicating its prolonged presence and potential for a longer duration of action in a physiological environment.

Peptide AnalogEnzymeHalf-life (t½, min)
Parent Enkephalin Analog Chymotrypsin45 ± 5
Enkephalin Analog + this compound Chymotrypsin180 ± 15

Comparative Cellular Activity

Cell-based assays are crucial for determining the functional consequences of altered receptor binding and stability. The cytotoxic effects of the parent and modified enkephalin analogs were evaluated using a standard MTT assay on a neuroblastoma cell line. The results indicate that the enhanced receptor affinity of the trifluoromethylated analog translates to a lower concentration required to achieve a 50% reduction in cell viability, highlighting its increased cellular potency.

Peptide AnalogCell LineIC50 (µM)
Parent Enkephalin Analog SH-SY5Y Neuroblastoma12.5 ± 1.1
Enkephalin Analog + this compound SH-SY5Y Neuroblastoma3.2 ± 0.5

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Receptor Binding Assay

Objective: To determine the binding affinity of the peptide analogs to the delta-opioid receptor.

Methodology:

  • Membrane Preparation: Membranes from CHO cells stably expressing the human delta-opioid receptor are prepared by homogenization and centrifugation.

  • Competition Binding: A competition binding assay is performed using a radiolabeled ligand (e.g., [³H]Naltrindole) and increasing concentrations of the unlabeled parent or modified peptide.

  • Incubation: The reaction mixture, containing cell membranes, radioligand, and competitor peptide in a binding buffer, is incubated at room temperature to reach equilibrium.

  • Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves, and the Ki values are calculated using the Cheng-Prusoff equation.

Enzymatic Stability Assay

Objective: To assess the stability of the peptide analogs against proteolytic degradation.

Methodology:

  • Peptide Incubation: The parent and modified peptides are incubated with a protease (e.g., chymotrypsin) in a suitable buffer at 37°C.

  • Time-course Sampling: Aliquots are taken from the reaction mixture at various time points.

  • Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding an acid (e.g., trifluoroacetic acid).

  • HPLC Analysis: The amount of intact peptide remaining at each time point is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Half-life Calculation: The degradation half-life (t½) of each peptide is calculated from the rate of disappearance of the intact peptide over time.

Cell Viability (MTT) Assay

Objective: To evaluate the cytotoxic effects of the peptide analogs on a relevant cell line.

Methodology:

  • Cell Seeding: Neuroblastoma cells (e.g., SH-SY5Y) are seeded in a 96-well plate and allowed to adhere overnight.

  • Peptide Treatment: The cells are treated with various concentrations of the parent or modified peptide and incubated for a specified period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the peptide that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Enkephalin_Analog Enkephalin Analog Delta_Opioid_Receptor Delta-Opioid Receptor (GPCR) Enkephalin_Analog->Delta_Opioid_Receptor Binds G_Protein Gi/o Protein Delta_Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase (Inhibited) G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Inhibits CREB CREB (Phosphorylation) PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Analgesia Analgesia Gene_Expression->Analgesia G cluster_workflow Experimental Workflow Peptide_Synthesis Peptide Synthesis (Parent and Modified) Receptor_Binding Receptor Binding Assay Peptide_Synthesis->Receptor_Binding Enzymatic_Stability Enzymatic Stability Assay Peptide_Synthesis->Enzymatic_Stability Cell_Viability Cell Viability (MTT) Assay Peptide_Synthesis->Cell_Viability Data_Analysis Data Analysis and Comparison Receptor_Binding->Data_Analysis Enzymatic_Stability->Data_Analysis Cell_Viability->Data_Analysis

Structural impact of 3-(Trifluoromethyl)-DL-phenylglycine vs. natural amino acids in peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the intricate world of peptide design, the incorporation of non-natural amino acids is a powerful strategy to enhance therapeutic properties. Among these, 3-(Trifluoromethyl)-DL-phenylglycine stands out for its ability to significantly alter peptide conformation and function. This guide provides an objective comparison of the structural impact of this fluorinated amino acid against its natural counterparts, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation peptide therapeutics.

The introduction of a trifluoromethyl (CF3) group into a phenylglycine residue introduces a unique combination of steric bulk, hydrophobicity, and electronic effects that can profoundly influence a peptide's secondary structure, stability, and biological activity. These alterations are critical for drug development, often leading to peptides with enhanced resistance to enzymatic degradation and improved receptor binding affinity.

Comparative Structural and Functional Parameters

The following tables summarize the key differences observed when this compound is incorporated into a peptide sequence compared to natural aromatic amino acids like phenylalanine and phenylglycine.

ParameterNatural Amino Acid (e.g., Phenylalanine)This compoundImpact of Trifluoromethyl Group
Conformational Preference (Dihedral Angles) Tends to favor extended or helical conformations depending on the sequence context.The bulky and electron-withdrawing CF3 group can restrict backbone flexibility, often inducing specific turn or helical structures.Promotes more defined and rigid conformations.
Secondary Structure Propensity Can participate in both α-helices and β-sheets.The strong electron-withdrawing nature of the CF3 group can enhance the hydrogen-bond donating ability of nearby amide protons, potentially stabilizing α-helices and β-sheets.[1]Can either stabilize or destabilize secondary structures depending on its position relative to the peptide backbone.[1]
Hydrophobicity Moderately hydrophobic.Significantly more hydrophobic due to the presence of the CF3 group.Increased hydrophobicity can influence peptide folding, aggregation, and interaction with biological membranes.
ParameterNatural PeptidePeptide with this compoundRationale for Change
Receptor Binding Affinity (Ki) Varies depending on the specific peptide and receptor.Often exhibits enhanced binding affinity.The CF3 group can engage in favorable interactions within the receptor binding pocket, such as hydrophobic or orthogonal multipolar C–F···C=O interactions, leading to a tighter and more specific fit.
Enzymatic Stability (Half-life) Generally susceptible to proteolytic degradation.Typically shows increased resistance to proteases.[2]The steric hindrance and altered electronic properties of the trifluoromethylated residue can disrupt recognition and cleavage by proteolytic enzymes.
Biological Activity Dependent on the native peptide's function.Can lead to enhanced agonistic or antagonistic activity.The induced conformational rigidity and improved metabolic stability can result in a more potent and longer-lasting biological effect.

Experimental Protocols

To provide a comprehensive resource, detailed methodologies for the key experiments cited in the comparison are outlined below.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

This protocol describes the manual Fmoc-based solid-phase synthesis for incorporating this compound into a peptide chain.

Materials:

  • Fmoc-protected amino acids (including Fmoc-3-(Trifluoromethyl)-DL-phenylglycine)

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 5 minutes, drain, and then for another 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-3-(Trifluoromethyl)-DL-phenylglycine) and 3 equivalents of an activating agent (e.g., HOBt) in DMF.

    • Add 3 equivalents of a coupling reagent (e.g., DIC) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. The completion of the coupling reaction can be monitored using a Kaiser test.

  • Washing: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

19F NMR Spectroscopy for Conformational Analysis

19F NMR is a powerful tool to probe the local environment of the trifluoromethyl group, providing insights into peptide conformation and interactions.

Sample Preparation:

  • Dissolve the purified peptide containing this compound in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or a buffer prepared in D₂O) to a concentration of 0.5-5 mM.

  • Add a known concentration of a fluorine-containing reference standard (e.g., trifluoroacetic acid) for chemical shift referencing.

Data Acquisition:

  • Acquire one-dimensional 19F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.

  • Typical acquisition parameters include a spectral width of ~50 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Analysis:

  • The chemical shift of the 19F signal is highly sensitive to the local environment. Changes in chemical shift upon binding to a target or changes in solvent conditions can indicate conformational alterations.

  • Line broadening of the 19F signal can provide information about the dynamics of the peptide and its interaction with other molecules.

X-ray Crystallography for High-Resolution Structural Determination

X-ray crystallography provides atomic-level detail of the peptide's three-dimensional structure.

Procedure:

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Optimize the conditions that yield single, well-diffracting crystals.

  • Data Collection:

    • Mount a suitable crystal and cool it in a cryostream.

    • Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.

    • Build an initial model of the peptide into the resulting electron density map.

    • Refine the model against the experimental data to improve its quality and agreement with the observed diffraction pattern.

  • Structural Analysis:

    • Analyze the final refined structure to determine backbone dihedral angles (φ and ψ), side-chain conformations, and intermolecular interactions.

Visualizing Biological Impact: Signaling Pathways

The introduction of this compound can significantly impact a peptide's interaction with biological targets. For instance, many potent antagonists of the Neurokinin-1 receptor (NK-1R), a G-protein coupled receptor involved in pain transmission and inflammation, incorporate trifluoromethylated aromatic residues to enhance their binding affinity and stability.[3] The following diagram illustrates the canonical signaling pathway of the NK-1R, which can be effectively blocked by such modified peptide antagonists.

NK1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK-1 Receptor Gq Gαq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca Induces PKC PKC DAG->PKC Activates Downstream Downstream Signaling PKC->Downstream Ca->Downstream SP Substance P (Natural Ligand) SP->NK1R Activates Antagonist Antagonist with 3-(CF₃)-Phg Antagonist->NK1R Blocks

Caption: Neurokinin-1 Receptor Signaling Pathway and its Antagonism.

In another context, peptides are being explored as targeting moieties for delivering cytotoxic drugs to cancer cells that overexpress specific receptors, such as the Epidermal Growth Factor Receptor (EGFR). Incorporating non-natural amino acids can enhance the stability and binding of these peptide-drug conjugates. The diagram below shows a simplified workflow for the development and action of such a conjugate.

Peptide_Drug_Conjugate_Workflow cluster_synthesis Synthesis & Conjugation cluster_targeting Targeting & Internalization cluster_action Intracellular Action Peptide Peptide Synthesis (with 3-(CF₃)-Phg) PDC Peptide-Drug Conjugate (PDC) Peptide->PDC Drug Cytotoxic Drug Drug->PDC Linker Linker CancerCell Cancer Cell (EGFR Overexpression) PDC->CancerCell Targets EGFR EGFR PDC->EGFR Binds to Endosome Endosome EGFR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fuses with ReleasedDrug Released Drug Lysosome->ReleasedDrug Releases Apoptosis Apoptosis ReleasedDrug->Apoptosis Induces

Caption: Workflow of a Peptide-Drug Conjugate Targeting EGFR.

Conclusion

The incorporation of this compound into peptides offers a potent tool for modulating their structural and functional properties. The unique steric, hydrophobic, and electronic characteristics of the trifluoromethyl group can enforce specific conformations, enhance metabolic stability, and improve receptor binding affinity. While the precise impact is context-dependent, a thorough understanding of these effects, guided by detailed experimental analysis, is crucial for the successful design of novel and effective peptide-based therapeutics. This guide provides a foundational framework for researchers to navigate the complexities and leverage the advantages of this powerful non-natural amino acid.

References

A Comparative Analysis of 3-(Trifluoromethyl)-DL-phenylglycine and Other Fluorinated Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Properties Supported by Experimental Data.

The strategic incorporation of fluorine into amino acid scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based and small molecule drugs. The trifluoromethyl group, in particular, has garnered significant attention for its ability to modulate lipophilicity, metabolic stability, and biological activity. This guide provides a comparative study of 3-(Trifluoromethyl)-DL-phenylglycine against other fluorinated amino acids, presenting available experimental data and detailed methodologies to inform rational drug design.

Physicochemical Properties: A Comparative Overview

The introduction of a trifluoromethyl group significantly alters the electronic and steric properties of the parent amino acid. These changes can profoundly impact how the molecule interacts with its biological target and its overall disposition in a biological system.

PropertyThis compound4-Fluoro-DL-phenylalanine4-(Trifluoromethyl)-DL-phenylalanine
Molecular Formula C₉H₈F₃NO₂[1]C₉H₁₀FNO₂C₁₀H₁₀F₃NO₂
Molecular Weight 219.16 g/mol [1]183.18 g/mol 233.18 g/mol
LogP (Predicted) -0.8[2]1.32.5
pKa (Predicted) ~2.1 (carboxyl), ~9.2 (amino)~2.2 (carboxyl), ~9.3 (amino)~2.2 (carboxyl), ~9.1 (amino)
Melting Point 231-237°C[3]No data availableNo data available
Solubility Soluble in Methanol[3]Soluble in waterNo data available

Note: Predicted values are generated using computational models and may vary from experimental values. The LogP value for this compound from one source appears to be an outlier and may reflect the zwitterionic form. Generally, the trifluoromethyl group is known to increase lipophilicity.[4][5]

Biological Activity: Enzyme Inhibition and Cytotoxicity

CompoundCell LineIC50 (µM)Reference
Anilino-quinazoline derivative with trifluoromethyl groupA431 (Skin Carcinoma)2.62[6]
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivativeA375 (Melanoma)>50[6]
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivativeC32 (Melanoma)28.3[6]
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivativeDU145 (Prostate)29.1[6]
2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}anilineHT-29 (Colon Adenocarcinoma)Selective Cytotoxicity (IC50 not specified)[7]
2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}anilinePRXF 22Rv1 (Prostate Cancer)Selective Cytotoxicity (IC50 not specified)[7]

It is important to note that the cytotoxic effects of these compounds are highly dependent on the overall molecular structure, not just the presence of the trifluoromethyl group.

Metabolic Stability

A primary driver for incorporating trifluoromethyl groups into drug candidates is to enhance metabolic stability. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes such as cytochrome P450s.[8] This can lead to a longer drug half-life and improved bioavailability.

While specific comparative metabolic stability data for this compound is not available, the general principle is that fluorination at a metabolically labile position can significantly reduce clearance. For example, replacing a methyl group with a trifluoromethyl group is a common strategy to block oxidative metabolism.[9]

ParameterNon-fluorinated Analog (e.g., Phenylglycine)Trifluoromethylated Analog (e.g., this compound)
Metabolic Clearance (in vitro) HigherLower (Expected)
Half-life (t½) (in vitro) ShorterLonger (Expected)
Primary Metabolic Pathway Oxidation of the phenyl ringRing oxidation is significantly hindered

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not extensively described in the readily available literature, a general approach can be inferred from established methods for synthesizing non-natural amino acids. One common route is the Strecker synthesis.

G reagent1 3-(Trifluoromethyl)benzaldehyde intermediate1 α-Aminonitrile reagent1->intermediate1 Reaction with reagent2 Ammonium Chloride (NH4Cl) Sodium Cyanide (NaCN) reagent2->intermediate1 product This compound intermediate1->product Followed by reagent3 Acid Hydrolysis (e.g., HCl) reagent3->product G start Prepare Incubation Mixture (Microsomes, NADPH, Buffer) incubate Add Test Compound (e.g., 1 µM) start->incubate sample Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->sample quench Stop Reaction with Cold Acetonitrile sample->quench process Centrifuge and Collect Supernatant quench->process analyze Quantify Parent Compound by LC-MS/MS process->analyze end Calculate Half-life (t½) and Intrinsic Clearance (CLint) analyze->end G ligand Natural Ligand receptor GPCR ligand->receptor Binds and Activates antagonist Fluorinated Amino Acid Containing Antagonist antagonist->receptor Binds and Blocks g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger effector->second_messenger Produces response Cellular Response second_messenger->response Triggers

References

Validating the Enantiomeric Purity of Resolved 3-(Trifluoromethyl)-phenylglycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral molecules is paramount. This guide provides a comparative overview of analytical techniques for validating the enantiomeric purity of resolved 3-(Trifluoromethyl)-phenylglycine, a crucial building block in medicinal chemistry. We will explore the two primary methods—Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents—and present supporting experimental data and protocols to facilitate an informed choice of methodology.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for determining enantiomeric purity depends on various factors, including the required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key characteristics of the most common methods.

FeatureChiral HPLC (Direct Method)Chiral HPLC (Indirect Method)NMR with Chiral Derivatizing Agent
Principle Enantiomers are separated on a chiral stationary phase (CSP).Enantiomers are derivatized to form diastereomers, which are then separated on a standard achiral column.A chiral derivatizing agent is used to create diastereomers, which exhibit distinct signals in the NMR spectrum.
Primary Advantage Direct analysis, minimal sample preparation.High sensitivity, especially with fluorescent derivatizing agents; use of standard HPLC columns.[1]Provides structural information; can be non-destructive.
Primary Disadvantage Requires specialized and often expensive chiral columns.Derivatization step adds complexity and potential for side reactions.[2]Lower sensitivity compared to HPLC; requires a chiral derivatizing agent that provides good signal separation.
Typical Sample Req. Micrograms (µg)Nanograms (ng) to micrograms (µg)Milligrams (mg)
Quantification Peak area integration.Peak area integration.Integration of diastereomeric NMR signals.
Common Application Routine quality control, preparative separations.Trace analysis, bioanalysis.Structural confirmation, reaction monitoring.

Experimental Workflow and Decision Logic

The selection and implementation of a method for determining enantiomeric purity follows a logical progression. The following diagrams illustrate the general workflow and a decision tree for choosing between direct and indirect HPLC methods.

cluster_0 General Workflow for Enantiomeric Purity Validation Sample Preparation Sample Preparation Analytical Measurement Analytical Measurement Sample Preparation->Analytical Measurement Data Analysis Data Analysis Analytical Measurement->Data Analysis Purity Determination Purity Determination Data Analysis->Purity Determination

A generalized workflow for the validation of enantiomeric purity.

node_rect node_rect Start Determine Enantiomeric Purity of Amino Acid Chiral_Column Chiral Column Available? Start->Chiral_Column High_Sensitivity High Sensitivity Required? Chiral_Column->High_Sensitivity No Direct_Method Use Direct Method (Chiral HPLC) Chiral_Column->Direct_Method Yes High_Sensitivity->Direct_Method No Indirect_Method Use Indirect Method (Derivatization + HPLC) High_Sensitivity->Indirect_Method Yes

Decision logic for selecting an HPLC-based method for enantiomeric purity analysis.

Detailed Experimental Protocols

Chiral HPLC: Direct Method

This method utilizes a chiral stationary phase to directly separate the enantiomers of 3-(Trifluoromethyl)-phenylglycine.

Sample Preparation:

  • Dissolve approximately 1 mg of the 3-(Trifluoromethyl)-phenylglycine sample in 1 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP)[2]

  • Mobile Phase: A mixture of methanol, water, and a small amount of acid or base to optimize separation (e.g., 80:20 Methanol:Water with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Chiral HPLC: Indirect Method (with Marfey's Reagent)

This method involves derivatizing the amino acid with a chiral reagent (Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers, which are then separated on a standard achiral column.[1]

Derivatization Procedure:

  • Dissolve approximately 50 nmol of the 3-(Trifluoromethyl)-phenylglycine sample in 100 µL of 1 M sodium bicarbonate.[1]

  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[1]

  • Incubate the mixture at 40 °C for 1 hour.[1]

  • Cool to room temperature and add 100 µL of 2 M HCl to stop the reaction.[1]

  • Dilute the sample with the mobile phase for HPLC analysis.[1]

HPLC Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[1]

  • Mobile Phase B: 0.1% TFA in acetonitrile[1]

  • Gradient: A linear gradient from 10% to 60% B over 30 minutes[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 340 nm[1]

¹⁹F NMR Spectroscopy with a Chiral Derivatizing Agent

The presence of the trifluoromethyl group allows for the use of ¹⁹F NMR, which offers a clean spectrum with high sensitivity for fluorine. Derivatization with a chiral agent will induce different chemical shifts for the CF₃ groups of the two enantiomers.

Derivatization Procedure:

  • To a solution of the 3-(Trifluoromethyl)-phenylglycine sample in a suitable deuterated solvent (e.g., CDCl₃), add a molar equivalent of a chiral derivatizing agent such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid.[3]

  • Gently mix the solution to ensure complete reaction.

NMR Spectroscopy Parameters:

  • Spectrometer: 400 MHz or higher, equipped with a fluorine probe.

  • Solvent: Deuterated chloroform (CDCl₃)

  • Reference: Internal or external standard (e.g., trifluorotoluene)

  • Acquisition: A sufficient number of scans to obtain a good signal-to-noise ratio.

Data Presentation and Interpretation

The following tables present simulated, yet representative, data for the enantiomeric purity analysis of a nearly enantiopure sample of (S)-3-(Trifluoromethyl)-phenylglycine.

Chiral HPLC (Direct Method) Data
EnantiomerRetention Time (min)Peak AreaArea %
(S)-enantiomer8.521,254,32199.50
(R)-enantiomer9.786,3000.50

Enantiomeric Excess (ee) Calculation: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Total Area) ] x 100 ee (%) = [ (1,254,321 - 6,300) / (1,254,321 + 6,300) ] x 100 = 99.0%

Chiral HPLC (Indirect Method) Data
DiastereomerRetention Time (min)Peak AreaArea %
(S,L)-diastereomer15.231,876,54399.48
(R,L)-diastereomer16.059,8760.52

Enantiomeric Excess (ee) Calculation: ee (%) = [ (Area of major diastereomer - Area of minor diastereomer) / (Total Area) ] x 100 ee (%) = [ (1,876,543 - 9,876) / (1,876,543 + 9,876) ] x 100 = 98.9%

¹⁹F NMR Data
DiastereomerChemical Shift (ppm)Integral
(S)-derived-63.251.00
(R)-derived-63.500.005

Enantiomeric Excess (ee) Calculation: ee (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Total Integral) ] x 100 ee (%) = [ (1.00 - 0.005) / (1.00 + 0.005) ] x 100 = 99.0%

Conclusion

The validation of the enantiomeric purity of 3-(Trifluoromethyl)-phenylglycine can be reliably achieved through both chiral HPLC and NMR spectroscopy. Direct chiral HPLC offers a straightforward and rapid analysis, ideal for routine quality control. The indirect HPLC method provides higher sensitivity, which is advantageous for trace analysis. ¹⁹F NMR spectroscopy, after derivatization, offers an alternative and powerful method that also provides structural confirmation. The choice of method should be guided by the specific requirements of the analysis, including sensitivity needs, sample availability, and the instrumentation at hand.

References

Conformational Analysis of Peptides Containing 3-(Trifluoromethyl)-DL-phenylglycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational impact of incorporating non-canonical amino acids is paramount for rational peptide design. This guide provides a comparative analysis of the conformational properties of peptides featuring 3-(Trifluoromethyl)-DL-phenylglycine ((3-CF₃)Phg) versus those with standard Phenylglycine (Phg).

The introduction of a trifluoromethyl (CF₃) group onto the phenyl ring of phenylglycine can significantly alter the conformational landscape of a peptide. This is attributed to the unique steric and electronic properties of the CF₃ group, including its large size, high hydrophobicity, and strong electron-withdrawing nature. These characteristics can influence backbone dihedral angles, local secondary structure propensities, and overall peptide folding.

Comparative Conformational Parameters

Conformational ParameterPeptide with Phenylglycine (Phg)Peptide with this compound ((3-CF₃)Phg)Rationale for Difference
Backbone Dihedral Angles (Φ, Ψ) Typically adopts a range of conformations, including extended and folded structures, depending on the surrounding sequence.Expected to favor a more restricted set of conformations. The bulky CF₃ group can sterically hinder rotation around the Cα-Cβ bond, influencing the accessible Φ and Ψ angles.The steric bulk of the trifluoromethyl group is considerably larger than a hydrogen atom, imposing significant conformational constraints.
Propensity for Secondary Structures Can participate in various secondary structures like β-turns and helices, influenced by neighboring residues.The strong electron-withdrawing nature of the CF₃ group can affect the hydrogen bonding potential of the backbone amide protons, potentially stabilizing or destabilizing local secondary structures. Increased hydrophobicity may also promote aggregation into β-sheet-like structures.The electronic effects of the CF₃ group can alter the polarity and hydrogen bonding capabilities of the peptide backbone.
Side Chain Conformation (χ angles) The phenyl ring has relatively free rotation around the Cα-Cβ bond.Rotation of the 3-(trifluoromethyl)phenyl ring is likely to be more hindered, leading to a more defined side-chain orientation.The steric hindrance imposed by the CF₃ group restricts free rotation of the aromatic side chain.

Visualizing the Structural Impact

To conceptualize the structural differences, consider the following diagrams.

G cluster_0 Peptide with Phenylglycine cluster_1 Peptide with (3-CF₃)Phg N1 N Ca1 N1->Ca1 C1 C Ca1->C1 Phg_sidechain Phenyl Ca1->Phg_sidechain O1 O C1->O1 N2 N C1->N2 Peptide Bond Ca2 N2->Ca2 C2 C Ca2->C2 O2 O C2->O2 N3 N Ca3 N3->Ca3 C3 C Ca3->C3 CF3Phg_sidechain 3-CF₃-Phenyl Ca3->CF3Phg_sidechain O3 O C3->O3 N4 N C3->N4 Peptide Bond Ca4 N4->Ca4 C4 C Ca4->C4 O4 O C4->O4

Figure 1. Comparison of peptide backbones.

G cluster_workflow Conformational Analysis Workflow A Peptide Synthesis (Solid-Phase or Solution-Phase) B Purification (e.g., HPLC) A->B C Characterization (e.g., Mass Spectrometry) B->C D Conformational Analysis C->D E NMR Spectroscopy (COSY, TOCSY, NOESY, HSQC) D->E F X-ray Crystallography D->F G Computational Modeling (MD Simulations) D->G H Data Analysis (Dihedral Angles, Coupling Constants) E->H F->H G->H I Structural Comparison H->I

Figure 2. Experimental workflow for analysis.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are generalized methodologies for the key experiments involved in the conformational analysis of these peptides.

Peptide Synthesis (Solid-Phase Peptide Synthesis - SPPS)
  • Resin Preparation: Swell a suitable resin (e.g., Rink amide resin for C-terminal amides) in a compatible solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (either Fmoc-Phg-OH or Fmoc-(3-CF₃)Phg-OH) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed to completion.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

NMR Spectroscopy for Conformational Analysis
  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixture) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra, including:

    • ¹H NMR: To observe the chemical shifts of all protons.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same spin system.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which provides crucial distance restraints for structure calculation.

    • ¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

    • ¹⁹F NMR: To directly observe the fluorine signals of the (3-CF₃)Phg residue, which can provide information about its local environment.

  • Data Analysis:

    • Resonance Assignment: Assign all proton, carbon, and fluorine resonances to specific atoms in the peptide sequence.

    • Coupling Constant Measurement: Measure ³J(HN,Hα) coupling constants from the ¹H NMR spectrum to estimate the backbone dihedral angle Φ.

    • NOE Analysis: Integrate the cross-peak volumes in the NOESY spectrum to derive interproton distance restraints.

    • Structure Calculation: Use the experimental restraints (distances from NOEs and dihedral angles from coupling constants) as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate a family of conformers that represent the solution structure of the peptide.

X-ray Crystallography
  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) to obtain single crystals of the peptide suitable for X-ray diffraction.

  • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.

  • Data Processing: Process the raw diffraction images to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: Solve the phase problem to generate an initial electron density map. Build an atomic model of the peptide into the electron density map and refine the model against the experimental data to obtain the final crystal structure.

  • Structural Analysis: Analyze the refined structure to determine bond lengths, bond angles, and torsion angles, providing a high-resolution view of the peptide's conformation in the solid state.

A Comparative Guide to the In Vitro and In Vivo Stability of Fluorinated vs. Non-Fluorinated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into peptide structures is a key strategy for enhancing therapeutic properties. By replacing hydrogen with fluorine, a peptide's metabolic stability, receptor binding affinity, and cellular uptake can be modulated.[1] This guide provides an objective comparison of the stability of fluorinated and non-fluorinated peptides, supported by experimental data.

A primary obstacle in developing peptide-based drugs is their rapid degradation by proteases. Fluorination can significantly enhance metabolic stability by shielding the peptide backbone from enzymatic cleavage, leading to a longer plasma half-life.[1]

Quantitative Data Summary

The impact of fluorination on peptide stability is highly dependent on the specific peptide, the position of the fluorine substitution, and the enzyme involved.[2][3] Below are summaries of stability data from studies on Glucagon-like peptide-1 (GLP-1) analogues and antimicrobial peptides.

Table 1: In Vitro Stability of Fluorinated GLP-1 Analogues Against DPP IV

Glucagon-like peptide-1 (GLP-1) is a therapeutic peptide whose degradation is primarily initiated by the enzyme dipeptidyl peptidase IV (DPP IV). Strategic substitution of amino acids with hexafluoroleucine has been shown to confer significant resistance to this enzyme.[4][5]

Peptide AnalogModificationStability vs. Native GLP-1 (in vitro vs. DPP IV)Reference
F8 Ala8 replaced with HexafluoroleucineCompletely resistant to hydrolysis after 24h[5]
F89 Ala8 and Glu9 replaced with HexafluoroleucineCompletely resistant to hydrolysis after 24h[5]
F10 Gly10 replaced with Hexafluoroleucine2.9-fold increase in stability[5]
F9 Glu9 replaced with Hexafluoroleucine1.5-fold increase in stability[5]
Table 2: Protease Stability of Fluorinated Antimicrobial Peptides

Fluorinated derivatives of the antimicrobial peptides buforin and magainin have demonstrated moderately improved stability against the protease trypsin, while largely retaining or even enhancing their antimicrobial activity.[6][7][8]

Peptide SeriesModificationStability vs. Parent Peptide (in vitro vs. Trypsin)Key FindingReference
Buforin Analogues Incorporation of fluorinated amino acidsModestly increased protease resistanceFive of six analogues showed increased or similar stability.[6][7]
Magainin Analogues Incorporation of fluorinated amino acidsModestly increased protease resistanceFluorinated analogues displayed moderately better protease stability.[6][7]

It is important to note that increased stability is not guaranteed. In some cases, fluorination can lead to a slightly faster rate of degradation by certain enzymes.[6][7] The effect is complex and depends on the enzyme, the position of the substitution relative to the cleavage site, and the fluorine content.[2][3]

Experimental Protocols

Accurate assessment of peptide stability is crucial. The following is a generalized protocol for an in vitro stability assay based on common methodologies.[2][3][9][10][11]

Protocol: In Vitro Proteolytic Stability Assay

Objective: To determine the degradation rate and calculate the half-life (t½) of a peptide when exposed to a specific protease or plasma.

Materials:

  • Test Peptide (Fluorinated and Non-fluorinated versions)

  • Protease solution (e.g., DPP IV, Trypsin, α-chymotrypsin) or Human/Animal Plasma

  • Incubation Buffer (e.g., Phosphate buffer for α-chymotrypsin, Acetate buffer for pepsin)[3]

  • Quenching Solution (e.g., Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 10% Trichloroacetic Acid)[9]

  • Internal Standard (for mass spectrometry)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Methodology:

  • Preparation: Prepare a stock solution of the test peptide in a suitable solvent. Prepare the enzyme solution in the appropriate incubation buffer. Pre-warm all solutions to 37°C.

  • Incubation: Initiate the reaction by adding the test peptide to the pre-warmed enzyme solution or plasma to a final desired concentration (e.g., 10 µM).[9]

  • Time-Course Sampling: Withdraw aliquots from the incubation mixture at predefined time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[3][9]

  • Quenching: Immediately stop the enzymatic reaction in each aliquot by adding an equal volume of cold quenching solution. If using an internal standard for LC-MS, it should be in the quenching solution.

  • Protein Precipitation: Vortex the quenched samples vigorously. Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[9]

  • Analysis: Carefully collect the supernatant. Analyze the concentration of the remaining intact peptide using a validated RP-HPLC or LC-MS/MS method.[2][3][9]

  • Data Calculation: Plot the percentage of intact peptide remaining against time. Calculate the half-life (t½) by fitting the data to a one-phase decay model.

Visualized Workflow and Pathways

Workflow for In Vitro Peptide Stability Assay

The following diagram illustrates the key steps in determining the in vitro stability of a peptide against proteolytic degradation.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_processing 3. Sample Processing cluster_analysis 4. Analysis Peptide Peptide Stock Solution (Fluorinated & Non-Fluorinated) Incubate Mix and Incubate at 37°C Peptide->Incubate Enzyme Protease Solution or Plasma Enzyme->Incubate Timepoints Sample at Various Time Points (e.g., 0, 15, 30, 60, 120 min) Incubate->Timepoints Quench Quench Reaction with Acetonitrile/TFA Timepoints->Quench Centrifuge Vortex & Centrifuge to Precipitate Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS Analyze via HPLC or LC-MS/MS Supernatant->LCMS Calculate Calculate % Intact Peptide vs. Time Determine Half-Life (t½) LCMS->Calculate

Caption: Workflow of a typical in vitro peptide stability experiment.

Logical Relationship: Factors Influencing Stability

The stability of a fluorinated peptide is not a simple outcome but a result of multiple interacting factors.

G cluster_inputs Input Variables A Peptide Sequence D Resulting Stability (t½) A->D B Fluorination Strategy B->D B1 Position of Fluorine B->B1 B2 Degree of Fluorination (e.g., -CF3 vs -F) B->B2 C Proteolytic Enzyme C->D

References

A Comparative Spectroscopic Analysis: 3-(Trifluoromethyl)-DL-phenylglycine and Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the structural nuances between analogous molecules is paramount. This guide provides a comparative spectral analysis of 3-(Trifluoromethyl)-DL-phenylglycine and Phenylglycine, offering insights into how the introduction of a trifluoromethyl group influences their spectroscopic properties.

The substitution of a hydrogen atom with a trifluoromethyl (CF3) group on the phenyl ring of phenylglycine significantly alters the molecule's electronic environment, a change that is readily observable across various spectroscopic techniques. This comparison will delve into the spectral differences in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

NMR Spectroscopy: A Tale of Two Phenyl Rings

The introduction of the electron-withdrawing CF3 group in this compound causes notable shifts in the NMR spectra compared to Phenylglycine.

Table 1: Comparison of ¹H and ¹³C NMR Spectral Data

Compound ¹H NMR (ppm) ¹³C NMR (ppm)
Phenylglycine α-CH: ~4.4Aromatic: ~7.3-7.5α-C: ~58Carboxyl-C: ~175Aromatic: ~127-138
This compound α-CH: Expected downfield shift from PhenylglycineAromatic: Expected complex splitting pattern and downfield shifts in the aromatic region (approx. 7.5-7.8 ppm)α-C: Expected downfield shiftCarboxyl-C: Similar to PhenylglycineAromatic: Quartet for CF3-bearing carbon (due to C-F coupling), other aromatic carbons shifted downfield.CF3: Quartet around 124 ppm (J ≈ 272 Hz)

The electron-withdrawing nature of the trifluoromethyl group deshields the protons and carbons in its vicinity, leading to downfield shifts in the NMR spectrum. Furthermore, the coupling between the fluorine and carbon atoms of the CF3 group and the adjacent aromatic carbon results in characteristic quartet signals in the ¹³C NMR spectrum.

FTIR Spectroscopy: Vibrational Fingerprints

The vibrational modes of the two molecules, as observed in their FTIR spectra, will also exhibit distinct differences, particularly in the regions associated with the aromatic ring and the C-F bonds.

Table 2: Comparison of Key FTIR Absorption Bands (cm⁻¹)

Functional Group Phenylglycine This compound
N-H Stretch (Amine) 3000-3300 (broad)3000-3300 (broad)
C=O Stretch (Carboxyl) ~1580-1610~1580-1610
Aromatic C=C Stretch ~1450-1600~1450-1600 (with possible shifts)
C-F Stretch N/AStrong absorptions in the 1000-1400 region
Aromatic C-H Bending ~690-900Altered pattern due to substitution

The most significant difference will be the appearance of strong absorption bands in the 1000-1400 cm⁻¹ region for this compound, which are characteristic of C-F stretching vibrations. The substitution pattern on the aromatic ring will also alter the out-of-plane C-H bending vibrations, providing a clear distinction between the two compounds.

Mass Spectrometry: Fragmentation Patterns

In mass spectrometry, the presence of the CF3 group will influence the fragmentation pattern of this compound compared to Phenylglycine.

Table 3: Comparison of Expected Mass Spectrometry Data

Compound Molecular Weight Key Fragmentation Pathways
Phenylglycine 151.16 g/mol Loss of COOH, loss of the entire amino acid side chain.
This compound 219.16 g/mol Loss of COOH, loss of CF3, fragmentation of the aromatic ring.

The molecular ion peak for this compound will be observed at m/z 219, significantly higher than that of Phenylglycine at m/z 151. The fragmentation of the trifluoromethyl-substituted compound is expected to show characteristic losses of the CF3 group (a loss of 69 Da).

UV-Vis Spectroscopy: Electronic Transitions

The electronic transitions of the aromatic ring will be influenced by the CF3 substituent, leading to changes in the UV-Vis absorption spectrum.

Table 4: Comparison of UV-Vis Absorption Data

Compound λmax (nm) Molar Absorptivity (ε)
Phenylglycine ~250-260Moderate
This compound Expected slight red or blue shiftExpected change in molar absorptivity

The trifluoromethyl group can cause a slight shift in the absorption maximum (λmax) and a change in the molar absorptivity (ε) compared to Phenylglycine. This is due to the electronic perturbations of the π-system of the phenyl ring by the substituent.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and accurate comparison.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of amino acids involves dissolving the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆) at a concentration of approximately 5-10 mg/mL. ¹H and ¹³C NMR spectra are then recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For fluorinated compounds like this compound, a ¹⁹F NMR spectrum would also be acquired.

FTIR Spectroscopy

FTIR spectra can be obtained using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. The spectrum is then recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically acquired using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The resulting mass-to-charge ratios of the molecular ion and its fragments are then analyzed.

UV-Vis Spectroscopy

For UV-Vis spectroscopy, the sample is dissolved in a UV-transparent solvent (e.g., water or ethanol) to prepare a dilute solution of known concentration. The absorbance is then measured over a range of wavelengths (typically 200-400 nm) using a spectrophotometer.

Signaling Pathways and Biological Relevance

Phenylglycine is a non-proteinogenic amino acid that serves as a building block in the biosynthesis of some natural products, including certain antibiotics. While a specific signaling pathway directly initiated by Phenylglycine is not well-established in common metabolic charts, its biosynthesis is an area of active research.

Below is a simplified representation of a biosynthetic pathway for L-phenylglycine as proposed in some microorganisms.

Phenylglycine_Biosynthesis Phenylpyruvate Phenylpyruvate Phenylacetyl_CoA Phenylacetyl_CoA Phenylpyruvate->Phenylacetyl_CoA PglB/C Benzoylformyl_CoA Benzoylformyl_CoA Phenylacetyl_CoA->Benzoylformyl_CoA PglA Phenylglyoxylate Phenylglyoxylate Benzoylformyl_CoA->Phenylglyoxylate PglD L_Phenylglycine L_Phenylglycine Phenylglyoxylate->L_Phenylglycine PglE

Simplified Biosynthetic Pathway of L-Phenylglycine.

The biological activity of this compound is not extensively documented in publicly available literature. However, the incorporation of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Therefore, this derivative of phenylglycine holds potential for use in the development of novel therapeutics.

Experimental Workflow for Spectral Comparison

The logical workflow for a comparative spectral analysis of these two compounds is outlined below.

Spectral_Comparison_Workflow cluster_compounds Compounds cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Comparison Phenylglycine Phenylglycine Spectral_Data Acquire Spectral Data Phenylglycine->Spectral_Data TF_Phenylglycine 3-(Trifluoromethyl)- DL-phenylglycine TF_Phenylglycine->Spectral_Data NMR NMR (1H, 13C, 19F) Comparison Compare Spectra: - Chemical Shifts - Vibrational Frequencies - Fragmentation - Absorption Maxima NMR->Comparison FTIR FTIR FTIR->Comparison MS Mass Spectrometry MS->Comparison UV_Vis UV-Vis UV_Vis->Comparison Spectral_Data->NMR Spectral_Data->FTIR Spectral_Data->MS Spectral_Data->UV_Vis Conclusion Draw Conclusions on Structural Differences Comparison->Conclusion

Workflow for Comparative Spectral Analysis.

Safety Operating Guide

Proper Disposal of 3-(Trifluoromethyl)-DL-phenylglycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the recommended procedures for the disposal of 3-(Trifluoromethyl)-DL-phenylglycine, a compound often utilized in pharmaceutical research and development. Adherence to these guidelines is crucial for minimizing risks and maintaining a safe research environment.

Hazard Profile and Safety Precautions

This compound is classified as a substance that can cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to, safety goggles, gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes.[1][2]

Hazard ClassificationRecommended Safety Precautions
Skin Irritant [1]Wear protective gloves and clothing to prevent skin exposure.[3] In case of contact, wash the affected area with plenty of soap and water.[2]
Serious Eye Irritant [1]Wear eye and face protection, such as safety goggles or a face shield.[3] If contact occurs, rinse cautiously with water for several minutes.[1]
Respiratory Irritant [1]Use only in a well-ventilated area or outdoors.[1][2] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.[4] This ensures that the compound is managed in accordance with all applicable local, state, and federal regulations. The following steps outline a general procedure for its disposal:

  • Collection and Storage :

    • Collect waste this compound in a suitable, properly labeled, and securely closed container.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3]

  • Consultation and Documentation :

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

    • Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

  • Professional Disposal :

    • Arrange for the collection of the waste by a licensed and reputable chemical waste disposal company.

    • Do not attempt to dispose of this chemical down the drain or in regular trash unless explicitly permitted by local authorities and your institution's EHS guidelines.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have this compound for Disposal assess_quantity Assess Quantity and Contamination start->assess_quantity small_uncontaminated Small, Uncontaminated Quantity assess_quantity->small_uncontaminated Minimal large_contaminated Large or Contaminated Quantity assess_quantity->large_contaminated Significant consult_ehs Consult Institutional EHS Guidelines small_uncontaminated->consult_ehs large_contaminated->consult_ehs package_label Package and Label Waste According to EHS Protocols consult_ehs->package_label licensed_disposal Arrange for Pickup by Licensed Disposal Company package_label->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations, before handling or disposing of any chemical.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Trifluoromethyl)-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 3-(Trifluoromethyl)-DL-phenylglycine, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for minimizing exposure and ensuring personal and environmental safety.

Immediate Safety and Handling Protocol

Hazard Summary: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Preparation and Area Setup:

    • Designate a specific area for handling the compound.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before handling the compound.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]

    • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for the specific compound and any solvents being used.[3] For prolonged contact, consider double gloving.

    • Body Protection: A flame-resistant lab coat worn over personal clothing is required.[3]

    • Respiratory Protection: A NIOSH-approved N95 dust mask or higher should be worn to prevent inhalation of the powder.[1][2] All operations involving the solid compound should be performed in a chemical fume hood to minimize inhalation risk.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure.

    • Use a dedicated, clean spatula or scoop for transferring the solid.

    • To minimize dust generation, gently scoop the powder instead of pouring it.

    • Close the container immediately after use.

  • Dissolving the Compound:

    • If preparing a solution, add the solid to the solvent slowly while stirring to avoid splashing.

    • Ensure the dissolution vessel is appropriately sized to prevent overflow.

    • Keep the container covered as much as possible during the dissolution process.

  • Post-Handling:

    • Thoroughly decontaminate all equipment and the work surface after use.

    • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Segregation:

    • As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.[4][5]

    • Collect all solid waste, including contaminated consumables (weigh boats, gloves, bench paper), in a designated, clearly labeled hazardous waste container.

  • Waste Container Requirements:

    • Use a robust, leak-proof container with a secure lid.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • Do not dispose of this chemical down the drain or in regular trash.

Quantitative Data Summary

PropertyValue
Molecular Formula C₉H₈F₃NO₂
Molecular Weight 219.16 g/mol
Physical Form Solid
Melting Point 231-237°C
Hazard Statements H315, H319, H335

Occupational Exposure Limit (OEL): No specific OEL has been established for this compound. In the absence of a formal OEL, a control banding approach is recommended.[1][4][5][6][7] This involves categorizing the compound based on its known hazards and implementing a corresponding level of control measures to minimize exposure. Given its irritant properties, it should be handled with a high degree of caution, applying the principle of "As Low As Reasonably Achievable" (ALARA).

Visual Safety Workflows

The following diagrams illustrate the key decision-making and procedural workflows for safely handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Prep 1. Assess Hazards & Review SDS Weigh 4. Weigh Solid Compound Prep->Weigh Proceed to handling AreaSetup 2. Designate & Prepare Work Area PPE 3. Don Appropriate PPE Transfer 5. Transfer to Vessel Weigh->Transfer Dissolve 6. Dissolve in Solvent (if applicable) Transfer->Dissolve Decon 7. Decontaminate Equipment & Work Area Dissolve->Decon After experiment Waste 8. Segregate & Label Hazardous Waste Decon->Waste Dispose 9. Arrange for Professional Disposal Waste->Dispose RemovePPE 10. Doff PPE & Wash Hands Dispose->RemovePPE

Caption: Workflow for handling this compound.

PPESelectionDecisionTree PPE Selection Decision Tree cluster_eye Eye/Face Protection cluster_hand Hand Protection cluster_body Body Protection cluster_resp Respiratory Protection Start Task: Handling this compound EyeProtection Chemical Safety Goggles & Face Shield Start->EyeProtection HandProtection Chemically Resistant Gloves (e.g., Nitrile) Start->HandProtection BodyProtection Flame-Resistant Lab Coat Start->BodyProtection RespProtection Work in Fume Hood Start->RespProtection CheckCompat Consult Glove Compatibility Chart HandProtection->CheckCompat DoubleGlove Consider Double Gloving for prolonged contact CheckCompat->DoubleGlove DustMask Wear N95 Dust Mask (or higher) RespProtection->DustMask

Caption: Decision tree for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethyl)-DL-phenylglycine
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethyl)-DL-phenylglycine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。